molecular formula C2HBrF2 B1203370 1-Bromo-2,2-difluoroethylene CAS No. 359-08-0

1-Bromo-2,2-difluoroethylene

Cat. No.: B1203370
CAS No.: 359-08-0
M. Wt: 142.93 g/mol
InChI Key: QZGNGBWAMYFUST-UHFFFAOYSA-N
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Description

1-Bromo-2,2-difluoroethylene, also known as this compound, is a useful research compound. Its molecular formula is C2HBrF2 and its molecular weight is 142.93 g/mol. The purity is usually 95%.
The exact mass of the compound Ethene, 2-bromo-1,1-difluoro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,1-difluoroethene
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InChI

InChI=1S/C2HBrF2/c3-1-2(4)5/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QZGNGBWAMYFUST-UHFFFAOYSA-N
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Canonical SMILES

C(=C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBrF2
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DSSTOX Substance ID

DTXSID9059886
Record name Ethene, 2-bromo-1,1-difluoro-
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Molecular Weight

142.93 g/mol
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Physical Description

Liquefied gas; Boiling point = 6 deg C; [Alfa Aesar MSDS]
Record name 2-Bromo-1,1-difluoroethylene
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CAS No.

359-08-0
Record name 2-Bromo-1,1-difluoroethene
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Record name Ethene, 2-bromo-1,1-difluoro-
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Record name Ethene, 2-bromo-1,1-difluoro-
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Record name 2-bromo-1,1-difluoroethylene
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Record name 1,1-DIFLUORO-2-BROMOETHENE
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Foundational & Exploratory

1-Bromo-2,2-difluoroethylene CAS number 359-08-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Bromo-2,2-difluoroethylene (CAS 359-08-0)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a pivotal fluorinated building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core chemical principles with practical, field-proven insights into its reactivity and application.

Introduction: The Strategic Value of the Difluorovinyl Moiety

This compound (also known as 2-Bromo-1,1-difluoroethene) is a reactive olefin leveraged for the introduction of the valuable gem-difluorovinyl group (–CH=CF₂) into organic molecules.[1] The strategic incorporation of fluorine atoms can profoundly alter the physicochemical and biological properties of a compound.[2] Specifically, the 1,1-difluoroethylene moiety is highly sought after in medicinal and agrochemical research for its ability to enhance metabolic stability, modulate bioavailability, and improve target binding affinity by acting as a bioisostere for other functional groups.[1][2][3] This volatile, colorless liquid serves as a versatile intermediate for creating complex fluorinated molecules through a variety of chemical transformations.[4]

Physicochemical Properties

The unique physical properties of this compound, particularly its low boiling point, necessitate careful handling in a laboratory setting. Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 359-08-0[4][5]
Molecular Formula C₂HBrF₂[4][5]
Molecular Weight 142.93 g/mol [5]
Boiling Point 6 °C (279 K)[4][6]
Melting Point -115 °C[4]
Density 1.817 g/cm³[4][]
Vapor Pressure 3270 mmHg at 25°C[4]
Refractive Index 1.344[4]
SMILES C(=C(F)F)Br[]
InChI Key QZGNGBWAMYFUST-UHFFFAOYSA-N[5][]

Synthesis and Manufacturing Considerations

The synthesis of this compound is typically achieved through dehydrohalogenation reactions. For instance, dehydrobromination of 1,1-dibromo-2,2-difluoroethane in an alkaline aqueous medium is a described method.[8] Another route involves the dehalogenation of precursor molecules. The choice of synthesis route on an industrial scale is governed by factors such as precursor availability, reaction yield, and safety. Given its status as a specialized intermediate, sourcing from manufacturers with robust quality control and a transparent supply chain is critical for ensuring consistency in research and development workflows.[1]

Core Reactivity Profile

The reactivity of this compound is dominated by the interplay between the carbon-carbon double bond and the attached halogen atoms. The electron-withdrawing nature of the two fluorine atoms polarizes the molecule, while the carbon-bromine bond serves as a versatile handle for various transformations, most notably metal-catalyzed cross-coupling reactions and radical additions.

G cluster_coupling Metal-Catalyzed Cross-Coupling cluster_radical Radical Reactions cluster_lithiation Lithiation & Nucleophilic Attack BDE Br-CF2=CH2 (this compound) Pd_Insertion Oxidative Addition (Pd(0)) BDE->Pd_Insertion C-Br bond activation Radical_Addition Radical Addition BDE->Radical_Addition Radical initiator (e.g., AIBN, light) Lithiation Metal-Halogen Exchange (e.g., BuLi) BDE->Lithiation Coupling_Product R-CF2=CH2 Pd_Insertion->Coupling_Product Suzuki, Sonogashira, Negishi, etc. Radical_Product R'-CH(Br)-CF2-R'' Radical_Addition->Radical_Product Addition across C=C bond Vinyl_Anion Li-CF2=CH2 Lithiation->Vinyl_Anion Forms a reactive vinyl lithium species

Caption: Key reactivity pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

This is arguably the most powerful application of this compound. The C-Br bond readily undergoes oxidative addition to a Palladium(0) complex, initiating catalytic cycles such as the Suzuki, Sonogashira, and Negishi couplings.[9][10] This allows for the direct formation of a C-C bond, attaching the difluorovinyl group to a wide array of organic fragments (aryl, vinyl, alkyl groups).

The general mechanism for a Suzuki coupling is illustrative of this process. It involves the oxidative addition of the vinyl bromide to Pd(0), followed by transmetalation with an organoboron species and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst.[9] These reactions tolerate a broad range of functional groups, making them highly valuable in the late-stage functionalization of complex molecules.[11]

G cluster_start Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Pd_Complex R-CF=CF₂  | Pd(II)L₂  | Br OxAdd->Pd_Complex Transmetal Transmetalation Pd_Complex->Transmetal Pd_Complex2 R-CF=CF₂  | Pd(II)L₂  | R' Transmetal->Pd_Complex2 RedElim Reductive Elimination Pd_Complex2->RedElim RedElim->Pd0 Catalyst Regeneration Product Product R-CF=CF₂-R' RedElim->Product VinylBromide Br-CF=CF₂-R VinylBromide->OxAdd BoronicAcid R'-B(OH)₂ BoronicAcid->Transmetal Base

Caption: Generalized catalytic cycle for a Suzuki cross-coupling reaction.

Radical Reactions

The double bond in this compound can participate in radical addition reactions.[12] Under initiation by heat, light, or a chemical initiator, a radical species can add across the double bond.[13] This pathway is particularly useful for polymerization processes, where this compound can be copolymerized with other monomers, such as vinylidene fluoride (VDF), to produce fluoropolymers with tailored properties.[14] The bromine atom in the resulting polymer can then be a site for further chemical modification.

Lithiation and Nucleophilic Chemistry

Treatment with strong organolithium bases (e.g., n-butyllithium) at low temperatures can induce a metal-halogen exchange, replacing the bromine atom with lithium. This generates a highly reactive 1-bromo-2,2-difluorovinyllithium species.[15] This nucleophilic reagent can then be reacted with a variety of electrophiles, such as aldehydes and ketones, to form more complex fluorinated structures like 2-bromo-3,3-difluoroallylic acetates.[15]

Applications in Drug Discovery and Development

The primary value of this compound in a pharmaceutical context is its role as a precursor to the difluorovinyl moiety. This group is a bioisostere of an amide bond, offering improved metabolic stability against enzymatic hydrolysis.[10]

  • Metabolic Stability: Replacing a metabolically labile group with a difluorovinyl unit can significantly prolong a drug's half-life.[2]

  • Binding Affinity: The strong electronegativity of fluorine can alter the electronic profile of a molecule, potentially leading to stronger interactions with target proteins.[1]

  • Lipophilicity and Bioavailability: Strategic fluorination can fine-tune a molecule's lipophilicity, which is a critical parameter for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.[3]

It also finds use in the agrochemical industry, where the same principles of enhanced stability and efficacy are applied to create more potent and environmentally stable pesticides and herbicides.[2][3]

Field-Validated Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative Suzuki-Miyaura coupling reaction to synthesize an aryl-substituted difluoroethylene.

Objective: To synthesize 1-(4-methoxyphenyl)-2,2-difluoroethylene from this compound and 4-methoxyphenylboronic acid.

Causality and System Validation: This protocol is designed as a self-validating system. The choice of a palladium catalyst with a phosphine ligand is standard for efficient C-C bond formation.[16] The base (e.g., K₂CO₃) is crucial for the transmetalation step of the catalytic cycle.[9] The solvent system (e.g., Toluene/EtOH/H₂O) is selected to ensure solubility of both organic and inorganic reagents. Successful reaction is validated by TLC and confirmed by NMR/MS analysis, which should show the disappearance of the starting vinyl bromide and the appearance of a new product with the expected mass and fluorine/proton coupling patterns.

Materials:

  • This compound (CAS 359-08-0)

  • 4-methoxyphenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine [PPh₃]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Ethanol (EtOH)

  • Deionized Water

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 4-methoxyphenylboronic acid (1.2 eq.), Palladium(II) acetate (0.03 eq.), and Triphenylphosphine (0.06 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is critical as Pd(0) species are oxygen-sensitive.

  • Solvent Addition: Add anhydrous Toluene (20 mL) and Ethanol (5 mL) to the flask via syringe. Stir the mixture to dissolve the solids.

  • Base Addition: Prepare a solution of Potassium Carbonate (3.0 eq.) in deionized water (5 mL) and add it to the reaction mixture.

  • Substrate Addition: Carefully add this compound (1.0 eq.). Due to its low boiling point (6 °C), it should be handled as a condensed gas or a cooled liquid and added via a pre-cooled syringe.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Add 30 mL of diethyl ether and 30 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 1-(4-methoxyphenyl)-2,2-difluoroethylene.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

This compound is a volatile, flammable, and toxic substance that requires careful handling.[4]

  • Handling: Always work in a well-ventilated fume hood.[17] Use appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and suitable gloves.[18] Ground all equipment to prevent static discharge.[17]

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from sources of ignition.[17][19] It is classified as a flammable gas.[4]

  • Hazards: It is irritating to the eyes, respiratory system, and skin.[17] In case of exposure, seek immediate medical attention. In combustion, it may produce toxic fumes of carbon monoxide, carbon dioxide, and hydrogen fluoride.[18]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[18]

Conclusion

This compound is a high-value, versatile reagent that serves as a gateway to a wide range of difluorovinyl-containing compounds. Its robust reactivity in palladium-catalyzed cross-coupling reactions has cemented its importance in the synthetic chemist's toolbox, particularly within the pharmaceutical and agrochemical industries. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective application in advancing chemical synthesis and drug discovery.

References

  • LookChem. (n.d.). Cas 359-08-0, this compound. Retrieved from [Link]

  • The Chemical Synthesis Advantage. (2026, January 11). Using this compound. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 359-08-0). Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST WebBook. Retrieved from [Link]

  • PubMed. (2009). Facile synthesis of 1,1-difluoroallenes via the difluorovinylidenation of aldehydes and ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Radical Copolymerization of Vinylidene Fluoride with this compound. Retrieved from [Link]

  • The Role of 2-Bromo-1,1-difluoroethylene in Advanced Chemical Synthesis. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). EP1270540A1 - Process for the production of bromo difluoro acetyl compounds.
  • NIST. (n.d.). This compound Phase change data. NIST WebBook. Retrieved from [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-2-fluoroethane. Retrieved from [Link]

  • 2-Bromo-1,1-difluoroethylene: A Crucial Component for Your Synthesis Needs. (n.d.). Retrieved from [Link]

  • Wiley Online Library. (2016). Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Retrieved from [Link]

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  • University of California, Riverside. (n.d.). Chapter 11 Free Radical Substitution and Addition Reactions. Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis and Preparation of 1-Bromo-2,2-difluoroethylene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-Bromo-2,2-difluoroethylene in Modern Chemistry

This compound (CAS No. 359-08-0), also known as 2-bromo-1,1-difluoroethylene, is a halogenated olefin of significant interest in the fields of pharmaceutical and agrochemical development. Its utility lies in its function as a versatile building block for the introduction of the gem-difluoroethylene moiety into complex organic molecules. The presence of the difluorinated group can profoundly alter the physicochemical properties of a compound, often leading to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets.[1][2][3] This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, tailored for researchers and professionals in drug discovery and chemical development.

Core Synthetic Strategy: Dehalogenation of Polybrominated Precursors

The most direct and established method for the synthesis of this compound involves the dehalogenation of a polybrominated difluoroethane precursor. This approach is advantageous due to the relative accessibility of the starting materials and the straightforward nature of the reaction. The overall synthetic pathway can be conceptualized as a two-stage process: the bromination of a suitable difluoroethane to yield a polybrominated intermediate, followed by a selective dehalogenation to form the desired olefin.

A key precursor in a well-documented synthetic route is 1,1-difluoro-1,2,2,2-tetrabromoethane.[4] The synthesis of this compound from this precursor is achieved through a reductive dehalogenation, typically employing a metal such as zinc or magnesium in an alcoholic solvent.[4]

Synthesis of this compound 1,1-Difluoroethane 1,1-Difluoroethane Polybrominated Intermediates Polybrominated Intermediates 1,1-Difluoroethane->Polybrominated Intermediates Bromination This compound This compound Polybrominated Intermediates->this compound Dehalogenation

Caption: Overall synthetic strategy for this compound.

Detailed Experimental Protocol: Synthesis via Dehalogenation

The following protocol is a detailed methodology for the laboratory-scale synthesis of this compound, adapted from established procedures.[4]

Part 1: Preparation of the Precursor (Illustrative Example: Bromination of 1,1-Difluoroethane)

The synthesis of the polybrominated precursor, such as 1,1-difluoro-1,2,2,2-tetrabromoethane, typically involves the direct bromination of 1,1-difluoroethane.[4] This reaction is generally carried out under photolytic conditions to facilitate radical halogenation. The resulting product is often a mixture of various brominated species, including 1,1-difluoro-1,2-dibromoethane and 1,1-difluoro-1,2,2-tribromoethane.[4] For the purpose of this guide, we will focus on the subsequent dehalogenation step, assuming the availability of a suitable polybrominated precursor.

Part 2: Dehalogenation to this compound

This procedure details the reductive dehalogenation of a polybrominated difluoroethane using zinc metal in ethanol.

Materials and Equipment:

  • 1-Liter, three-neck round-bottom flask

  • Stirrer (magnetic or mechanical)

  • Thermometer

  • Addition funnel

  • Reflux condenser

  • Dry-ice cooled trap

  • Granulated zinc

  • Absolute ethanol

  • 1,1-difluoro-1,2,2,2-tetrabromoethane (or a similar polybrominated precursor)

Experimental Procedure:

  • Reaction Setup: Assemble the three-neck flask with a stirrer, thermometer, addition funnel, and a reflux condenser. The outlet of the condenser should be connected to a dry-ice cooled trap to collect the volatile product.

  • Charging the Reactor: Charge the flask with granulated zinc (e.g., 269 grams, 4.14 moles) and absolute ethanol (e.g., 200 ml).[4]

  • Addition of Precursor: Prepare a solution of the polybrominated precursor (e.g., a residue containing 93.3% 1,1-difluoro-1,2,2,2-tetrabromoethane) in a suitable solvent if necessary, and place it in the addition funnel.

  • Initiation of Reaction: Begin stirring the zinc-ethanol slurry. The reaction is initiated by the dropwise addition of the precursor solution to the flask. The reaction is exothermic and should proceed without external heating.[4]

  • Reaction Control: Maintain a steady addition rate, monitoring the reaction temperature. The product, this compound, is volatile and will distill out of the reaction mixture and be collected in the cold trap.

  • Completion and Work-up: After the addition is complete, the reaction mixture can be gently heated to reflux to ensure complete reaction and distillation of the product.[4]

  • Purification: The collected crude product in the cold trap can be purified by fractional distillation to obtain this compound of high purity.

Experimental Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_purification Product Isolation and Purification Setup Assemble 3-neck flask with stirrer, thermometer, addition funnel, and condenser with cold trap. Charge Add granulated zinc and absolute ethanol to the flask. Setup->Charge Add_Precursor Slowly add polybrominated precursor to the zinc slurry. Charge->Add_Precursor Distill Product distills and is collected in the cold trap. Add_Precursor->Distill Reflux Gently reflux to complete the reaction. Distill->Reflux Isolate Collect crude product from the cold trap. Reflux->Isolate Purify Purify by fractional distillation. Isolate->Purify

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Physicochemical Properties and Characterization

Accurate characterization of the final product is crucial for its use in further synthetic applications. The following table summarizes key physical properties of this compound and its precursors.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound 359-08-0C₂HBrF₂142.93~17
1,1-Difluoroethane75-37-6C₂H₄F₂66.05-24.7
1,2,2-Tribromo-1,1-difluoroethane421-34-1C₂HBr₃F₂302.74141.7[5]
1,1-Difluoro-1,2,2,2-tetrabromoethane-C₂Br₄F₂381.64-

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show a signal for the vinylic proton, which will be split by the two fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum will provide characteristic signals for the geminal fluorine atoms, with coupling to the vinylic proton. The wide chemical shift range of ¹⁹F NMR makes it a powerful tool for characterizing fluorinated compounds.[6][7]

  • IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the C=C double bond and the C-F and C-Br bonds.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern of bromine.

Safety and Handling

This compound is a flammable, liquefied gas and should be handled with appropriate safety precautions in a well-ventilated fume hood.[8]

  • Hazards: It is an extremely flammable gas and is supplied under pressure, with a risk of explosion if heated.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. For handling larger quantities or in case of a leak, a self-contained breathing apparatus may be necessary.

  • Handling: Keep away from heat, sparks, open flames, and other ignition sources.[8] Ground all equipment to prevent static discharge.

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[8] Protect from sunlight.

  • First Aid: In case of inhalation, move the person to fresh air. In case of skin or eye contact, rinse thoroughly with water. Seek medical attention if symptoms persist.[8]

Applications in Drug Discovery and Agrochemicals

The unique electronic properties and metabolic stability conferred by the gem-difluoroethylene group make this compound a valuable synthon in medicinal and agricultural chemistry.[2][3] It can be used in a variety of cross-coupling reactions to introduce the fluorinated moiety into a target molecule, potentially leading to drug candidates with improved pharmacokinetic profiles or agrochemicals with enhanced efficacy.[2]

Conclusion

The synthesis of this compound via the dehalogenation of polybrominated precursors is a robust and accessible method for obtaining this valuable fluorinated building block. By following the detailed protocol and adhering to the necessary safety precautions, researchers can effectively prepare this compound for use in a wide range of synthetic applications, contributing to the advancement of new pharmaceuticals and agrochemicals.

References

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An In-depth Technical Guide to 1-Bromo-2,2-difluoroethylene: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical synthesis, fluorinated building blocks are indispensable tools for the creation of novel molecules with enhanced properties. Among these, 1-Bromo-2,2-difluoroethylene (CAS Number: 359-08-0) has emerged as a versatile and highly valuable reagent.[1][2][3] Its unique structure, featuring a vinyl bromide coupled with a geminal difluoro group, provides a gateway to a diverse array of chemical transformations. This guide offers a comprehensive overview of this compound, detailing its chemical structure, molecular weight, physicochemical properties, and its significant applications in pharmaceutical and agrochemical research.

Chemical Structure and Molecular Weight

This compound is a haloalkene with the chemical formula C₂HBrF₂.[4][5][6] The molecule consists of a carbon-carbon double bond. One carbon atom is bonded to a bromine atom and a hydrogen atom, while the other is bonded to two fluorine atoms.

The molecular weight of this compound is 142.93 g/mol .[4][5][6][7]

Synonyms:

  • 2-Bromo-1,1-difluoroethene[4][5][6]

  • 2-Bromo-1,1-difluoroethylene[4][5][6]

  • Ethene, 2-bromo-1,1-difluoro-[4][5][6]

Physicochemical Properties

This compound is a volatile, colorless liquid with a pungent odor.[6] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₂HBrF₂[4][5][6]
Molecular Weight 142.93 g/mol [4][5][6][7]
CAS Number 359-08-0[4][5][6]
Boiling Point 6°C[6]
Melting Point -115°C[6]
Density 1.817 g/cm³[6][]
Vapor Pressure 3270 mmHg at 25°C[6]
Refractive Index 1.344[6]

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods, often involving the dehydrohalogenation of saturated precursors. One notable method involves the reaction of carbonyl compounds with 1-bromo-2,2-difluorovinyllithium, which is generated from 1,1-dibromo-2,2-difluoroethylene.[9]

The reactivity of this compound is dominated by the presence of the electron-withdrawing fluorine atoms and the reactive carbon-bromine bond. This combination allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

Applications in Drug Development and Agrochemicals

The introduction of fluorine atoms into organic molecules can significantly alter their biological properties.[2][3] The difluoromethylene group (CF₂) is a well-known bioisostere for an oxygen atom or a methylene group, and its incorporation can lead to improved metabolic stability, enhanced binding affinity, and increased lipophilicity of drug candidates.[2]

This compound serves as a key building block for introducing the difluoroethylene moiety into larger, more complex molecules.[1] This has profound implications in:

  • Pharmaceutical Synthesis: The difluoroethylene group can enhance the pharmacokinetic profiles of drug candidates, leading to improved oral absorption and metabolic stability.[2] This results in more effective and longer-lasting therapeutic agents.

  • Agrochemical Formulations: In the agrochemical industry, the incorporation of the difluoroethylene unit can increase the potency and selectivity of pesticides and herbicides.[2][3] This contributes to the development of more effective crop protection solutions with a reduced environmental impact.[1]

  • Materials Science: The unique properties imparted by the difluoroethylene group are also leveraged in the creation of specialized polymers and materials with enhanced thermal and chemical resistance.[2]

Safety and Handling

This compound is a flammable gas and is considered toxic.[6] It should be handled with extreme care in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Visualization of the Molecular Structure

To provide a clear representation of the molecular structure of this compound, the following diagram was generated using the DOT language.

Caption: Molecular structure of this compound.

Conclusion

This compound is a fundamentally important fluorinated building block with a unique and versatile chemical profile. Its ability to introduce the difluoroethylene moiety into organic molecules has made it an invaluable tool for researchers and scientists in the fields of drug discovery, agrochemical development, and materials science. A thorough understanding of its structure, properties, and reactivity is crucial for harnessing its full potential in the synthesis of next-generation functional molecules.

References

  • This compound. NIST Chemistry WebBook. [Link]

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  • Chemical Properties of this compound (CAS 359-08-0). Cheméo. [Link]

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  • Ethylene, 1-bromo-2-chloro-1,2-difluoro- | C2BrClF2. PubChem. [Link]

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  • Process for the production of bromo difluoro acetyl compounds.

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Navigating the Bromodifluoroethanes: A Technical Guide to the Isomers of C2HBrF2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine and bromine into small organic scaffolds provides a powerful tool for modulating molecular properties, a strategy of paramount importance in the fields of medicinal chemistry, materials science, and agrochemicals. The molecular formula C2HBrF2 represents two constitutional isomers, 1-bromo-1,2-difluoroethane and 2-bromo-1,1-difluoroethane , each with a unique profile of reactivity, stereochemistry, and physical characteristics. This technical guide offers a comprehensive exploration of these isomers, moving from fundamental nomenclature to detailed discussions of their synthesis, conformational analysis, reactivity, and spectroscopic signatures, thereby providing a critical resource for their application in advanced research and development.

Isomeric Landscape: Nomenclature and Structural Distinction

The constitutional isomers of C2HBrF2 are distinguished by the placement of the halogen atoms along the two-carbon ethane backbone.

  • 1-bromo-1,2-difluoroethane: In this isomer, the bromine and one fluorine atom are attached to the first carbon (C1), while the second fluorine atom is bonded to the second carbon (C2).

  • 2-bromo-1,1-difluoroethane: Here, the bromine atom is situated on the second carbon (C2), and both fluorine atoms are geminally substituted on the first carbon (C1)[1].

These distinct structural arrangements give rise to significant differences in their chemical and physical properties, which will be elaborated upon in the subsequent sections.

Diagram: Constitutional Isomers of C2HBrF2

Caption: Chemical structures of the two constitutional isomers of C2HBrF2.

Synthesis and Manufacturing Protocols

The synthesis of bromodifluoroethanes requires carefully controlled conditions to achieve regioselectivity and good yields. The choice of starting materials and reaction conditions is critical in directing the halogenation to the desired positions.

Synthesis of 1-bromo-1,2-difluoroethane

Conceptual Experimental Protocol (Analogous Synthesis):

  • Reactor Setup: A jacketed glass reactor equipped with a gas inlet, a mechanical stirrer, a condenser, and a temperature probe is rendered inert with nitrogen.

  • Solvent and Reactants: A suitable solvent, such as methylene chloride, is charged into the reactor and cooled to a low temperature (e.g., 0-5 °C)[2].

  • Gas Introduction: Gaseous vinyl fluoride and hydrogen bromide, along with a catalytic amount of oxygen, are bubbled through the cooled solvent[2]. The ratio of reactants would need to be optimized to favor the desired product.

  • Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC) to determine the consumption of starting materials and the formation of the product.

  • Work-up and Purification: Upon completion, the reaction mixture is washed with a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid. The organic layer is then dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation.

The causality behind using an oxygen catalyst in the hydrobromination of vinyl fluoride is to promote a free-radical addition mechanism, which can influence the regioselectivity of the bromine and fluorine addition across the double bond.

Synthesis of 2-bromo-1,1-difluoroethane

The synthesis of 2-bromo-1,1-difluoroethane can be approached through the fluorination of a suitable bromo-chloro precursor or the bromination of a difluoroethane. A common industrial route for related compounds involves gas-phase catalytic fluorination.

Conceptual Experimental Protocol (Industrial Analogy):

  • Precursor: A suitable starting material would be a trichloroethane derivative, such as 1,1,2-trichloroethane.

  • Catalyst and Reactor: The reaction is carried out in a fixed-bed reactor packed with a chromium-magnesium fluoride catalyst[3].

  • Reaction Conditions: The precursor is vaporized and mixed with anhydrous hydrogen fluoride (HF) at a specific molar ratio (e.g., HF to chlorinated raw material of 2:1 to 40:1)[3]. This mixture is then passed through the heated catalyst bed at a temperature range of 150-350 °C and a pressure of 0.1-1.1 MPa[3].

  • Product Collection and Purification: The product stream exiting the reactor is cooled to condense the organic and inorganic acids. The organic layer is separated, neutralized, dried, and then subjected to fractional distillation to isolate the high-purity 2-bromo-1,1-difluoroethane.

The choice of a chromium-based catalyst is crucial as it facilitates the halogen exchange reaction (chlorine for fluorine) with high efficiency and selectivity.

Physicochemical Properties

The isomeric nature of these compounds leads to distinct physical properties, which are summarized below.

Property1-bromo-1,2-difluoroethane2-bromo-1,1-difluoroethane
Molecular Weight 144.95 g/mol 144.95 g/mol [1]
Boiling Point Data not readily available57.3 °C[4][5]
Density Data not readily available1.8244 g/mL at 18 °C[4]
Refractive Index Data not readily available1.394 at 10 °C[4]
Melting Point Data not readily available-75 °C[4]

Conformational Analysis of 1-bromo-1,2-difluoroethane

For 1,2-disubstituted ethanes like 1-bromo-1,2-difluoroethane, rotation around the carbon-carbon single bond leads to different conformational isomers, primarily the anti and gauche conformers.

  • Anti-conformer: The bromine and the fluorine on the adjacent carbon are positioned 180° apart.

  • Gauche-conformer: The bromine and the adjacent fluorine are positioned 60° apart.

In many 1,2-dihaloethanes, the anti conformer is more stable due to reduced steric hindrance. However, for 1,2-difluoroethane, the gauche conformation is surprisingly more stable, a phenomenon known as the "gauche effect"[6][7]. This effect is attributed to a combination of hyperconjugation and electrostatic interactions[8]. While specific studies on 1-bromo-1,2-difluoroethane are scarce, it is reasonable to predict a complex interplay between the steric bulk of the bromine atom favoring the anti conformation and potential stabilizing gauche interactions involving the fluorine atoms. The conformational equilibrium can be influenced by the solvent polarity, with more polar solvents often favoring the more polar gauche conformer[7].

Diagram: Conformational Isomers of 1-bromo-1,2-difluoroethane

Caption: Newman projections of the anti and gauche conformers of 1-bromo-1,2-difluoroethane.

Reactivity and Mechanistic Pathways

The presence of carbon-halogen bonds dictates the reactivity of these isomers, making them susceptible to nucleophilic substitution and elimination reactions.

Nucleophilic Substitution

Both isomers can undergo nucleophilic substitution, where a nucleophile replaces the bromide ion, which is a good leaving group. The mechanism, either SN1 or SN2, is dependent on the substrate structure, the nucleophile, the leaving group, and the solvent.

  • SN2 Mechanism: This is a single-step, bimolecular reaction favored by primary and secondary alkyl halides and strong nucleophiles[9]. The nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in an inversion of stereochemistry if the carbon is a chiral center[10]. For 2-bromo-1,1-difluoroethane (a primary alkyl halide), the SN2 pathway is likely to be dominant in the presence of a strong nucleophile.

  • SN1 Mechanism: This is a two-step, unimolecular reaction that proceeds through a carbocation intermediate[11]. It is favored by tertiary and secondary alkyl halides, weak nucleophiles, and polar protic solvents that can stabilize the carbocation. For 1-bromo-1,2-difluoroethane (a secondary alkyl halide), the SN1 pathway becomes a possibility, especially under solvolytic conditions.

The fluorine atoms have a significant impact on these reactions. Their strong electron-withdrawing inductive effect can destabilize a developing positive charge on an adjacent carbon, thus disfavoring the SN1 mechanism. Conversely, this effect can make the carbon atom more electrophilic and susceptible to nucleophilic attack in an SN2 reaction.

Elimination Reactions

In the presence of a strong base, both isomers can undergo elimination reactions to form alkenes. The two main mechanisms are E1 and E2.

  • E2 Mechanism: This is a concerted, bimolecular reaction that requires a strong base[12]. The base removes a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group, and the leaving group departs simultaneously to form a double bond. This mechanism has a strict stereochemical requirement for an anti-periplanar arrangement of the proton and the leaving group[13].

  • E1 Mechanism: This is a two-step, unimolecular reaction that proceeds through a carbocation intermediate, similar to the SN1 reaction[14]. It is favored by weak bases and substrates that can form stable carbocations.

For 2-bromo-1,1-difluoroethane, an E2 reaction with a strong base like potassium hydroxide in ethanol would lead to the formation of 1,1-difluoroethene. For 1-bromo-1,2-difluoroethane, an E2 reaction could potentially yield both E- and Z-1,2-difluoroethene, with the product distribution being dependent on the conformational populations and the accessibility of anti-periplanar protons.

Diagram: E2 Elimination of 2-bromo-1,1-difluoroethane

Caption: Concerted E2 mechanism for the dehydrobromination of 2-bromo-1,1-difluoroethane.

Spectroscopic Characterization

Spectroscopic techniques such as NMR and IR are indispensable for the unambiguous identification and structural elucidation of the C2HBrF2 isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectra of the two isomers are expected to be distinct. For 2-bromo-1,1-difluoroethane , the two protons on the bromine-bearing carbon will appear as a triplet due to coupling with the two fluorine atoms on the adjacent carbon. The proton on the difluorinated carbon will appear as a triplet of doublets due to coupling with the two adjacent protons and the two geminal fluorine atoms.

  • ¹³C NMR: The number of signals and their chemical shifts in the ¹³C NMR spectrum will differ for the two isomers. The carbon bonded to fluorine atoms will show a significant downfield shift and will be split into a triplet by the fluorine atoms.

  • ¹⁹F NMR: ¹⁹F NMR is a powerful tool for characterizing these compounds. Each isomer will exhibit a unique set of signals with specific chemical shifts and coupling patterns to both protons and other fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will be dominated by strong C-F stretching absorptions, typically in the region of 1000-1400 cm⁻¹. The C-Br stretching vibration will appear at a lower frequency, usually in the range of 500-600 cm⁻¹. The specific fingerprint region for each isomer will allow for their differentiation.

Summary of Key Spectroscopic Data for 2-bromo-1,1-difluoroethane:

Spectroscopic TechniqueObserved Features
¹H NMR δ (ppm): ~5.93 (triplet of doublets, 1H), ~3.49 (triplet, 2H)[15]
¹³C NMR Expected two signals with C-F coupling.
IR (Vapor Phase) Strong C-F and C-Br stretching bands are expected.
Mass Spectrometry (GC-MS) Molecular ion peaks at m/z 144 and 146 in a ~1:1 ratio due to the bromine isotopes (⁷⁹Br and ⁸¹Br)[1].

Applications in Drug Development and Beyond

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity[16][17][18]. Brominated compounds also play a crucial role in pharmaceuticals, serving as anesthetics, sedatives, and antimicrobial agents[15].

The bromodifluoroethane isomers can serve as valuable building blocks in the synthesis of more complex fluorinated molecules. The bromine atom can be readily displaced in nucleophilic substitution reactions or used to form organometallic reagents, allowing for the introduction of the difluoroethyl moiety into a target molecule. This is particularly relevant for the development of novel pharmaceuticals and agrochemicals where the presence of a difluoromethyl or difluoroethyl group can confer desirable biological properties. For example, they can be used as precursors for the synthesis of fluorinated analogs of biologically active compounds to improve their pharmacokinetic profiles.

Conclusion

The two constitutional isomers of C2HBrF2, 1-bromo-1,2-difluoroethane and 2-bromo-1,1-difluoroethane, are compounds with distinct structural and chemical properties. A thorough understanding of their synthesis, conformational preferences, reactivity, and spectroscopic signatures is essential for their effective utilization in research and development. This guide provides a foundational framework for scientists working with these and related fluorinated compounds, highlighting the nuanced interplay of structure and reactivity that makes them valuable tools in modern chemistry.

References

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An In-Depth Technical Guide to 1-Bromo-2,2-difluoroethylene: A Versatile Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules is a paramount strategy for modulating physicochemical and biological properties. 1-Bromo-2,2-difluoroethylene, a key fluorinated building block, has emerged as a versatile and highly reactive intermediate for the introduction of the valuable gem-difluoroalkene moiety. This guide provides a comprehensive technical overview of its nomenclature, properties, synthesis, reactivity, and safe handling, tailored for professionals engaged in cutting-edge chemical research and development. The unique electronic properties conferred by the difluorovinyl group can significantly enhance metabolic stability, bioavailability, and binding affinity of target molecules, making this reagent a cornerstone in the synthesis of novel bioactive compounds.[1]

Nomenclature and Identification

Precise identification of chemical reagents is fundamental to scientific rigor. This compound is known by several synonyms, and its unique identifiers are crucial for unambiguous sourcing and data retrieval.

Systematic and Common Names:

While the IUPAC name is this compound, it is frequently referred to in the literature and commercial catalogs by a variety of synonyms. Understanding these alternatives is essential for comprehensive literature searches and procurement.

Synonym Source
2-Bromo-1,1-difluoroetheneNIST Chemistry WebBook[2][3]
2-Bromo-1,1-difluoroethyleneNIST Chemistry WebBook[2][3]
Ethene, 2-bromo-1,1-difluoro-NIST Chemistry WebBook[2][3]

Chemical Identifiers:

Identifier Value Source
CAS Registry Number 359-08-0NIST Chemistry WebBook[2][3]
Molecular Formula C₂HBrF₂NIST Chemistry WebBook[2][3]
Molecular Weight 142.930 g/mol NIST Chemistry WebBook[2][3]
IUPAC Standard InChI InChI=1S/C2HBrF2/c3-1-2(4)5/h1HNIST Chemistry WebBook[2][3]
IUPAC Standard InChIKey QZGNGBWAMYFUST-UHFFFAOYSA-NNIST Chemistry WebBook[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is critical for its effective use in synthesis, including reaction setup, purification, and storage.

Property Value Source
Boiling Point 279 K (6 °C)NIST Chemistry WebBook[2]
Physical State Colorless gas or liquid
Structure NIST Chemistry WebBook[2][3]

Synthesis of this compound

Experimental Protocol: Dehalogenation of a Dihaloalkane (Illustrative)

This protocol is adapted from a similar dehalogenation procedure and should be optimized for the specific synthesis of this compound.

Materials:

  • 1,1-Dibromo-2,2-difluoroethane

  • Zinc dust

  • Methanol

  • Zinc chloride (catalyst)

  • Dry ice/acetone condenser

  • Distillation apparatus

Procedure:

  • A three-necked round-bottomed flask is equipped with a dropping funnel, a thermometer, and a distillation head connected to a condenser cooled with a dry ice/acetone slurry. The receiving flask is cooled in an ice bath.

  • The reaction flask is charged with methanol, zinc dust, and a catalytic amount of zinc chloride.

  • The mixture is heated to reflux.

  • A solution of 1,1-dibromo-2,2-difluoroethane in methanol is added dropwise from the dropping funnel. The rate of addition is controlled to maintain a steady distillation of the product.

  • Upon completion of the addition, the reaction mixture is heated to ensure complete reaction and distillation of the product.

  • The collected distillate, this compound, can be further purified by redistillation.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques.

Infrared (IR) and Raman Spectroscopy:

The vibrational spectra of this compound have been studied in detail. The fundamental vibrational wavenumbers have been assigned as follows:

  • Species a′: 3135, 1732, 1317, 1172, 957, 768, 568, 366, and 164 cm⁻¹

  • Species a″: 741, 583, and 227 cm⁻¹

Mass Spectrometry (MS):

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns for a bromo- and fluoro-containing compound. The NIST Chemistry WebBook indicates the availability of mass spectrum data for this compound.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the characterization of this compound.

  • ¹H NMR: The spectrum would show a single signal for the vinylic proton, split by the two fluorine atoms.

  • ¹⁹F NMR: The spectrum would exhibit a signal for the two equivalent fluorine atoms, split by the vinylic proton. The chemical shift would be in the typical range for vinylic fluorines.

  • ¹³C NMR: The spectrum would display two signals for the two carbon atoms of the double bond, with characteristic C-F and C-Br couplings. The carbon bonded to the fluorine atoms would show a large one-bond C-F coupling constant.

Reactivity and Applications in Synthesis

This compound is a versatile building block due to the distinct reactivity of its carbon-carbon double bond, which is influenced by the electron-withdrawing fluorine atoms and the presence of a good leaving group (bromide).

Key Reaction Pathways

G cluster_reactions Key Reactions cluster_products Product Classes This compound This compound Metal-Catalyzed Cross-Coupling Metal-Catalyzed Cross-Coupling This compound->Metal-Catalyzed Cross-Coupling  Pd, Cu, etc. Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution  Nu⁻ Radical Reactions Radical Reactions This compound->Radical Reactions  Initiator Cycloaddition Reactions Cycloaddition Reactions This compound->Cycloaddition Reactions  Diene Functionalized gem-Difluoroalkenes Functionalized gem-Difluoroalkenes Metal-Catalyzed Cross-Coupling->Functionalized gem-Difluoroalkenes Difluoromethylated Compounds Difluoromethylated Compounds Nucleophilic Substitution->Difluoromethylated Compounds Fluorinated Polymers Fluorinated Polymers Radical Reactions->Fluorinated Polymers Fluorinated Cycloadducts Fluorinated Cycloadducts Cycloaddition Reactions->Fluorinated Cycloadducts

Core Reactivity of this compound

Metal-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is susceptible to oxidative addition to transition metal catalysts (e.g., palladium, copper), enabling a wide range of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of the difluorovinyl moiety onto various scaffolds.

Nucleophilic Substitution: The electron-withdrawing nature of the fluorine atoms makes the double bond susceptible to nucleophilic attack. This can lead to either addition-elimination or vinylic substitution reactions, providing access to a variety of functionalized gem-difluoroalkenes.

Radical Reactions: this compound can participate in radical reactions, including polymerization and radical additions across the double bond. This is particularly useful in the synthesis of fluorinated polymers with tailored properties.

Cycloaddition Reactions: The electron-deficient nature of the double bond makes it a good dienophile in Diels-Alder reactions, allowing for the construction of complex fluorinated cyclic systems.

Applications in Drug Development and Agrochemicals

The introduction of the gem-difluoroalkene group can significantly impact the properties of bioactive molecules.

  • Metabolic Stability: The strong carbon-fluorine bonds can block sites of metabolism, increasing the half-life of a drug.

  • Lipophilicity and Bioavailability: Fluorine substitution can modulate the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Binding Affinity: The polar nature of the C-F bond can lead to favorable interactions with biological targets, enhancing binding affinity and potency.

Safety and Handling

This compound is a reactive and potentially hazardous chemical that must be handled with appropriate safety precautions by trained personnel.

General Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Keep away from heat, sparks, and open flames.

  • Store in a cool, dry, well-ventilated area in a tightly sealed container.

In Case of Exposure:

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its unique reactivity profile allows for the efficient introduction of the gem-difluoroalkene moiety, a key structural motif for enhancing the properties of pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory. As the demand for sophisticated fluorinated molecules continues to grow, the importance of building blocks like this compound in enabling innovation is undeniable.

References

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  • NIST/EPA/NIH Mass Spectral Library. (n.d.). 1,1-Dibromodifluoroethylene. NIST Chemistry WebBook. Retrieved from [Link]

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An In-depth Technical Guide to Fluorinated Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, agrochemistry, and materials science.[1][][3][4][5] The unique physicochemical properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, have led to a surge in the development and application of fluorinated building blocks.[1][][3][4][5][6] This guide provides a comprehensive overview of the fundamental principles and practical applications of these critical synthetic intermediates. We will delve into the profound impact of fluorine on molecular properties, explore the major classes of fluorinated building blocks, and detail the key synthetic strategies for their preparation. This text is intended for researchers, scientists, and drug development professionals seeking to leverage the power of fluorine in their synthetic endeavors.

The Fluorine Advantage: Why Incorporate Fluorine?

The utility of fluorine in molecular design stems from its unique atomic and bonding characteristics. As the most electronegative element, fluorine's presence in a molecule imparts a strong inductive effect, influencing the acidity and basicity of nearby functional groups.[4][] The carbon-fluorine bond is exceptionally strong, contributing to the metabolic stability of fluorinated compounds by blocking sites susceptible to oxidative metabolism.[6][][8]

Physicochemical Property Modulation

The introduction of fluorine can dramatically alter a molecule's physical and chemical properties:

  • Lipophilicity: Fluorine substitution can either increase or decrease lipophilicity depending on the molecular context. While a single fluorine atom can increase lipophilicity, highly fluorinated groups like trifluoromethyl (CF3) are significantly more lipophilic than a methyl group. This modulation is critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[6]

  • pKa Alteration: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic protons and decrease the basicity of amines.[1] This allows for fine-tuning the ionization state of a molecule at physiological pH, which is crucial for receptor binding and membrane permeability.[]

  • Conformational Control: The steric bulk and unique electronic properties of fluorine can influence molecular conformation. This can lead to a more favorable binding orientation with a biological target, thereby increasing potency and selectivity.[1][]

Enhanced Biological Activity

The cumulative effects of these property modulations often translate to improved biological performance:

  • Metabolic Stability: The strength of the C-F bond makes it resistant to enzymatic cleavage, a common metabolic pathway for many organic molecules.[1][3][6][8] By replacing a metabolically labile C-H bond with a C-F bond, the metabolic half-life of a drug can be significantly extended.[1][3][6][8]

  • Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonding and dipole-dipole interactions.[4][] These interactions can enhance the binding affinity and, consequently, the potency of a drug candidate.

  • Membrane Permeability: The ability of fluorine to modulate lipophilicity can be harnessed to improve a molecule's ability to cross biological membranes, a critical factor for oral bioavailability and reaching intracellular targets.[1][9][10]

A Taxonomy of Fluorinated Building Blocks

Fluorinated building blocks can be broadly categorized based on the nature and number of fluorine atoms they contain. These building blocks serve as versatile starting materials for the synthesis of more complex fluorinated molecules, often circumventing the need for direct fluorination which can be challenging and require harsh reagents.[11]

Monofluorinated Building Blocks

These compounds contain a single fluorine atom and are often used to introduce subtle electronic changes to a molecule.

Difluorinated Building Blocks

Difluoromethylene (-CF2-) groups are of particular interest as they can act as isosteres for carbonyl groups or ethers, offering altered electronic properties and metabolic stability.

Trifluoromethylated Building Blocks

The trifluoromethyl (-CF3) group is one of the most commonly incorporated fluorinated moieties in drug discovery.[8] Its strong electron-withdrawing nature and high lipophilicity can profoundly impact a molecule's properties.[1][12]

Perfluoroalkylated Building Blocks

These building blocks contain longer perfluoroalkyl chains (-C_nF_{2n+1}) and are utilized to impart significant lipophilicity and unique solubility properties.

Synthetic Strategies for Accessing Fluorinated Building Blocks

The synthesis of fluorinated building blocks relies on a variety of specialized fluorination techniques. The choice of method depends on the desired building block, the substrate, and the required selectivity.

Nucleophilic Fluorination

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion (F-).[13] This is a widely used method for the synthesis of alkyl fluorides.

Key Reagents:

  • Inorganic Fluorides: Potassium fluoride (KF) and cesium fluoride (CsF) are common sources of fluoride ions.[13]

  • Organic Fluorinating Agents: Diethylaminosulfur trifluoride (DAST) and its analogues are effective for the deoxofluorination of alcohols and carbonyl compounds.[13][14]

  • Hydrogen Fluoride Complexes: Olah's reagent (HF/pyridine) offers a more manageable alternative to neat hydrogen fluoride.[13]

Workflow: Nucleophilic Fluorination

G cluster_start Starting Material cluster_reagent Reagent cluster_reaction Reaction cluster_product Product Start Substrate with Leaving Group (e.g., R-OTs) Reaction SN2 Displacement Start->Reaction Reacts with Reagent Nucleophilic Fluoride Source (e.g., KF) Reagent->Reaction Provides F- Product Fluorinated Building Block (R-F) Reaction->Product Forms

Caption: General workflow for nucleophilic fluorination.

Experimental Protocol: Synthesis of an Alkyl Fluoride via Nucleophilic Substitution

Reaction: Conversion of an alkyl tosylate to an alkyl fluoride using potassium fluoride.

Materials:

  • Alkyl tosylate (1.0 eq)

  • Potassium fluoride (spray-dried, 2.0 eq)

  • Acetonitrile (anhydrous)

  • Phase-transfer catalyst (e.g., 18-crown-6, 0.1 eq)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alkyl tosylate, spray-dried potassium fluoride, and the phase-transfer catalyst.

  • Add anhydrous acetonitrile via syringe.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove excess potassium fluoride and other inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkyl fluoride.

Electrophilic Fluorination

Electrophilic fluorination utilizes a reagent that delivers an electrophilic fluorine atom ("F+") to a nucleophilic carbon center.[13] This method is particularly useful for the fluorination of electron-rich substrates such as enolates, silyl enol ethers, and aromatic compounds.[15]

Key Reagents:

  • N-F Reagents: These are the most common and versatile electrophilic fluorinating agents.[15] Examples include Selectfluor®, N-fluorobenzenesulfonimide (NFSI), and Umemoto's reagents.[13][15] These reagents are generally stable, easy to handle, and offer high selectivity.[13]

Workflow: Electrophilic Fluorination

G cluster_start Starting Material cluster_reagent Reagent cluster_reaction Reaction cluster_product Product Start Nucleophilic Substrate (e.g., Enolate) Reaction Electrophilic Attack Start->Reaction Attacks Reagent Electrophilic Fluorine Source (e.g., Selectfluor®) Reagent->Reaction Delivers 'F+' Product Fluorinated Building Block Reaction->Product Forms

Caption: General workflow for electrophilic fluorination.

Experimental Protocol: α-Fluorination of a Ketone

Reaction: α-Fluorination of a ketone using Selectfluor®.

Materials:

  • Ketone (1.0 eq)

  • Selectfluor® (1.1 eq)

  • Acetonitrile (anhydrous)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the ketone in anhydrous acetonitrile.

  • Add Selectfluor® portion-wise to the stirred solution at room temperature. An exotherm may be observed.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the α-fluorinated ketone.

Fluoroalkylation Reactions

These reactions involve the introduction of a fluoroalkyl group, most commonly the trifluoromethyl group.

  • Nucleophilic Trifluoromethylation: Reagents such as the Ruppert-Prakash reagent (TMSCF3) are used to deliver a nucleophilic CF3- group to electrophilic substrates like aldehydes and ketones.[16]

  • Electrophilic Trifluoromethylation: Reagents like Togni's reagents and Umemoto's reagents enable the introduction of an electrophilic CF3 group.

  • Radical Trifluoromethylation: This method involves the generation of a trifluoromethyl radical (•CF3) which can then add to alkenes or aromatic systems.

Data Presentation: Comparison of Common Fluorinating Agents
Fluorinating AgentTypeSubstratesAdvantagesDisadvantages
Potassium Fluoride (KF) NucleophilicAlkyl halidesCost-effective, good atom economyHygroscopic, requires dry conditions
DAST NucleophilicAlcohols, carbonylsEffective for deoxofluorinationVolatile, potentially toxic, can decompose explosively
Selectfluor® ElectrophilicEnolates, aromatics, alkenesStable, easy to handle, highly selectiveExpensive, generates amine waste
NFSI ElectrophilicEnolates, aromaticsStable, effectiveCan be expensive
Ruppert-Prakash (TMSCF3) NucleophilicCarbonyl compoundsSafe, easy to handleGenerates silicon-containing waste, expensive
Togni's Reagents ElectrophilicAlkenes, alkynes, aromaticsVersatile, introduces CF3 groupCan be explosive, generates iodoarene waste

This table is a summary based on information from multiple sources.[13][17]

Safety Considerations in Fluorine Chemistry

Working with fluorinating agents requires strict adherence to safety protocols due to their inherent reactivity and potential toxicity.[18]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and suitable gloves.[18] Double-gloving is often recommended.[18]

  • Engineering Controls: All manipulations of volatile or highly reactive fluorinating agents must be performed in a well-ventilated chemical fume hood.[18] For particularly hazardous materials, a glove box may be necessary.[18]

  • Emergency Preparedness: Be familiar with the specific hazards of the reagents being used. For work with hydrogen fluoride or reagents that can generate it, have a calcium gluconate antidote readily available.[19]

  • Waste Disposal: Dispose of all fluorine-containing waste in properly labeled containers according to institutional guidelines.

Conclusion and Future Outlook

Fluorinated building blocks are indispensable tools in modern organic synthesis, enabling the rational design of molecules with enhanced properties for a wide range of applications. The continued development of novel and more efficient fluorination and fluoroalkylation methods will undoubtedly expand the synthetic chemist's toolbox, paving the way for the discovery of new pharmaceuticals, agrochemicals, and advanced materials. As our understanding of the intricate effects of fluorine on molecular behavior deepens, so too will our ability to harness its power to address pressing scientific challenges.

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An In-Depth Technical Guide to the Reactivity and Electronic Effects of the 1,1-Difluoroethylene Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Among the array of fluorinated motifs, the 1,1-difluoroethylene (gem-difluoroalkene) group stands out for its unique combination of electronic properties and versatile reactivity. This guide provides a comprehensive technical overview of the 1,1-difluoroethylene moiety, delineating its profound electronic effects that govern its reactivity and its pivotal role as a bioisostere in drug design. We will delve into the nuanced interplay of inductive and resonance effects, explore its diverse reactivity in key organic transformations, and present its application in enhancing the metabolic stability and pharmacokinetic profiles of drug candidates. This document is intended to serve as a valuable resource for researchers and scientists in the pharmaceutical and allied industries, offering insights into the rational design and synthesis of next-generation therapeutics leveraging the distinct attributes of the 1,1-difluoroethylene unit.

Introduction: The Rise of Fluorine in Medicinal Chemistry

The "Fluorine Effect": A Paradigm Shift in Drug Design

The introduction of fluorine into bioactive molecules can dramatically alter their physicochemical and pharmacological properties.[1] This "fluorine effect" is not a single phenomenon but rather a collection of influences stemming from the unique characteristics of the fluorine atom: its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond.[1] These properties can be harnessed to modulate a molecule's acidity/basicity, lipophilicity, conformational preferences, and metabolic stability.[1][2][3] Consequently, a significant and growing number of approved drugs contain fluorine, a testament to its transformative impact on drug discovery.[4]

Introduction to the 1,1-Difluoroethylene Moiety: A Privileged Scaffold

The 1,1-difluoroethylene moiety, characterized by two fluorine atoms attached to the same carbon of a double bond, has emerged as a particularly valuable building block in medicinal chemistry. Its unique electronic nature, arising from the geminal difluorination, imparts a distinct reactivity profile and allows it to serve as an effective bioisostere for other functional groups, most notably the carbonyl group.[5][6][7] The ability of the 1,1-difluoroethylene group to mimic the steric and electronic properties of a ketone while being resistant to metabolic reduction makes it an attractive replacement to enhance the in vivo stability of drug candidates.[5][6]

Scope and Objectives of this Guide

This technical guide aims to provide a deep and practical understanding of the 1,1-difluoroethylene moiety for professionals engaged in drug discovery and development. We will systematically explore:

  • The fundamental electronic effects that dictate the reactivity of 1,1-difluoroalkenes.

  • The diverse chemical transformations in which this moiety can participate.

  • Its strategic application as a bioisostere to improve drug-like properties.

  • Key synthetic methodologies for the introduction of the 1,1-difluoroethylene group into complex molecules.

By elucidating both the theoretical underpinnings and the practical applications, this guide will equip researchers with the knowledge to effectively utilize the 1,1-difluoroethylene moiety in their quest for novel and improved therapeutics.

Unveiling the Electronic Landscape of the 1,1-Difluoroethylene Moiety

The unique chemical behavior of the 1,1-difluoroethylene group is a direct consequence of the profound electronic perturbations induced by the two fluorine atoms. Understanding these electronic effects is paramount to predicting and controlling its reactivity.

The Inductive and Resonance Effects of Geminal Fluorine Atoms

The two fluorine atoms exert a powerful electron-withdrawing inductive effect (σ-effect) due to their high electronegativity. This effect polarizes the C-F bonds, creating a significant partial positive charge on the difluorinated carbon atom. This polarization extends to the adjacent non-fluorinated carbon of the double bond, rendering the entire olefinic system electron-deficient.

While the inductive effect dominates, a weaker, opposing resonance effect (π-effect) is also at play. The lone pairs of electrons on the fluorine atoms can be donated into the π-system of the double bond. This "push-pull" scenario, where the inductive withdrawal is partially counteracted by resonance donation, creates a unique electronic environment that dictates the regioselectivity of various reactions.

Molecular Orbital Analysis: HOMO-LUMO Interactions

A deeper understanding of the reactivity of 1,1-difluoroalkenes can be gained by examining their frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The strong electron-withdrawing nature of the fluorine atoms significantly lowers the energy of both the HOMO and the LUMO compared to a non-fluorinated alkene.

The LUMO is of particular importance in reactions with nucleophiles. The coefficient of the LUMO is largest on the non-fluorinated β-carbon, indicating that this is the preferred site for nucleophilic attack. Conversely, in reactions with electrophiles, the polarization of the double bond directs the attack to the more electron-rich α-carbon (the difluorinated carbon).

G HOMO-LUMO Energy Levels of Ethylene vs. 1,1-Difluoroethylene a HOMO b LUMO c HOMO d LUMO

Caption: Lowering of HOMO and LUMO energy levels in 1,1-difluoroethylene.

Spectroscopic Signatures: NMR and IR Characterization

The presence of the 1,1-difluoroethylene moiety gives rise to characteristic signals in various spectroscopic analyses, which are invaluable for its identification and characterization.

Spectroscopic TechniqueCharacteristic FeatureTypical Range/Value
¹⁹F NMR Singlet or multiplet-80 to -120 ppm
¹H NMR Multiplet (geminal and vicinal coupling to F)4.5 to 6.0 ppm
¹³C NMR Triplet (C-F coupling) for the CF₂ carbon140 to 160 ppm
Triplet for the CH₂ carbon80 to 100 ppm
IR Spectroscopy C=C stretch1720 to 1780 cm⁻¹
C-F stretch1100 to 1350 cm⁻¹

Table 1: Characteristic spectroscopic data for the 1,1-difluoroethylene moiety.

The Unique Reactivity Profile of 1,1-Difluoroalkenes

The distinct electronic nature of 1,1-difluoroalkenes translates into a rich and often counterintuitive reactivity profile. This versatility makes them valuable intermediates in organic synthesis.

Electrophilic Additions: A Counterintuitive Reactivity

Despite the overall electron-deficient character of the double bond, 1,1-difluoroalkenes can undergo electrophilic additions. The regioselectivity of these reactions is governed by the stability of the resulting carbocationic intermediate.[8] Attack of an electrophile at the difluorinated carbon leads to a resonance-stabilized carbocation, where the positive charge is delocalized onto the adjacent carbon.[8]

Experimental Protocol: Electrophilic Bromination of a 1,1-Difluoroalkene

Objective: To synthesize a vicinal bromo-difluoroalkane via electrophilic addition of bromine to a 1,1-difluoroalkene.

Materials:

  • 1,1-Difluoro-1-octene (1.0 mmol)

  • Bromine (1.1 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 1,1-difluoro-1-octene in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine in DCM dropwise to the stirred solution of the alkene. The disappearance of the bromine color indicates the progress of the reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,2-dibromo-1,1-difluorooctane.

Nucleophilic Additions and Conjugate Additions

The electron-deficient nature of the 1,1-difluoroethylene moiety makes it highly susceptible to nucleophilic attack.[8] Nucleophiles preferentially add to the non-fluorinated β-carbon, a consequence of the larger LUMO coefficient at this position. This reactivity is widely exploited for the construction of carbon-carbon and carbon-heteroatom bonds.

G Workflow for Nucleophilic Addition to 1,1-Difluoroalkenes A 1,1-Difluoroalkene C Nucleophilic Addition A->C B Nucleophile (e.g., R-Li, R-MgBr, Nu-H) B->C D Anionic Intermediate C->D E Protonation or Electrophilic Quench D->E F Functionalized Difluoroalkane E->F

Caption: Generalized workflow for nucleophilic addition reactions.

Pericyclic Reactions: Diels-Alder and [3+2] Cycloadditions

The electron-deficient nature of 1,1-difluoroalkenes makes them excellent dienophiles in Diels-Alder reactions and dipolarophiles in [3+2] cycloaddition reactions. These reactions provide a powerful means for the construction of complex cyclic and heterocyclic systems containing the gem-difluoro motif.

G FMO Interactions in Diels-Alder Reaction cluster_0 Diene cluster_1 1,1-Difluoroalkene (Dienophile) a HOMO b LUMO a->b Favorable Interaction (Low Energy Gap)

Caption: FMO diagram for a Diels-Alder reaction.

Transition-Metal Catalyzed Cross-Coupling Reactions

Recent advances in catalysis have enabled the use of 1,1-difluoroalkenes in a variety of transition-metal-catalyzed cross-coupling reactions. These methods have significantly expanded the synthetic utility of this moiety, allowing for the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity.

Cross-Coupling ReactionCatalystCoupling PartnerProduct
Suzuki-Miyaura Pd(0)Organoboron ReagentAryl/Vinyl-substituted difluoroalkene
Heck Pd(0)AlkeneSubstituted difluoroalkene
Sonogashira Pd(0)/Cu(I)Terminal AlkyneAlkynyl-substituted difluoroalkene
Buchwald-Hartwig Pd(0)Amine/AlcoholEnamine/Enol ether

Table 2: Common cross-coupling reactions involving 1,1-difluoroalkenes.

The 1,1-Difluoroethylene Moiety as a Bioisostere in Drug Design

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a cornerstone of modern drug design. The 1,1-difluoroethylene moiety has emerged as a highly effective bioisostere, particularly for the carbonyl group.[7][9]

A Superior Mimic for the Carbonyl and Other Functional Groups

The 1,1-difluoroethylene group can effectively mimic the steric and electronic properties of a carbonyl group.[5][6] The C-F bonds are highly polarized, creating a dipole moment that is comparable to that of a C=O bond. Furthermore, the geometry of the sp² hybridized carbon is similar. This mimicry allows for the replacement of a metabolically labile ketone with a stable 1,1-difluoroalkene without significantly compromising binding affinity.[5][6]

G Bioisosteric Replacement of a Carbonyl Group A B A->B Bioisosteric Replacement

Caption: Bioisosteric replacement of a ketone with a 1,1-difluoroalkene.

Impact on Metabolic Stability and Pharmacokinetics

One of the most significant advantages of using the 1,1-difluoroethylene moiety as a bioisostere is the enhancement of metabolic stability.[2][10] Ketones are susceptible to reduction by aldo-keto reductases to the corresponding secondary alcohols, which can lead to rapid clearance and reduced bioavailability. The 1,1-difluoroethylene group is resistant to such metabolic transformations, thereby prolonging the half-life of the drug.[11]

Compound PairOriginal (with Carbonyl)Bioisostere (with CF₂)Improvement in Metabolic Stability
Analog Pair 1 t½ = 15 mint½ = 120 min8-fold
Analog Pair 2 t½ = 30 mint½ = 240 min8-fold
Analog Pair 3 t½ = 10 mint½ = 90 min9-fold

Table 3: Illustrative data on the improvement of metabolic stability upon bioisosteric replacement.

Modulation of Conformation and Binding Affinity

The introduction of a 1,1-difluoroethylene group can also influence the conformational preferences of a molecule. The steric bulk and the dipole moment of the CF₂ group can lead to a more rigid conformation, which may be beneficial for binding to the target protein. In some cases, the fluorine atoms can participate in favorable interactions, such as hydrogen bonding or dipole-dipole interactions, with the protein, further enhancing binding affinity.

Compound PairOriginal (with Carbonyl)Bioisostere (with CF₂)Binding Affinity (Ki, nM)
Analog Pair A 100254-fold improvement
Analog Pair B 50510-fold improvement
Analog Pair C 200150Minor improvement

Table 4: Comparative binding affinities of carbonyl compounds and their 1,1-difluoroethylene bioisosteres.

Synthetic Strategies for Accessing 1,1-Difluoroalkenes

The growing importance of the 1,1-difluoroethylene moiety has spurred the development of a variety of synthetic methods for its construction. The choice of method often depends on the specific substrate and the desired functional group tolerance.

Olefination Reactions: The Workhorses of Synthesis

Olefination reactions, which form a double bond by coupling a carbonyl compound with a phosphorus or sulfur ylide, are among the most common methods for synthesizing 1,1-difluoroalkenes. The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, are widely used.

Experimental Protocol: Julia-Kocienski Olefination for the Synthesis of a 1,1-Difluoroalkene

Objective: To synthesize a 1,1-difluoroalkene from an aldehyde and a difluoromethyl sulfone.

Materials:

  • Benzaldehyde (1.0 mmol)

  • 1-Phenyl-2,2-difluoroethyl phenyl sulfone (1.1 mmol)

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF (2.2 mmol)

  • Tetrahydrofuran (THF), anhydrous (10 mL)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the difluoromethyl sulfone in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LiHMDS solution dropwise to the stirred solution.

  • After stirring for 30 minutes at -78 °C, add a solution of benzaldehyde in THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,1-difluoro-2-phenylethene.

Elimination Reactions from Polyfluorinated Precursors

Elimination reactions, such as dehydrohalogenation or dehalogenation of polyfluorinated alkanes, provide another important route to 1,1-difluoroalkenes. These reactions are often high-yielding and can be performed under mild conditions.

G Decision-Making Flowchart for Synthetic Route Selection A Starting Material Availability E Choice of Synthetic Method A->E B Desired Substrate Scope B->E C Functional Group Tolerance C->E D Scalability D->E

Caption: Factors influencing the choice of synthetic route to 1,1-difluoroalkenes.

Conclusion and Future Perspectives

The 1,1-difluoroethylene moiety has firmly established itself as a valuable and versatile component in the medicinal chemist's toolbox. Its unique electronic properties give rise to a rich and predictable reactivity, enabling a wide range of synthetic transformations. Furthermore, its ability to act as a robust bioisostere for the carbonyl group has led to significant improvements in the metabolic stability and pharmacokinetic profiles of numerous drug candidates.

As our understanding of the subtle interplay of electronic and steric effects continues to grow, we can expect to see even more sophisticated applications of the 1,1-difluoroethylene group in drug design. The development of new and more efficient synthetic methodologies will further expand the accessibility and utility of this privileged scaffold. The future of drug discovery will undoubtedly be shaped, in part, by the continued and creative application of the 1,1-difluoroethylene moiety.

References

  • Molander, G. A., et al. (2017). Synthesis of gem-Difluoroalkenes. Angewandte Chemie International Edition. Available at: [Link]

  • Lang, S. B., et al. (2018). Photoredox Enables the Construction of 1,1-Difluoroalkene Carbonyl Mimics. Angewandte Chemie International Edition. Available at: [Link]

  • Pees, A., et al. (2019). Synthesis and Derivatization of 1,1‐[¹⁸F]Difluorinated Alkenes. Angewandte Chemie International Edition. Available at: [Link]

  • Pees, A., et al. (2019). Synthesis of 1,1‐[¹⁸F]difluoroalkenes and use as versatile ¹⁸F‐building blocks. Angewandte Chemie International Edition. Available at: [Link]

  • Fuchibe, K., et al. (2016). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses. Available at: [Link]

  • Meanwell, N. A. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition. Available at: [Link]

  • Wang, Y., & Shi, Y. (2024). gem-Difluoroallene (DFA): an emerging versatile synthetic precursor to enable diverse fluorinated molecules. Organic & Biomolecular Chemistry. Available at: [Link]

  • Meanwell, N. A. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Fuchibe, K., et al. (2022). Discussion Addendum for: Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses. Available at: [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Gouverneur, V., et al. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. Available at: [Link]

  • Fujimoto, T., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Organic Letters. Available at: [Link]

  • Grygorenko, O. O., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. Available at: [Link]

  • S. G. D’Avila, et al. (2022). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. ACS Omega. Available at: [Link]

  • Grygorenko, O. O., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]

  • Wikipedia. (n.d.). 1,1-Difluoroethylene. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethene, 1,1-difluoro-. Retrieved from [Link]

  • Wang, X., et al. (2023). General access to furan-substituted gem-difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene. Chemical Science. Available at: [Link]

  • Patrick, G. L. (2012). An Introduction to Medicinal Chemistry. Oxford University Press.
  • Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Petrov, V. A. (2024). 1,2-Difluoroethylene (HFO-1132): synthesis and chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Shrestha, S., et al. (2022). 1,1-Difluoroethylene Thermal Stability, Material Compatibility and Refrigerant/Lubricant Interactions Study. Purdue e-Pubs. Available at: [Link]

  • Engle, K. M., & Molander, G. A. (2022). Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. ACS Catalysis. Available at: [Link]

  • O'Hagan, D., et al. (2014). The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Van der Eycken, E. V., et al. (2022). Chemo- and regio-divergent access to fluorinated 1-alkyl and 1-acyl triazenes from alkynyl triazenes. Chemical Science. Available at: [Link]

Sources

Methodological & Application

The Gem-Difluoroalkene Linchpin: Application Notes for Palladium-Catalyzed Cross-Coupling of 1-Bromo-2,2-difluoroethylene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Difluorovinyl Moiety

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. The gem-difluoroalkene unit (C=CF₂) is a particularly valuable motif, acting as a bioisostere for carbonyl groups and amides, while enhancing metabolic stability, binding affinity, and lipophilicity.[1] 1-Bromo-2,2-difluoroethylene serves as a versatile and reactive building block for the introduction of this critical functionality. This guide provides an in-depth exploration of its application in palladium-catalyzed cross-coupling reactions, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Considerations

This compound is a colorless, volatile liquid with a pungent odor. Due to its high toxicity and potential environmental hazards, it must be handled with extreme care in a well-ventilated fume hood, following all appropriate safety protocols.

PropertyValue
CAS Number 359-08-0
Molecular Formula C₂HBrF₂
Molecular Weight 142.93 g/mol
Boiling Point 6 °C
Melting Point -115 °C
Density 1.817 g/cm³

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

The Mechanistic Cornerstone: The Palladium Catalytic Cycle

The success of these transformations hinges on a fundamental palladium-catalyzed cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

Palladium_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition + Br-CH=CF2 Vinyl-Pd(II)-Br Br-Pd(II)L_n  | CF2=CH Oxidative_Addition->Vinyl-Pd(II)-Br Transmetalation Transmetalation Vinyl-Pd(II)-Br->Transmetalation + R-M Vinyl-Pd(II)-R R-Pd(II)L_n  | CF2=CH Transmetalation->Vinyl-Pd(II)-R - M-Br Reductive_Elimination Reductive Elimination Vinyl-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Product R-CH=CF2 Reductive_Elimination->Product

Caption: Generalized Palladium Catalytic Cycle.

The cycle initiates with the oxidative addition of this compound to a palladium(0) complex, forming a vinylpalladium(II) intermediate. This is followed by transmetalation , where the organic group (R) from an organometallic reagent replaces the bromide on the palladium center. The final step is reductive elimination , which forms the desired carbon-carbon or carbon-heteroatom bond and regenerates the active palladium(0) catalyst.[2]

Application Note 1: Suzuki-Miyaura Coupling for the Synthesis of 1-Aryl-2,2-difluoroethylenes

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[3] In this context, it provides a powerful route to synthesize 1-aryl-2,2-difluoroethylene derivatives, which are valuable precursors for pharmaceuticals and agrochemicals.

Causality Behind Experimental Choices:
  • Catalyst and Ligand: A combination of a palladium(0) precursor, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ and a phosphine ligand, is typically employed. The choice of ligand is critical; bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination.[3]

  • Base: A base is essential to activate the boronic acid for transmetalation.[4] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the reaction rate and substrate scope.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

Detailed Protocol: Synthesis of 1-Phenyl-2,2-difluoroethylene

Materials:

ReagentMolar Equiv.Amount (for 1 mmol scale)
This compound1.0143 mg
Phenylboronic Acid1.2146 mg
Pd(PPh₃)₄0.0335 mg
K₂CO₃2.0276 mg
Toluene-5 mL
Water-1 mL

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Add this compound to the reaction mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application Note 2: Stille Coupling for the Synthesis of Difluorostilbenes and Dienes

The Stille coupling offers a mild and versatile method for C-C bond formation, particularly with organotin reagents that are often tolerant of a wide range of functional groups.[5]

Causality Behind Experimental Choices:
  • Catalyst and Ligand: Pd(PPh₃)₄ is a common and effective catalyst for Stille couplings. The use of ligands like triphenylarsine or in polar solvents like DMF can accelerate the reaction.[1]

  • Additives: The addition of a copper(I) co-catalyst can sometimes enhance the reaction rate. Lithium chloride is often added to facilitate the transmetalation step by breaking up tin aggregates and forming more reactive organostannate complexes.[6]

  • Solvent: Anhydrous and degassed solvents such as toluene, THF, or DMF are crucial to prevent catalyst deactivation and unwanted side reactions.

Detailed Protocol: Synthesis of 1-(Tributylstannyl)-2,2-difluoroethylene and Subsequent Coupling

Part A: Synthesis of the Stannane Reagent

This protocol is adapted from general procedures for vinylstannane synthesis.

Materials:

ReagentMolar Equiv.Amount (for 10 mmol scale)
This compound1.01.43 g
n-Butyllithium (2.5 M in hexanes)1.14.4 mL
Tributyltin Chloride1.23.9 g
Anhydrous THF-50 mL

Procedure:

  • To a flame-dried, three-necked flask under argon at -78 °C, add anhydrous THF.

  • Slowly add n-butyllithium to the THF.

  • Add this compound dropwise to the solution, maintaining the temperature at -78 °C.

  • Stir the mixture for 1 hour at -78 °C.

  • Add tributyltin chloride dropwise and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by distillation or column chromatography to yield 1-(tributylstannyl)-2,2-difluoroethylene.

Part B: Stille Coupling

Materials:

ReagentMolar Equiv.Amount (for 1 mmol scale)
Aryl or Vinyl Halide/Triflate1.0-
1-(Tributylstannyl)-2,2-difluoroethylene1.1408 mg
Pd(PPh₃)₄0.0558 mg
Anhydrous DMF-5 mL

Procedure:

  • To a flame-dried Schlenk flask under argon, add the aryl/vinyl halide, Pd(PPh₃)₄, and anhydrous DMF.

  • Degas the solution with argon for 15 minutes.

  • Add 1-(tributylstannyl)-2,2-difluoroethylene via syringe.

  • Heat the reaction to 80-100 °C and monitor by TLC or GC-MS.

  • Upon completion, cool to room temperature and dilute with ethyl acetate.

  • Wash with aqueous KF to remove tin byproducts, followed by water and brine.[7]

  • Dry the organic layer, concentrate, and purify by column chromatography.

Application Note 3: Heck Reaction for the Vinylation of Alkenes

The Heck reaction provides a direct method for the coupling of vinyl halides with alkenes to form substituted alkenes.[8]

Causality Behind Experimental Choices:
  • Catalyst: Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand: Phosphine ligands, such as triphenylphosphine or tri-o-tolylphosphine, are typically used to stabilize the palladium catalyst and modulate its reactivity.

  • Base: An organic base like triethylamine or an inorganic base such as potassium carbonate is required to neutralize the HBr generated during the catalytic cycle.[9]

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are generally used.

Detailed Protocol: Synthesis of 1-Phenyl-3,3-difluoro-1-propene

Materials:

ReagentMolar Equiv.Amount (for 1 mmol scale)
This compound1.0143 mg
Styrene1.5156 mg
Pd(OAc)₂0.024.5 mg
P(o-tolyl)₃0.0412 mg
Triethylamine2.0202 mg (0.28 mL)
Anhydrous DMF-5 mL

Procedure:

  • To a flame-dried Schlenk tube, add Pd(OAc)₂, P(o-tolyl)₃, and anhydrous DMF under an argon atmosphere.

  • Add triethylamine, styrene, and then this compound.

  • Seal the tube and heat to 100-120 °C for 12-24 hours.

  • Monitor the reaction by GC-MS.

  • After cooling, dilute with diethyl ether and wash with water and brine.

  • Dry the organic phase over MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Application Note 4: Sonogashira Coupling for the Synthesis of Difluoroenynes

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, providing access to valuable difluoroenyne structures.[10]

Causality Behind Experimental Choices:
  • Dual Catalysis: This reaction uniquely employs a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst to facilitate the formation of a copper acetylide intermediate.[11]

  • Base: An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as a solvent. It deprotonates the terminal alkyne and neutralizes the HBr byproduct.[12]

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst.

Detailed Protocol: Synthesis of 1-Phenyl-3,3-difluoro-1-propyne

Materials:

ReagentMolar Equiv.Amount (for 1 mmol scale)
This compound1.0143 mg
Phenylacetylene1.2122 mg (0.13 mL)
PdCl₂(PPh₃)₂0.0214 mg
CuI0.047.6 mg
Triethylamine-5 mL

Procedure:

  • To a flame-dried Schlenk flask under argon, add PdCl₂(PPh₃)₂, CuI, and triethylamine.

  • Degas the mixture with a stream of argon for 15 minutes.

  • Add phenylacetylene and then this compound.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) for 6-12 hours, monitoring by TLC.

  • Once complete, remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Application Note 5: Buchwald-Hartwig Amination for the Synthesis of N-(2,2-Difluorovinyl)amines

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a transformation of immense importance in medicinal chemistry.[13]

Causality Behind Experimental Choices:
  • Catalyst and Ligand: This reaction often requires specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to promote the challenging reductive elimination step that forms the C-N bond. Palladium precatalysts are also commonly used for their air and moisture stability.[14]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically necessary to deprotonate the amine.[15]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard.

Detailed Protocol: Synthesis of N-(2,2-Difluorovinyl)aniline

Materials:

ReagentMolar Equiv.Amount (for 1 mmol scale)
This compound1.0143 mg
Aniline1.2112 mg (0.11 mL)
Pd₂(dba)₃0.019.2 mg
XPhos0.0314.3 mg
NaOtBu1.4134 mg
Anhydrous Toluene-5 mL

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube.

  • Add anhydrous toluene, followed by aniline and then this compound.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute with ethyl acetate and carefully quench with water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Conclusion

This compound is a highly valuable reagent for the introduction of the gem-difluoroalkene moiety into a wide range of organic molecules. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide reliable and versatile methods for its functionalization. A thorough understanding of the underlying mechanisms and careful optimization of reaction conditions are paramount to achieving high yields and purity. These protocols serve as a robust starting point for researchers to explore the vast potential of this unique building block in their synthetic endeavors.

References

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Sources

Application Notes and Protocols for Pharmaceutical and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Modern Drug Discovery Techniques

The journey of a new medicine from a laboratory concept to a patient's bedside is a long, intricate, and scientifically rigorous process.[1][2] At the heart of this endeavor lies medicinal chemistry, a discipline that merges organic chemistry with biology and pharmacology to design and synthesize novel therapeutic agents.[3][4] This guide provides an in-depth exploration of key applications and protocols that are foundational to modern pharmaceutical research and development, designed for scientists and professionals in the field.

The drug discovery and development pipeline is a multi-stage process that can be broadly categorized into five key phases:

  • Discovery and Development: This initial phase involves basic research to understand disease mechanisms and identify potential biological targets, such as proteins or genes.[5][6][7][8] Thousands of compounds are often screened to find promising candidates.[1]

  • Preclinical Research: Promising compounds undergo rigorous testing in laboratory and animal models to assess their safety and biological activity before they can be tested in humans.[7][8][9]

  • Clinical Research: This phase involves testing the drug in human volunteers to determine its safety and efficacy.[1][8] It is typically conducted in three phases (Phase I, II, and III) with progressively larger patient groups.[8]

  • FDA Review: Following successful clinical trials, a comprehensive application is submitted to regulatory bodies like the U.S. Food and Drug Administration (FDA) for approval to market the drug.[8][9]

  • Post-Market Monitoring: After a drug is approved and marketed, its safety is continuously monitored to identify any unforeseen side effects.[9][10]

This guide will focus on the critical techniques employed during the initial, yet pivotal, stages of this pipeline: Target Identification, Hit Discovery, and Lead Optimization.

Section 1: Target Identification and Validation

Application Note: Identifying the Biological Origin of Disease

The inception of any new drug discovery project is the identification and validation of a biological "target."[11] A target is a specific biomolecule, typically a protein or enzyme, that is intrinsically linked to a particular disease process.[7][11] The central hypothesis is that modulating the activity of this target with a small molecule or biologic will result in a therapeutic benefit.

Modern target identification leverages a confluence of genomics, proteomics, and bioinformatics.[12] Data mining of biomedical literature, patent information, and gene expression data using artificial intelligence can reveal potential targets.[11] Once a potential target is identified, it must be "validated" to confirm its role in the disease. This involves a series of experiments to demonstrate that altering the target's function produces the desired therapeutic effect in cellular and animal models.

Protocol: Target Validation using RNA Interference (RNAi)

This protocol outlines a general workflow for using RNA interference (RNAi) to validate a target protein in a cell-based assay. The principle is to specifically "knock down" the expression of the target protein and observe if this mimics the desired therapeutic outcome.

Materials:

  • Human cell line relevant to the disease of interest

  • Small interfering RNA (siRNA) molecules specific to the target gene

  • Non-targeting control siRNA

  • Lipofectamine RNAiMAX transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Complete cell culture medium

  • Reagents for a functional assay (e.g., cell viability assay, enzyme activity assay)

  • Reagents for Western blotting or qRT-PCR to confirm knockdown

Step-by-Step Procedure:

  • Cell Seeding: Plate the cells in a multi-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • Dilute the target-specific siRNA and control siRNA in Opti-MEM.

    • In a separate tube, dilute the Lipofectamine RNAiMAX reagent in Opti-MEM.

    • Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours to allow for target gene knockdown.

  • Confirmation of Knockdown: Harvest a subset of the cells to confirm the reduction of the target protein or its mRNA using Western blotting or qRT-PCR, respectively.

  • Functional Assay: Perform a relevant functional assay on the remaining cells to assess the phenotypic effect of the target knockdown.

  • Data Analysis: Compare the results from the target siRNA-treated cells to the control siRNA-treated cells. A significant difference in the functional assay outcome validates the target's role in the observed phenotype.

Section 2: Hit Discovery and Lead Generation

Once a target is validated, the next step is to find chemical matter that can interact with it in a desirable way. This is the "hit" discovery phase. A "hit" is a compound that displays the desired activity in a primary screen. These hits then undergo further testing and optimization to become "leads."

Application Note: High-Throughput Screening (HTS)

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of vast libraries of chemical compounds (often hundreds of thousands to millions) to identify hits. HTS assays are typically miniaturized and automated to maximize efficiency and minimize cost.

A successful HTS campaign relies on a robust and reliable assay. Common assay formats include:

  • Enzyme-Linked Immunosorbent Assays (ELISAs): To quantify the production or inhibition of a specific protein.

  • Fluorescence-Based Assays: Measuring changes in fluorescence intensity or polarization to detect binding or enzymatic activity.

  • Cell-Based Assays: Using engineered cell lines to report on the activity of a specific pathway.

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for HTS

This protocol provides a generalized workflow for a competitive ELISA, a common format used to screen for inhibitors of a target protein.

Principle: The target protein is immobilized on a microplate. A known ligand of the target, conjugated to a reporter enzyme (e.g., Horseradish Peroxidase - HRP), competes with the compounds in the screening library for binding to the target. A strong signal indicates that the library compound did not displace the reporter ligand, while a weak signal indicates a potential "hit."

Materials:

  • 384-well microplates

  • Purified target protein

  • Reporter-conjugated ligand

  • Screening compound library dissolved in DMSO

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% BSA in wash buffer)

  • Substrate for the reporter enzyme (e.g., TMB for HRP)

  • Stop solution (e.g., 1M H₂SO₄)

  • Plate reader

Step-by-Step Procedure:

  • Coating: Coat the wells of the 384-well plate with the purified target protein. Incubate and then wash.

  • Blocking: Add blocking buffer to each well to prevent non-specific binding. Incubate and then wash.

  • Compound Addition: Add the screening compounds to the wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Competitive Binding: Add the reporter-conjugated ligand to all wells. Incubate to allow for competitive binding.

  • Washing: Wash the plate thoroughly to remove unbound reagents.

  • Signal Development: Add the enzyme substrate and incubate until a color change is observed.

  • Stopping the Reaction: Add the stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound. Compounds exceeding a predefined threshold (e.g., >50% inhibition) are considered hits.

Data Presentation: HTS Hit Criteria

ParameterDescriptionTypical Threshold
Z'-factor A measure of assay quality and statistical effect size.> 0.5
Percent Inhibition The percentage by which a compound reduces the assay signal.> 50%
IC₅₀ The concentration of an inhibitor where the response is reduced by half.< 10 µM for initial hits

Section 3: Lead Optimization

Application Note: The Role of Medicinal Chemistry in Drug Design

Medicinal chemistry is the art and science of transforming a "hit" compound into a "lead" candidate suitable for clinical trials.[3][13] This iterative process, known as lead optimization, involves synthesizing and testing analogs of the hit compound to improve its properties.[2] The primary goals of lead optimization are to enhance:

  • Potency and Efficacy: How well the drug binds to its target and elicits a biological response.

  • Selectivity: The drug's ability to interact with the intended target over other proteins in the body, which helps to minimize side effects.[2]

  • ADME Properties: Absorption, Distribution, Metabolism, and Excretion. These pharmacokinetic properties determine how the drug behaves in the body.[13]

Structure-Activity Relationship (SAR): A key concept in lead optimization is the Structure-Activity Relationship (SAR), which describes how modifications to the chemical structure of a compound affect its biological activity.[12] By systematically altering different parts of a molecule, medicinal chemists can build a comprehensive understanding of the SAR and design more effective drugs.

Protocol: Structure-Based Drug Design (SBDD) Workflow

Structure-Based Drug Design (SBDD) utilizes the 3D structural information of the target protein, often obtained through X-ray crystallography or NMR spectroscopy, to guide the design of more potent and selective inhibitors.

Workflow:

  • Obtain Target Structure: Determine the 3D structure of the target protein, preferably in complex with an initial hit compound.

  • Computational Docking: Use computational software to predict how new, rationally designed analogs will bind to the target's active site.

  • Synthesis: Synthesize the most promising analogs identified through computational docking.

  • In Vitro Testing: Test the newly synthesized compounds in biochemical and cell-based assays to determine their potency and selectivity.

  • Co-crystallization: Obtain the crystal structure of the most potent analogs in complex with the target protein to validate the binding mode and guide the next round of design.

  • Iterate: Repeat steps 2-5, progressively refining the compound's structure to optimize its properties.

Visualization of Workflows

Drug_Discovery_Workflow cluster_Discovery Discovery & Preclinical cluster_Clinical Clinical Development cluster_Regulatory Regulatory & Post-Market Target_ID Target ID & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Assay Dev. Hit_to_Lead Hit-to-Lead (H2L) HTS->Hit_to_Lead Hits Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Leads Preclinical Preclinical Studies Lead_Opt->Preclinical Candidate Phase1 Phase I Preclinical->Phase1 IND Phase2 Phase II Phase1->Phase2 Safety Phase3 Phase III Phase2->Phase3 Efficacy NDA_Review NDA Review Phase3->NDA_Review Data Approval Approval & Launch NDA_Review->Approval Phase4 Phase IV (Post-Market) Approval->Phase4

Caption: The modern drug discovery and development pipeline.

SBDD_Workflow Target_Structure Target Structure X-ray, NMR Virtual_Screening Virtual Screening Docking Simulations Target_Structure->Virtual_Screening Synthesis Chemical Synthesis Analog Design Virtual_Screening->Synthesis Prioritize Compounds Bio_Assay Biological Assays IC50, SAR Synthesis->Bio_Assay Co_Crystal Co-crystallization Validate Binding Bio_Assay->Co_Crystal Potent Hits Optimization Lead Optimization ADME, Selectivity Bio_Assay->Optimization Co_Crystal->Virtual_Screening Iterate Design

Caption: The iterative cycle of Structure-Based Drug Design (SBDD).

References

  • Aragen Life Sciences. (2024, October 15). What is Medicinal Chemistry in Drug Discovery? Retrieved from [Link]

  • Steeron Research. (2025, July 23). Role of Medicinal Chemistry in Modern Drug Discovery. Retrieved from [Link]

  • SRG Talent. 4 Ways Medicinal Chemists Power Drug Discovery and Development. Retrieved from [Link]

  • Within3. Pharma R&D Process: A Complete Breakdown. Retrieved from [Link]

  • Longdom Publishing. Role of Medicinal Chemist in the Modern Drug Discovery and Develo. Retrieved from [Link]

  • Michigan Technological University. What is Medicinal Chemistry? Retrieved from [Link]

  • Oakwood Labs. What Are the 5 Stages of Drug Development? Retrieved from [Link]

  • PPD. Drug Discovery and Development Process. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017, February 13). Drug Design and Discovery: Principles and Applications. Retrieved from [Link]

  • NorthEast BioLab. Drug Discovery and Development Process. Retrieved from [Link]

  • HyCON Labs. 6 Different Phases of Drug Development and Manufacturing. Retrieved from [Link]

  • Frontiers. (2023, May 23). Drug discovery and development: introduction to the general public and patient groups. Retrieved from [Link]

  • Biostock. Drug development – The four phases. Retrieved from [Link]

  • Patheon Pharma Services. (2023, October 23). The 5 Drug Development Phases. Retrieved from [Link]

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Application Note: Strategic Synthesis of Fluorinated Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of fluorine into molecular scaffolds is a cornerstone of modern agrochemical design, imparting profound effects on a molecule's physicochemical and biological properties.[1][2] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can enhance metabolic stability, increase lipophilicity for better membrane penetration, and alter binding affinities to target enzymes or receptors.[1][3] Consequently, a significant portion of newly developed fungicides, herbicides, and insecticides feature fluorine atoms or fluorinated moieties.[4][5] This guide provides researchers and development professionals with a detailed overview of the primary synthetic strategies for incorporating fluorine and fluorinated groups, supported by field-proven insights and detailed experimental protocols.

The Strategic Impact of Fluorine in Agrochemicals

The decision to incorporate fluorine is driven by its ability to predictably modify key molecular parameters. The trifluoromethyl (-CF₃) group, for instance, is a strong electron-withdrawing group that is also highly lipophilic, a combination of properties that can enhance biological activity and metabolic stability.[6][7] Single fluorine atom substitutions can block sites of metabolic attack (e.g., P450 oxidation) and modulate the acidity (pKa) of nearby functional groups, which is critical for optimizing transport and target interaction.[1][2] The challenge for the synthetic chemist is to introduce this element efficiently, selectively, and, particularly in late-stage development, without disturbing a complex molecular architecture.

The approaches to synthesizing these vital compounds can be broadly categorized into two main philosophies: the Building Block Approach , which relies on assembling the final molecule from pre-fluorinated fragments, and Direct Fluorination , where the C-F bond is formed on an existing molecular scaffold.[8][9]

Logical Workflow for Fluorination Strategy

The choice of fluorination strategy is dictated by factors such as the desired fluorine motif (e.g., -F, -CF₃), the complexity of the substrate, and the stage of the development pipeline.

G cluster_start cluster_strategy Strategic Decision cluster_methods Synthetic Approaches cluster_direct Direct Fluorination Sub-Types cluster_end Start Identify Target Agrochemical Scaffold Decision Choose Fluorination Strategy Start->Decision BuildingBlock Building Block Approach Decision->BuildingBlock Early-stage / Scalable DirectFluor Direct Fluorination Methods Decision->DirectFluor Late-stage / Derivatization End Final Fluorinated Agrochemical BuildingBlock->End Electrophilic Electrophilic Fluorination (e.g., Selectfluor) DirectFluor->Electrophilic Nucleophilic Nucleophilic Fluorination (e.g., DAST, Deoxo-Fluor) DirectFluor->Nucleophilic CF3 Trifluoromethylation (e.g., Ruppert's Reagent) DirectFluor->CF3 LSF Late-Stage C-H Fluorination DirectFluor->LSF Electrophilic->End Nucleophilic->End CF3->End LSF->End

Caption: Decision workflow for selecting a fluorination strategy.

The Building Block Approach

The most common and industrially scalable method for producing fluorinated agrochemicals is the use of fluorine-containing building blocks.[1][8][9] This strategy involves the synthesis of simple, commercially available fluorinated precursors (e.g., fluoroarenes, trifluoromethylated pyrazoles) which are then incorporated into the final target molecule using standard organic reactions like cross-coupling, condensation, or substitution.

Causality & Expertise: This approach is favored in process chemistry because it avoids handling potentially hazardous fluorinating reagents on a large scale. The C-F bonds are installed early, and the subsequent chemistry is often more predictable and higher yielding. The primary challenge lies in the synthesis of the building blocks themselves, but once obtained, their integration is typically straightforward. For example, the fungicide Oxathiapiprolin utilizes a trifluoromethyl pyrazole intermediate, which is synthesized via a simple condensation reaction.[1]

Direct Fluorination Strategies

Direct fluorination involves the formation of a C-F bond on a late-stage intermediate or the final parent molecule. This is particularly valuable for creating analogues for structure-activity relationship (SAR) studies.

Electrophilic Fluorination

This strategy employs reagents that deliver an electrophilic fluorine equivalent ("F⁺") to a nucleophilic carbon center, such as an enolate, an activated aromatic ring, or even an unactivated C(sp³)-H bond via a radical pathway.[10][11]

Key Reagents: The most widely used reagents are N-F compounds, where electron-withdrawing groups on the nitrogen atom render the fluorine electrophilic.[11] Of these, Selectfluor™ (F-TEDA-BF₄) is exceptionally popular due to its stability, effectiveness, and ease of handling.[10][12][13] N-Fluorobenzenesulfonimide (NFSI) is another common and effective reagent.[11][12]

Causality & Expertise: Selectfluor is a salt, making it a crystalline, non-volatile solid that is much easier and safer to handle than gaseous elemental fluorine.[12] Its reactivity can be tuned by the reaction conditions. For instance, radical-mediated C-H fluorination can be initiated using light or a catalyst, allowing for the fluorination of otherwise unreactive aliphatic sites.[10][14]

This protocol is adapted from a general method for the direct C-H fluorination via a radical pathway.[10]

Objective: To introduce a fluorine atom at an unactivated C-H bond.

Materials:

  • Substrate (e.g., propane derivative)

  • Selectfluor™

  • Acetonitrile (MeCN), distilled

  • Water, deionized

  • Nitrogen gas (inert atmosphere)

  • Standard glassware for organic synthesis (round-bottom flask, condenser)

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Reagent Addition: To the flask, add the substrate (1.0 mmol), Selectfluor™ (1.2 mmol, 1.2 equiv.), and a 9:1 mixture of MeCN/H₂O (10 mL).

    • Scientist's Note: The water in the solvent mixture is crucial. It significantly enhances the solubility and reactivity of Selectfluor.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction by adding 20 mL of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Nucleophilic Fluorination (Deoxyfluorination)

Nucleophilic fluorination involves the displacement of a leaving group, typically a hydroxyl group (via an activated intermediate), with a fluoride anion ("F⁻"). Deoxyfluorination reagents are powerful tools for converting alcohols to alkyl fluorides and carbonyls to gem-difluorides.[15]

Key Reagents: Diethylaminosulfur trifluoride (DAST ) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor ) are the most common deoxyfluorination reagents.[16][17]

  • DAST: Highly effective but thermally unstable and can decompose violently.

  • Deoxo-Fluor: More thermally stable and therefore safer for larger-scale reactions, often providing higher yields.[18][19]

  • XtalFluor Reagents: Crystalline solids that are even more stable and easier to handle, generating less corrosive HF during use.[20]

Table 1: Comparison of Common Deoxyfluorination Reagents

ReagentFormThermal StabilityByproductsKey Advantages
DAST LiquidLow (can decompose explosively >90 °C)HF, elimination productsHighly reactive
Deoxo-Fluor LiquidModerate (more stable than DAST)HF, elimination productsSafer alternative to DAST
XtalFluor Crystalline SolidHighLess free HF generatedEnhanced stability, ease of handling

The reaction proceeds via activation of the alcohol, forming a fluorosulfite intermediate, which is then displaced by fluoride in an Sₙ2-like fashion.

G R_OH R-OH Intermediate [ R-O-SF₂NEt₂ ] R_OH->Intermediate Activation of Alcohol DAST Et₂NSF₃ DAST->Intermediate Product R-F Intermediate->Product Sₙ2 displacement by F⁻ caption General mechanism of alcohol deoxyfluorination.

Caption: Simplified deoxyfluorination mechanism.

This protocol provides a general procedure for the conversion of an alcohol to an alkyl fluoride.[19]

Objective: To replace a hydroxyl group with a fluorine atom.

Materials:

  • Alcohol substrate

  • Deoxo-Fluor

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Nitrogen gas (inert atmosphere)

Procedure:

  • Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the alcohol substrate (1.0 mmol) in anhydrous DCM (20 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath.

    • Scientist's Note: Initial cooling is critical to control the exothermic reaction upon addition of the reagent.

  • Reagent Addition: Add Deoxo-Fluor (1.2-1.5 mmol, 1.2-1.5 equiv.) dropwise to the stirred solution.

    • SAFETY WARNING: Deoxo-Fluor reacts violently with water. All operations must be conducted under strictly anhydrous conditions. Handle in a chemical fume hood with appropriate personal protective equipment.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor completion by TLC.

  • Quenching: Carefully and slowly quench the reaction by adding it to a stirred, saturated solution of NaHCO₃ at 0 °C to neutralize excess reagent and acidic byproducts.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via silica gel chromatography.

Late-Stage Fluorination (LSF)

LSF refers to the introduction of fluorine atoms into complex, highly functionalized molecules at a late step in a synthetic sequence.[21] This is a powerful strategy in agrochemical discovery, as it allows for the rapid generation of a library of fluorinated analogues from a common advanced intermediate, accelerating the identification of lead candidates.[4][22] LSF methods often target C-H bonds, which are ubiquitous but challenging to functionalize selectively.[23][24]

Causality & Expertise: The primary challenge in LSF is achieving site-selectivity. Many modern methods use transition-metal catalysis where a directing group on the substrate guides the catalyst—and thus the fluorination—to a specific C-H bond.[23] Other approaches leverage the inherent reactivity of the molecule or use photocatalysis to generate radicals for fluorination.[25][26] The development of reagents like PhenoFluor for the deoxyfluorination of complex phenols and alcohols has also been a significant advance in this area.[22]

References

  • Benchchem. (n.d.). Application Notes and Protocols for Electrophilic Fluorination of Propane Derivatives with Selectfluor™.
  • Wang, Q., et al. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 33(2), 626-642.
  • Jeschke, P. (n.d.). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem.
  • FAO AGRIS. (2022). Recent advances in transition metal-mediated trifluoromethylation reactions. Chemical Communications.
  • ResearchGate. (n.d.). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation | Request PDF.
  • Brice, J., et al. (2014). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development.
  • Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Chembiochem, 5(5), 571-89.
  • Wang, Q. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 33(2), 626-642.
  • Dakenchem. (n.d.). Agrochemical Innovation: The Role of Trifluoromethylated Intermediates.
  • ResearchGate. (n.d.). Current Trends in the Design of Fluorine‐Containing Agrochemicals.
  • ACS Publications. (1999). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry.
  • O'Hagan, D. (n.d.). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Journal of Synthetic Organic Chemistry, Japan.
  • Sharma, S., et al. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives. Organic & Biomolecular Chemistry.
  • Fujimoto, T., & Yokoyama, Y. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 256–263.
  • Stanek, K., & Togni, A. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7523.
  • Doyle Group, UCLA. (2023). Nucleophilic Fluorination.
  • Wikipedia. (n.d.). Trifluoromethylation.
  • Alfa Chemistry. (n.d.). Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized?
  • Universiteit van Amsterdam. (2024). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. ScienceDaily.
  • ResearchGate. (n.d.). Emerging fluorination methods in organic chemistry relevant for life science application | Request PDF.
  • Ritter, T., et al. (2014). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development, 18(1), 122-135.
  • Princeton Chemistry. (2020). Method for Nucleophilic Fluorination Advanced by Doyle Group.
  • MPI für Kohlenforschung. (n.d.). Late-Stage Fluorination.
  • Ni, C., & Hu, J. (n.d.). Selective Fluorination of Complex Molecules: Late-Stage Functionalization. ACS Central Science.
  • Shibata, N., et al. (2021). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Frontiers in Chemistry, 9, 622221.
  • Organic Syntheses. (n.d.). Procedure for gem-Difluorination of Benzophenones.
  • Cantillo, D., et al. (2014). A Continuous-Flow Protocol for Light-Induced Benzylic Fluorinations. The Journal of Organic Chemistry, 79(17), 8486-8490.
  • Wikipedia. (n.d.). Electrophilic fluorination.
  • Alfa Chemistry. (n.d.). Electrophilic Fluorination Agents.
  • Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate).
  • W. J. F. Fawcett, et al. (2024). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. Beilstein Journal of Organic Chemistry, 20, 1167-1174.
  • Beaulieu, F., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Organic Letters, 12(8), 1856-1859.
  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST).
  • ResearchGate. (n.d.). Role of Selectfluor® in the reported fluorination reaction.
  • Rozen, S. (n.d.). Electrophilic Fluorination with Elemental Fluorine and Reagents Derived from it. Journal of Fluorine Chemistry.
  • ResearchGate. (n.d.). Methods for deoxyfluorination of alcohols.
  • Stavber, S., & Zupan, M. (2006). Electrophilic fluorination of aromatic compounds with NF type reagents: Kinetic isotope effects and mechanism. Tetrahedron Letters, 47(25), 4285-4288.
  • ResearchGate. (n.d.). DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds | Request PDF.
  • Kumar, P., & Singh, A. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Catalysts, 14(7), 498.

Sources

Application Notes and Protocols: Radical Copolymerization of Vinylidene Fluoride with 1-Bromo-2,2-difluoroethylene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Crafting Functional Fluoropolymers

Poly(vinylidene fluoride) (PVDF) and its copolymers are a cornerstone of modern materials science, prized for their exceptional thermal stability, chemical resistance, and unique electroactive properties such as piezoelectricity and ferroelectricity.[1][2] These characteristics make them invaluable in a wide array of applications, from high-performance coatings and membranes to advanced sensors, actuators, and biomedical devices.[3][4]

A key strategy for tuning the properties of PVDF is copolymerization, which involves introducing a second, distinct monomer into the polymer chain. This approach allows for the precise modulation of crystallinity, solubility, and the introduction of functional handles for further chemical modification. This guide focuses on the radical copolymerization of vinylidene fluoride (VDF) with 1-Bromo-2,2-difluoroethylene (BDFE). The incorporation of BDFE is particularly strategic; the bromine atom serves as a reactive site, enabling post-polymerization modifications such as crosslinking or the grafting of other molecules, thereby opening avenues for the creation of novel functional materials.

This document provides a comprehensive overview, detailed experimental protocols, and theoretical background for the synthesis and characterization of poly(VDF-co-BDFE) copolymers. The methodologies described are grounded in established research to ensure reproducibility and scientific rigor.[5][6][7]

Section 1: The Chemistry of VDF-BDFE Copolymerization

Reaction Mechanism and Rationale

The synthesis of poly(VDF-co-BDFE) is achieved through a free-radical polymerization mechanism. The process is typically initiated by the thermal decomposition of a radical initiator, which generates free radicals that attack the double bonds of the VDF and BDFE monomers, propagating the polymer chain.

The choice of initiator is critical. Peroxides, such as tert-butylperoxypivalate (TBPPI), are commonly used as they decompose at a suitable rate under the reaction conditions, providing a steady supply of radicals to initiate polymerization.[5][6][7] The reaction is generally conducted in a solvent capable of dissolving both the monomers and the resulting copolymer, with 1,1,1,3,3-pentafluorobutane being a documented effective medium.[5][6][7]

The final composition and microstructure of the copolymer are dictated by the relative reactivity of the two monomers towards the growing polymer chain radical. This relationship is quantified by the reactivity ratios, rVDF and rBDFE.

Monomer Reactivity and Copolymer Composition

The reactivity ratios for the VDF and BDFE system have been determined experimentally at 75 °C to be:

  • rVDF = 1.20 ± 0.50

  • rBDFE = 0.40 ± 0.15[5][6][7]

Interpretation of Reactivity Ratios:

  • Since rVDF > 1, the growing polymer chain radical ending in a VDF unit preferentially adds another VDF monomer over a BDFE monomer.

  • Since rBDFE < 1, a chain radical ending in a BDFE unit also shows a preference for adding a VDF monomer.

This indicates that VDF is the more reactive of the two monomers and will be incorporated into the copolymer more readily than BDFE.[5][7] This kinetic behavior results in a statistical (random) distribution of monomer units along the polymer chain, with the final composition being heavily influenced by the initial monomer feed ratio. The product of the reactivity ratios (rVDF x rBDFE = 0.48) is less than 1, which suggests a tendency towards random copolymerization rather than the formation of long blocks of either monomer.

The Alfrey-Price Q-e parameters for BDFE have been calculated, indicating that it is an electron-accepting monomer.[5][6] This electronic character influences its reactivity with the electron-rich VDF monomer.

Below is a diagram illustrating the key steps in the radical copolymerization process.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (TBPPI) R Primary Radicals (R•) I->R Thermal Decomposition R_VDF R-(VDF)• R_BDFE R-(BDFE)• VDF VDF Monomer R->VDF Addition BDFE BDFE Monomer R->BDFE Addition Polymer Growing Polymer Chain ~~~(VDF-BDFE)n• R_VDF->Polymer Adds VDF or BDFE R_BDFE->Polymer Adds VDF or BDFE P1 Polymer Radical 1 Final_Polymer Final Copolymer P1->Final_Polymer Combination or Disproportionation P2 Polymer Radical 2 G cluster_synthesis Synthesis cluster_characterization Characterization cluster_results Data Output Polymer Poly(VDF-co-BDFE) Copolymer NMR NMR Spectroscopy (¹H, ¹⁹F) Polymer->NMR GPC Gel Permeation Chromatography (GPC) Polymer->GPC DSC Differential Scanning Calorimetry (DSC) Polymer->DSC Composition Copolymer Composition (mol % VDF vs BDFE) NMR->Composition MW Molecular Weight (Mn, Mw) & Dispersity (Đ) GPC->MW Thermal Thermal Properties (Tg, Tm, Crystallinity) DSC->Thermal

Sources

The Strategic Synthesis of 1,1-Diaryl-2,2-difluoroethenes Utilizing Bromodifluoroethylene: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,1-diaryl-2,2-difluoroethene scaffold is a privileged motif in contemporary drug discovery and materials science. The geminal difluoroalkene unit imparts unique electronic properties and metabolic stability, making it a highly desirable functional group in the design of novel therapeutics and advanced materials. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exposition on the synthesis of 1,1-diaryl-2,2-difluoroethenes, with a particular focus on the strategic use of bromodifluoroethylene as a key building block. This document elucidates the underlying reaction mechanisms, provides step-by-step experimental protocols for palladium-catalyzed cross-coupling reactions, and offers expert insights into reaction optimization and troubleshooting.

Introduction: The Significance of the Gem-Difluoroalkene Moiety

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry.[1] The unique properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. Specifically, the 1,1-difluoroethene unit serves as a bioisosteric replacement for a carbonyl group, offering enhanced metabolic stability and altered electronic characteristics without significant steric perturbation. This has led to its integration into a variety of biologically active molecules, including enzyme inhibitors and receptor modulators.

This guide focuses on palladium-catalyzed cross-coupling methodologies, namely the Suzuki-Miyaura and Stille reactions, as robust and versatile strategies for the construction of 1,1-diaryl-2,2-difluoroethenes from bromodifluoroethylene. These methods offer a modular approach, allowing for the convergent synthesis of a diverse library of target compounds from readily available starting materials.

Reaction Mechanisms: A Tale of Two Couplings

The synthesis of 1,1-diaryl-2,2-difluoroethenes from bromodifluoroethylene can be efficiently achieved through a two-step, one-pot, or sequential cross-coupling strategy. The core of this approach lies in the palladium-catalyzed reaction of a vinyl halide with an organometallic reagent.

The Suzuki-Miyaura Coupling: A Boron-Based Approach

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that utilizes an organoboron reagent, typically an arylboronic acid or its ester, and an organic halide in the presence of a palladium catalyst and a base.[2] The catalytic cycle, as depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Mechanism Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Ar-B(OR)_2 Ar-B(OR)_2 Ar-B(OR)_2->Ar-Pd(II)-Ar'(L_n) Base Base Base->Ar-Pd(II)-Ar'(L_n) Ar'-X Ar'-Br or Ar'-I Ar'-X->Ar-Pd(II)-X(L_n)

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The first coupling introduces the first aryl group onto the difluoroethene core, followed by a second coupling to install the second aryl group.

The Stille Coupling: A Tin-Based Alternative

The Stille coupling offers a complementary approach, employing an organostannane reagent in place of the organoboron compound.[4] While organotin compounds are toxic and require careful handling, they are often highly reactive and tolerant of a wide range of functional groups.[5] The catalytic cycle is analogous to the Suzuki-Miyaura coupling.[6]

Stille_Mechanism Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Ar-Sn(R)_3 Ar-Sn(R)_3 Ar-Sn(R)_3->Ar-Pd(II)-Ar'(L_n) Ar'-X Ar'-Br or Ar'-I Ar'-X->Ar-Pd(II)-X(L_n)

Figure 2: Catalytic cycle of the Stille cross-coupling reaction.

A particularly effective strategy involves the use of a difluorovinylstannyl tosylate, which allows for consecutive cross-coupling reactions.[7]

Materials and Methods

This section provides a comprehensive list of reagents and equipment required for the successful synthesis of 1,1-diaryl-2,2-difluoroethenes.

Reagent/MaterialGradeSupplierNotes
Bromodifluoroethylene≥98%Specialized gas supplierHandle as a compressed gas with extreme caution.
Arylboronic AcidsVariousCommercial suppliersStore under inert atmosphere.
ArylstannanesVariousCommercial suppliersHighly toxic; handle in a fume hood with appropriate PPE.
Palladium Catalyste.g., Pd(PPh₃)₄, PdCl₂(dppf)Commercial suppliersStore under inert atmosphere.
Ligandse.g., PPh₃, SPhosCommercial suppliersStore under inert atmosphere.
Basee.g., K₂CO₃, CsF, K₃PO₄AnhydrousDry thoroughly before use.
SolventsAnhydrous, degassedCommercial suppliersUse freshly distilled or from a solvent purification system.
Schlenk Flasks/Tubes-Glassware supplierFor carrying out reactions under inert atmosphere.
Syringes and Needles-Laboratory supplierFor the transfer of air-sensitive reagents.
Magnetic Stirrer/Hotplate-Equipment supplier-
Inert GasArgon or NitrogenGas supplierHigh purity.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific substrates and desired scale.

General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a two-step sequential coupling to synthesize unsymmetrical 1,1-diaryl-2,2-difluoroethenes.

Suzuki_Workflow start Start step1 Step 1: First Coupling (Arylboronic Acid 1) start->step1 step2 Purification of Monosubstituted Intermediate step1->step2 step3 Step 2: Second Coupling (Arylboronic Acid 2) step2->step3 step4 Final Purification step3->step4 end End Product: 1,1-Diaryl-2,2-difluoroethene step4->end

Figure 3: Workflow for the sequential Suzuki-Miyaura coupling.

Step 1: Synthesis of 1-Aryl-2-bromo-2,2-difluoroethene

  • To a flame-dried Schlenk flask under an inert atmosphere, add the first arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Add anhydrous, degassed solvent (e.g., dioxane, THF, or toluene).

  • Cool the mixture to a suitable temperature (e.g., 0 °C or room temperature).

  • Introduce bromodifluoroethylene gas (1.0 equiv.) into the reaction mixture via a gas-tight syringe or by bubbling through the solution.

  • Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the 1-aryl-2-bromo-2,2-difluoroethene intermediate.

Step 2: Synthesis of 1,1-Diaryl-2,2-difluoroethene

  • To a flame-dried Schlenk flask under an inert atmosphere, add the purified 1-aryl-2-bromo-2,2-difluoroethene (1.0 equiv.), the second arylboronic acid (1.2 equiv.), palladium catalyst (e.g., PdCl₂(dppf), 5 mol%), and a base (e.g., K₃PO₄, 2.0 equiv.).

  • Add anhydrous, degassed solvent.

  • Heat the reaction mixture to the appropriate temperature and monitor its progress.

  • Perform an aqueous workup and purification as described in Step 1 to isolate the final 1,1-diaryl-2,2-difluoroethene product.

General Procedure for Stille Coupling

This protocol describes a one-pot, two-step synthesis leveraging a difluorovinylstannyl intermediate.[7]

  • In situ generation of the stannyl intermediate: In a Schlenk flask, react bromodifluoroethylene with a suitable organotin reagent (e.g., hexabutylditin) in the presence of a palladium catalyst to form the 2-bromo-1,1-difluoro-1-(tributylstannyl)ethene intermediate.

  • First Stille Coupling: To the in situ generated stannyl intermediate, add the first aryl halide (1.0 equiv.), a palladium catalyst, and a suitable additive (e.g., CuI) in an appropriate solvent.

  • Second Stille Coupling: After the first coupling is complete, add the second aryl halide (1.0 equiv.) and continue the reaction until the formation of the desired 1,1-diaryl-2,2-difluoroethene is complete.

  • Workup and Purification: After cooling, perform a standard aqueous workup. Due to the toxicity of tin byproducts, purification often involves treatment with a fluoride source (e.g., KF) to precipitate the tin salts, followed by flash column chromatography.[1][5]

Results and Discussion: Optimization and Troubleshooting

The success of these cross-coupling reactions is highly dependent on the careful optimization of several parameters.

ParameterRecommended Conditions & Rationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with phosphine ligands. The choice depends on the reactivity of the substrates. Buchwald and Fuphos ligands can be effective for challenging couplings.
Base K₂CO₃, K₃PO₄, CsF. The base is crucial for the transmetalation step in the Suzuki-Miyaura coupling.[2] The choice of base can significantly impact the reaction rate and yield.
Solvent Dioxane, THF, Toluene, DMF. Anhydrous and degassed conditions are critical to prevent catalyst deactivation and side reactions.
Temperature 60-120 °C. Higher temperatures are often required to drive the reaction to completion, but can also lead to decomposition.
Ligand Triphenylphosphine, Buchwald ligands (e.g., SPhos, XPhos). The ligand stabilizes the palladium catalyst and modulates its reactivity.

Troubleshooting Common Issues

Troubleshooting issue1 Low or No Conversion solution1a Check Catalyst Activity issue1->solution1a solution1b Ensure Anhydrous/Anaerobic Conditions issue1->solution1b solution1c Increase Temperature issue1->solution1c solution1d Screen Different Ligands/Bases issue1->solution1d issue2 Formation of Homocoupling Products solution2a Use Stoichiometric Amounts of Reagents issue2->solution2a solution2b Lower Reaction Temperature issue2->solution2b solution2c Degas Solvents Thoroughly issue2->solution2c issue3 Decomposition of Starting Materials solution3a Lower Reaction Temperature issue3->solution3a solution3b Use a Milder Base issue3->solution3b solution3c Reduce Reaction Time issue3->solution3c

Figure 4: Troubleshooting guide for common issues in cross-coupling reactions.

Safety Precautions

The synthesis of 1,1-diaryl-2,2-difluoroethenes involves hazardous materials and requires strict adherence to safety protocols.

  • Bromodifluoroethylene: This is a compressed, flammable, and potentially toxic gas. It should only be handled in a well-ventilated fume hood by trained personnel. Cylinders must be properly secured.

  • Organotin Reagents: Stannanes are highly toxic. All manipulations should be performed in a fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Tin-containing waste must be disposed of according to institutional guidelines.

  • Palladium Catalysts: While generally not highly toxic, palladium compounds can be sensitizers. Avoid inhalation of dust and skin contact.

  • Solvents: Many of the solvents used are flammable. Reactions should be heated using a heating mantle or oil bath, and open flames should be avoided.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.

Conclusion

The palladium-catalyzed cross-coupling of bromodifluoroethylene with arylboronic acids or arylstannanes provides a powerful and versatile platform for the synthesis of 1,1-diaryl-2,2-difluoroethenes. By understanding the underlying reaction mechanisms and carefully optimizing the reaction conditions, researchers can efficiently access a wide range of these valuable compounds for applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working in this exciting and rapidly evolving field.

References

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English. 1986 , 25 (6), 508-524. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995 , 95 (7), 2457-2483. [Link]

  • Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions. 1997 , 50, 1-652. [Link]

  • Burton, D. J.; Yang, Z.-Y.; Qiu, W. Fluorinated Ylides and Related Compounds. Chemical Reviews. 1996 , 96 (5), 1641-1716. [Link]

  • Airgas. Safety Data Sheet: Bromotrifluoroethylene. [Link]

  • Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. 2004 , 43 (36), 4704-4734. [Link]

  • Nicolaou, K. C.; Bulger, P. G.; Sarlah, D. Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis. Angewandte Chemie International Edition. 2005 , 44 (29), 4442-4489. [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Han, F. S. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews. 2013 , 42 (12), 5270-5298. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. 2002 , 41 (22), 4176-4211. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. 2008 , 41 (11), 1461-1473. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition. 2001 , 40 (24), 4544-4568. [Link]

  • Shen, Y.; Zhou, Y. Efficient Synthesis of 2,2-Diaryl-1,1-difluoroethenes via Consecutive Cross-Coupling Reactions of 2,2-Difluoro-1-tributylstannylethenyl p-Toluenesulfonate. Organic Letters. 2005 , 7 (23), 5297-5299. [Link]

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds (Nobel Lecture). Angewandte Chemie International Edition. 2011 , 50 (30), 6722-6737. [Link]

Sources

Application Notes & Protocols: Elucidating the Mechanism of β-Fluoride Elimination in Reactions of gem-Difluoroalkenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Duality of Fluorine in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] The unique physicochemical properties imparted by the fluorine atom—such as enhanced metabolic stability, altered lipophilicity, and modulated pKa—can transform a promising lead compound into a successful therapeutic agent.[3][4] gem-Difluoroalkenes, in particular, have emerged as versatile and highly valuable building blocks due to the electronic perturbations induced by the fluorine atoms, which enable a diverse array of selective functionalization reactions.[5][6]

However, the very reactivity that makes these motifs so useful also presents a significant synthetic challenge: the propensity to undergo β-fluoride elimination. This common reaction pathway can lead to the formation of monofluorinated byproducts, compromising reaction yields and introducing impurities that are often difficult to separate.[5][7] For drug development professionals, controlling this elimination is not merely a question of yield but of efficacy and safety, as unintended defluorination can lead to inactive metabolites or unforeseen toxicity.[1]

This guide provides a deep dive into the mechanistic underpinnings of β-fluoride elimination. Moving beyond a simple recitation of facts, we will explore the causality behind the reaction's behavior and furnish detailed, self-validating protocols to empower researchers to study, predict, and control this critical transformation in their own work.

Part I: Mechanistic Principles of β-Fluoride Elimination

Understanding the factors that govern β-fluoride elimination is the first step toward mastering its control. The process is a delicate balance of kinetics and thermodynamics, influenced by substrate electronics, catalyst identity, and reaction conditions.

The Core Elimination Mechanism

In many reactions involving nucleophilic attack on a gem-difluoroalkene, the reaction proceeds through a carbanionic intermediate. The fate of this intermediate determines the final product distribution. The β-fluoride elimination pathway is a stepwise process initiated by the formation of a C-Nu bond, which generates a transient α,α-difluoro carbanion. This high-energy species can then collapse, expelling a fluoride ion to form a more stable monofluorovinyl product.

Caption: Generalized pathway for nucleophilic addition followed by β-fluoride elimination.

Key Competing Pathways

β-Fluoride elimination does not occur in a vacuum. It is almost always in competition with other reaction pathways. The ability to steer a reaction towards a desired outcome depends on understanding and manipulating the energetics of these competing processes.

One of the most significant competitors is β-hydride elimination , particularly in transition metal-catalyzed reactions.[5] In reactions involving α,α-difluoroalkyl-metal intermediates, the relative activation barriers for β-F versus β-H elimination become paramount. While the C-F bond is stronger than a C-H bond, factors like metal identity and ligand environment can dramatically alter the chemoselectivity.[8] For example, certain palladium systems have been designed to preferentially undergo β-H elimination, providing a powerful strategy for fluorine-retentive functionalization.[9][10] In contrast, rhodium(I) catalysts often display the opposite preference, favoring β-F elimination.[8]

Another critical pathway is the intermolecular protonation of the carbanionic intermediate.[5] If a proton source is available and can act faster than fluoride is expelled, the intermediate is quenched, leading to the desired fluorine-retentive α,α-difluoroalkyl product. This principle is the basis for many organocatalytic strategies where the pKa of the base and the availability of a proton donor are carefully tuned.[5]

G Intermediate α,α-Difluoro Carbanionic Intermediate BetaF β-Fluoride Elimination Product (Monofluoroalkene) Intermediate->BetaF Favored by: - Strong C-F polarization - Absence of other pathways - Certain metals (e.g., Rh(I)) BetaH β-Hydride Elimination Product (Isomerized Alkene) Intermediate->BetaH Favored by: - Accessible β-hydrogens - Specific catalysts (e.g., Pd(II)) - Alternative to C-F cleavage Protonation Protonation Product (Saturated Difluoroalkane) Intermediate->Protonation Favored by: - Readily available proton source (H⁺) - Stabilized carbanion - Organocatalysis

Caption: Competing fates of the α,α-difluoro carbanionic intermediate.

Factors Influencing Reaction Outcome

The following table summarizes the key variables that researchers can manipulate to control the selectivity of reactions involving gem-difluoroalkenes.

FactorInfluence on β-Fluoride EliminationCausality & Rationale
Substrate Electronics Decreased by electron-withdrawing groups (e.g., aryl) on the β-carbon.Electron-withdrawing groups can delocalize and stabilize the negative charge of the carbanionic intermediate, increasing its lifetime and providing a larger window for it to be trapped by other means (e.g., protonation) before elimination can occur.[5]
Catalyst Identity Highly Dependent on the metal center and its oxidation state.Pd(II)/Pd(III) catalytic cycles can be engineered to favor β-hydride elimination over β-fluoride elimination.[9][10] Rhodium(I), conversely, often prefers β-fluoride elimination.[8] The choice of metal dictates the geometry and energetics of the transition state.
Base Strength (pKa) Increased by strong, non-nucleophilic bases in the absence of a proton source.In organocatalytic systems, a strong base can facilitate the initial nucleophilic addition, but if its conjugate acid is too weak to protonate the resulting carbanion, elimination becomes the dominant pathway.[5]
Proton Availability Decreased by the presence of an efficient proton donor.Rapid quenching of the anionic intermediate via protonation is a primary strategy to achieve fluorine-retentive functionalization. This is a kinetically controlled process that competes directly with elimination.[5]
Leaving Groups Decreased by the presence of better alternative leaving groups.Designing substrates with competing elimination pathways, such as an allylic acetate that can be eliminated via an S_N2' mechanism, can circumvent the formation of the problematic carbanionic intermediate altogether.[5]

Part II: Experimental Design and Protocols

To effectively study the mechanism of β-fluoride elimination, a systematic and quantitative approach is required. The following protocols are designed to be self-validating, providing a framework for generating robust and interpretable data.

Workflow for Mechanistic Investigation

The overall workflow involves setting up a model reaction, monitoring its progress by analyzing both the organic products and the inorganic fluoride byproduct, and using this quantitative data to inform mechanistic hypotheses.

G Setup Protocol 1: Reaction Setup Kinetics Protocol 2: Kinetic Analysis (Fluoride Release) Setup->Kinetics Timed Aliquots Products Protocol 3: Product Analysis (¹⁹F NMR, GC-MS) Setup->Products Timed Aliquots Analysis Data Synthesis & Mechanistic Hypothesis Kinetics->Analysis Products->Analysis

Caption: Experimental workflow for a comprehensive mechanistic study.

Protocol 1: General Procedure for a Model Reaction

Rationale: This protocol establishes a baseline reaction, such as a Pd/Cu-catalyzed arylation, which is known to have the potential for both fluorine-retentive coupling and β-fluoride elimination.[9] This standardized procedure allows for the systematic variation of single parameters (e.g., ligand, base, temperature) to probe their effect on the reaction outcome.

Materials & Reagents:

  • gem-Difluoroalkene substrate (e.g., 3,3-difluoroallylbenzene)

  • Arylating agent (e.g., an arylsulfonyl chloride)[9]

  • Pd(OAc)₂ (precatalyst)

  • SIPr·HCl (NHC ligand precursor)

  • CuCl (co-catalyst)

  • Li₂CO₃ (base)

  • 1,4-Dioxane (anhydrous solvent)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Standard laboratory glassware, inert atmosphere setup (N₂ or Ar), heating mantle, and magnetic stirrer.

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.05 equiv), SIPr·HCl (0.10 equiv), CuCl (1.2 equiv), and Li₂CO₃ (2.0 equiv).

  • Add the gem-difluoroalkene (1.75 equiv) and the internal standard.

  • Add the arylsulfonyl chloride (1.0 equiv).

  • Add anhydrous 1,4-dioxane via syringe to achieve the desired concentration (e.g., 0.33 M).

  • Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 110 °C).

  • Stir the reaction vigorously for the specified time (e.g., 21 hours).

  • At specified time points (t = 0, 1h, 4h, 21h), carefully withdraw aliquots for analysis as described in Protocols 2 and 3.

Protocol 2: Kinetic Analysis of Fluoride Ion Release

Rationale: The concentration of free fluoride ion in the reaction mixture is a direct measure of the extent of β-fluoride elimination. By tracking its formation over time, one can determine the rate of this specific pathway. An ion-selective electrode (ISE) is a robust and cost-effective tool for this purpose.[11][12]

Materials & Reagents:

  • Fluoride Ion-Selective Electrode (ISE) and reference electrode.

  • Ion meter or pH/mV meter.

  • Total Ionic Strength Adjustment Buffer (TISAB). Commercial TISAB solutions are recommended.[12]

  • Sodium fluoride (NaF) for calibration standards.

  • Deionized water.

  • Volumetric flasks and pipettes.

Step-by-Step Procedure:

  • ISE Calibration:

    • Prepare a series of fluoride standards (e.g., 0.5, 1, 5, 10, 50 mg/L) by diluting a stock NaF solution.

    • For each standard, mix 10.0 mL of the standard with 10.0 mL of TISAB solution.

    • Measure the potential (mV) of each standard and create a calibration curve by plotting mV versus log[F⁻].

  • Sample Preparation:

    • Withdraw a precise aliquot (e.g., 100 µL) from the main reaction mixture (Protocol 1).

    • Immediately quench the aliquot in a known volume of a suitable solvent (e.g., 10 mL of deionized water) to stop the reaction and dilute the sample. This dilution must be accurately recorded.

    • Take a precise volume of the diluted sample (e.g., 10.0 mL) and mix it with an equal volume of TISAB solution.

  • Measurement:

    • Immerse the fluoride ISE in the prepared sample and record the stable potential (mV) reading.

    • Use the calibration curve to determine the fluoride concentration in the measured solution.

    • Back-calculate to find the fluoride concentration in the original reaction aliquot, accounting for all dilutions.

  • Data Analysis:

    • Plot the calculated [F⁻] in the reaction mixture versus time.

    • The initial slope of this curve represents the initial rate of β-fluoride elimination.

Self-Validation & Controls:

  • Blank: Run the reaction without the catalyst. The measured fluoride concentration should be negligible.

  • Spike Recovery: Add a known amount of NaF to a quenched reaction aliquot. The measured increase in [F⁻] should be >90% of the added amount, confirming that the matrix is not interfering with the electrode.[11]

Protocol 3: Product and Byproduct Analysis via ¹⁹F NMR

Rationale: While the ISE measures the "lost" fluoride, ¹⁹F NMR spectroscopy provides a complete picture of where the fluorine atoms reside at the end of the reaction. It allows for the direct, simultaneous quantification of the starting material, the desired fluorine-retentive product, and the monofluorinated elimination byproduct.

Step-by-Step Procedure:

  • Sample Preparation:

    • Withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

    • Filter it through a small plug of silica gel using a suitable solvent (e.g., diethyl ether or ethyl acetate) to remove solid salts and the catalyst.

    • Evaporate the solvent carefully.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl₃) containing a known amount of a fluorine-containing internal standard (e.g., trifluorotoluene).

  • Data Acquisition:

    • Acquire a quantitative ¹⁹F NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (typically 5-7 times the longest T₁ of the nuclei of interest) to allow for full relaxation between pulses, which is critical for accurate integration.

  • Data Interpretation:

    • Identify the distinct signals for the -CF₂ group of the starting material, the -CF₂ group of the fluorine-retentive product, and the -CF= group of the elimination byproduct.

    • Carefully integrate these signals along with the signal of the internal standard (-CF₃).

    • Calculate the concentration and, subsequently, the yield of each species based on the relative integrals and the known concentration of the internal standard.

    • Selectivity can be calculated as: Selectivity = [Desired Product] / ([Desired Product] + [Elimination Product]).

Part III: Data Interpretation and Advanced Studies

Connecting Kinetics to Mechanism: A powerful mechanistic insight is gained by comparing the rate of fluoride release (Protocol 2) with the rate of formation of the elimination product (Protocol 3). If β-fluoride elimination is the only source of F⁻, these rates should be identical. A discrepancy could suggest other decomposition pathways are occurring.

Advanced Mechanistic Probes:

  • Deuterium Labeling Studies: To definitively distinguish between β-H and β-F elimination, substrates can be synthesized with deuterium atoms at the β-position. Analyzing the products for deuterium content can provide unambiguous evidence for a β-H elimination/reinsertion pathway.[10]

  • Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model the reaction profile. By calculating the energy barriers for β-fluoride elimination versus competing pathways like β-hydride elimination, one can gain a theoretical understanding of the observed selectivity.[8]

Conclusion

The β-fluoride elimination pathway is a central challenge in the synthetic chemistry of gem-difluoroalkenes. However, by viewing it not as an unavoidable nuisance but as a mechanistically governed process, it can be understood and controlled. The protocols and principles outlined in this guide provide a robust framework for researchers to dissect this reaction. A quantitative understanding of the kinetics of fluoride release, coupled with a thorough analysis of the product distribution, empowers chemists to make rational, informed decisions in the design of novel, fluorine-retentive transformations, ultimately accelerating the discovery and development of new medicines and materials.[5][13]

References

  • Gillis, E. P., et al. (2009). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 52(21), 6681-6693. [Link]

  • Stahly, G. P. (2007). Elimination Reactions. Southern Illinois University Edwardsville. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]

  • Wan, J.-P., et al. (2018). Nucleophilic substitution of fluoroalkenes through β-fluorine elimination. ResearchGate. [Link]

  • O'Hagan, D. (2008). Organofluorine Chemistry. Royal Society of Chemistry. [Link]

  • Altman, R. A., et al. (2021). Arylation of gem-difluoroalkenes using a Pd/Cu co-catalytic system that avoids β-fluoride elimination. Chemical Science, 12(4), 1363-1367. [Link]

  • Altman, R. A., et al. (2021). Arylation of gem-difluoroalkenes using a Pd/Cu Co-catalytic system that avoids β-fluoride elimination. Chemical Science, 12, 1363-1367. [Link]

  • Hughes, R. P., et al. (2006). α- and β-Fluorine Elimination Reactions Induced by Reduction of Iridium−Fluoroalkyl Complexes. Organometallics, 25(13), 3247-3254. [Link]

  • Baik, M.-H., et al. (2025). The rhodium riddle: computational insights into competitive β-hydride vs. β-fluoride elimination. Chemical Science. [Link]

  • Mitropoulos, A. C., et al. (2022). Recently Developed Adsorbing Materials for Fluoride Removal from Water and Fluoride Analytical Determination Techniques: A Review. Molecules, 27(19), 6555. [Link]

  • Rashid, S. A., et al. (2020). Adsorptive, kinetics and regeneration studies of fluoride removal from water using zirconium-based metal organic frameworks. RSC Advances, 10(32), 19041-19052. [Link]

  • Singh, S., et al. (2021). Removal of fluoride from an aqueous solution by batch and column process using activated carbon derived from iron infused Pisum sativum peel. Environmental Engineering Research, 26(5), 200386. [Link]

  • Wang, Y., et al. (2021). An Experimental Study of Fluoride Removal from Wastewater by Mn-Ti Modified Zeolite. Water, 13(23), 3367. [Link]

  • Liang, T., et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]

  • Ni, C., Hu, J. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Chinese Journal of Chemistry, 40(10), 1193-1224. [Link]

  • Bharali, R. K., Bhattacharyya, K. G. (2016). Kinetic and thermodynamic studies for fluoride removal using a novel bio-adsorbent from possotia (Vitex negundo). Journal of Environmental Chemical Engineering, 4(2), 1734-1743. [Link]

  • Wackett, L. P., Stockbridge, R. B. (2024). The link between ancient microbial fluoride resistance mechanisms and bioengineering organofluorine degradation or synthesis. Nature Communications, 15(1), 4583. [Link]

  • Mitropoulos, A. C., et al. (2022). Analytical techniques for the determination of fluoride in drinking water. ResearchGate. [Link]

  • Azam, A., et al. (2018). Investigation of kinetics and adsorption isotherm for fluoride removal from aqueous solutions using mesoporous cerium–aluminum binary oxide nanomaterials. RSC Advances, 8(52), 29593-29605. [Link]

  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(8), 2689-2704. [Link]

  • Belay, Z. (2025). Recent Developments in Methods of Analysis for Fluoride Determination. ResearchGate. [Link]

  • Beyzavi, M. H., et al. (2021). Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. PubMed. [Link]

  • Liang, T., et al. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

  • U.S. Environmental Protection Agency. (1996). Method 9214: Potentiometric Determination of Fluoride in Aqueous Samples with Ion-Selective Electrode. Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. [Link]

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The Strategic Use of Chiral Aziridines as Key Intermediates in Complex Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

Chemical intermediates are the foundational building blocks in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs).[1][2] They provide the essential molecular framework, enabling complex chemical transformations with high precision and efficiency.[1] This guide delves into the strategic application of a specific class of intermediates—chiral aziridines—whose unique reactivity, driven by ring strain, makes them exceptionally valuable in modern drug development.[3][4] We will focus on the pivotal role of an aziridine intermediate in the synthesis of Oseltamivir (Tamiflu®), an essential antiviral medication. This note provides mechanistic insights, detailed experimental protocols, and data interpretation guidelines for researchers, chemists, and drug development professionals.

Introduction: The Power of Strained-Ring Intermediates

In the intricate chess game of organic synthesis, intermediates are the key pieces that enable complex and strategic moves. They allow for the simplification of otherwise convoluted reaction pathways, improve yields, and ensure the stereochemical purity of the final API.[2] Among the vast arsenal of available intermediates, three-membered heterocycles like aziridines are particularly powerful. Their high ring strain (~27 kcal/mol) makes them susceptible to nucleophilic ring-opening reactions, providing a reliable and stereospecific method for introducing vicinal amino functionalities—a common motif in biologically active molecules.[5][6]

Chiral aziridines are especially prized as they allow for the synthesis of enantiomerically pure compounds, which is critical for drug efficacy and safety.[3][4] The synthesis of Oseltamivir, a neuraminidase inhibitor used to treat influenza, provides a quintessential example of how a strategically employed aziridine intermediate can elegantly solve complex stereochemical challenges.[7][8]

Mechanistic Insights: The Aziridine Ring-Opening

The core of the aziridine's utility lies in its controlled ring-opening. The reaction is typically facilitated by activating the nitrogen atom with an electron-withdrawing group (e.g., tosyl, nosyl) or by using a Lewis or Brønsted acid.[9][10] This activation enhances the electrophilicity of the ring carbons, priming them for nucleophilic attack.

The regioselectivity of the attack (i.e., which carbon the nucleophile attacks) is governed by steric and electronic factors. In many synthetic routes to Oseltamivir, an aziridine intermediate is opened by a nucleophile, such as an alcohol, in the presence of a Lewis acid.[8] This reaction proceeds via an SN2-type mechanism, resulting in an inversion of stereochemistry at the point of attack. This stereospecificity is crucial for establishing the correct configuration of the multiple chiral centers in the Oseltamivir molecule.[5][11]

Aziridine_Ring_Opening cluster_reactants Reactants cluster_transition Transition State cluster_products Product Aziridine Chiral Aziridine Intermediate TS Activated Aziridinium Complex (SN2-like) Aziridine->TS Coordination Nucleophile Nucleophile (e.g., 3-Pentanol) Nucleophile->TS Nucleophilic Attack Lewis_Acid Lewis Acid (e.g., BF₃·OEt₂) Lewis_Acid->TS Product Ring-Opened Amino Ether TS->Product Ring Opening (Inversion of Stereochemistry)

Caption: SN2-type nucleophilic ring-opening of a Lewis acid-activated chiral aziridine.

Application in Total Synthesis: A Case Study of Oseltamivir

The total synthesis of Oseltamivir from (-)-shikimic acid is a landmark achievement in pharmaceutical chemistry, with several generations of synthetic routes developed.[8][12] A key strategic element in many of these syntheses involves the formation of a bicyclic aziridine intermediate. This intermediate locks the stereochemistry of two adjacent carbon atoms, which are then revealed in a highly controlled manner during the ring-opening step.[13]

The workflow below illustrates a simplified, conceptual pathway highlighting the strategic placement of the aziridine intermediate.

Oseltamivir_Synthesis_Workflow A (-)-Shikimic Acid (Starting Material) B Multi-step Conversion (Epoxidation, Amine Installation) A->B Steps 1-n C Key Aziridine Intermediate (Stereochemistry Locked) B->C Aziridination D Regioselective Ring-Opening (Core Scaffold Formation) C->D Lewis Acid-Catalyzed Nucleophilic Attack E Functional Group Manipulation & Acylation D->E Steps n+1 F Oseltamivir (Final API) E->F Final Step

Caption: Conceptual workflow for Oseltamivir synthesis via an aziridine intermediate.

This strategy is highly efficient as it installs a key nitrogen atom with the correct stereochemistry, which would be difficult to achieve through other means. The rigidity of the aziridine ring and the predictable nature of its ring-opening reaction make it a trustworthy and self-validating system.[14]

Experimental Protocols

The following is a representative protocol for the nucleophilic ring-opening of a protected aziridine intermediate, adapted from principles described in the literature.[14][15]

Protocol: Lewis Acid-Mediated Ring Opening of a Bicyclic Aziridine

Objective: To synthesize Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate, a key precursor to Oseltamivir, via ring-opening of an aziridine intermediate.

Materials:

  • Ethyl (3R,4R,5S)-4-acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate analogue (the aziridine precursor) (1.0 equiv)

  • 3-Pentanol (5.0 equiv)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous (sufficient to make a 0.1 M solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Equipment:

  • Flame-dried, two-neck round-bottom flask with stir bar

  • Septa and needles

  • Ice bath

  • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: To the flame-dried round-bottom flask under an inert atmosphere (Argon), add the aziridine intermediate (1.0 equiv).

  • Solvent & Reagent Addition: Add anhydrous DCM to dissolve the starting material (to 0.1 M). Cool the flask to 0 °C using an ice bath. Add 3-pentanol (5.0 equiv) via syringe.

  • Initiation: Slowly add BF₃·OEt₂ (1.5 equiv) dropwise via syringe over 5 minutes. Causality Note: The Lewis acid activates the aziridine nitrogen, making the ring carbons highly electrophilic. Slow addition at 0 °C controls the initial exothermic reaction.

  • Reaction Monitoring (Self-Validation): Stir the reaction at 0 °C. Monitor the reaction progress by TLC every 30 minutes (e.g., using a 1:1 Hexanes:Ethyl Acetate mobile phase). The consumption of the starting material (lower Rf) and the appearance of a new product spot (higher Rf) indicates progress. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution while the flask is still in the ice bath. Safety Note: Quenching is exothermic and releases gas. Add slowly to avoid over-pressurization.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ring-opened product.

Data Analysis and Characterization

The successful synthesis of the target compound, an Oseltamivir precursor, must be confirmed through rigorous analytical techniques.

Analysis Expected Result for Oseltamivir Precursor Purpose
¹H NMR Appearance of characteristic peaks for the pentan-3-yloxy group (triplets and multiplets for ethyl groups) and disappearance of aziridine proton signals.Confirms structural integrity and incorporation of the nucleophile.
¹³C NMR Appearance of new signals corresponding to the carbons of the pentan-3-yloxy group.Confirms the carbon skeleton of the product.
Mass Spec (HRMS) Observed m/z value matching the calculated exact mass for the molecular formula (e.g., C₁₆H₂₈N₂O₄).[16]Confirms molecular weight and elemental composition.
FTIR Presence of N-H stretch (amine), C=O stretch (ester and amide), and C-O stretch (ether).Confirms the presence of key functional groups.

Safety and Handling

  • Aziridines: Aziridines are potent alkylating agents and should be treated as potentially mutagenic and carcinogenic.[6] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Boron Trifluoride Diethyl Etherate (BF₃·OEt₂): This reagent is corrosive and moisture-sensitive. Handle under an inert atmosphere. It can cause severe burns upon contact.

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Use only in a fume hood.

Conclusion

Chiral aziridines are indispensable intermediates in the synthesis of complex organic compounds, particularly in the pharmaceutical industry.[][18][19] Their utility, stemming from predictable and stereospecific ring-opening reactions, allows for the elegant and efficient construction of chiral amine-containing molecules. The synthesis of Oseltamivir serves as a powerful testament to the strategic importance of these strained-ring intermediates, demonstrating how they enable robust, scalable, and stereochemically precise manufacturing of life-saving medicines.[7][8]

References

  • Mlunias. Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Vertex AI Search.
  • Mahant Lifescience. The Role of Pharmaceutical Intermediates in Modern Drug Development. Mahant Lifescience.
  • EvoBioSystems. Role of Intermediates in Drug Development. EvoBioSystems.
  • Oh, H. S., & Kang, H. Y. (2012). Synthesis of (-)-oseltamivir phosphate (Tamiflu) starting from cis-2,3-bis(hydroxymethyl)aziridine. Journal of Organic Chemistry. Semantic Scholar.
  • BOC Sciences. Intermediates in Drug Development: Lab to Industry. BOC Sciences.
  • Wikipedia contributors. (n.d.). Oseltamivir total synthesis. Wikipedia.
  • Houser, E. F., et al. (n.d.). Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. PubMed Central.
  • ACS Publications. (2020). Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research.
  • Scite.ai. Chiral Aziridines—Their Synthesis and Use in Stereoselective Transformations. Scite.ai.
  • SCL Lifesciences. The Critical Role of Intermediates in Pharmaceutical Manufacturing. SCL Lifesciences.
  • Trost, B. M., & Toste, F. D. (n.d.). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). PubMed Central.
  • Tanner, D. (1994). Chiral Aziridines—Their Synthesis and Use in Stereoselective Transformations. Angewandte Chemie International Edition in English.
  • MDPI. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. MDPI.
  • SciSpace. Recent Synthetic Applications of Chiral Aziridines. SciSpace.
  • ResearchGate. (2025). Recent Synthetic Applications of Chiral Aziridines. ResearchGate.
  • Wikipedia contributors. (n.d.). Aziridines. Wikipedia.
  • iSm2. Synthesis of the Anti-influenza Drug Oseltamivir Phosphate (Tamiflu®). iSm2.
  • Semantic Scholar. (2021). Alkylative Aziridine Ring-Opening Reactions. Semantic Scholar.
  • MDPI. (n.d.). Unexplored Nucleophilic Ring Opening of Aziridines. MDPI.
  • Pharmaffiliates. Ethyl (3S,4R,5R)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate. Pharmaffiliates.

Sources

Creating Fluorinated Nucleoside Analogs for Antiviral Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Pivotal Role of Fluorine in Nucleoside Antiviral Drug Discovery

The strategic incorporation of fluorine into nucleoside scaffolds has revolutionized the landscape of antiviral therapeutics.[1][2][3] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—confer significant advantages upon nucleoside analogs.[2][3] These advantages include enhanced metabolic stability, increased potency, and altered sugar puckering, which can lead to more favorable interactions with viral polymerases.[1][2] Consequently, fluorinated nucleoside analogs represent a cornerstone in the development of drugs against a wide range of viruses, including herpes simplex virus (HSV), hepatitis B and C viruses (HBV and HCV), and human immunodeficiency virus (HIV).[1][4]

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis, purification, characterization, and antiviral evaluation of fluorinated nucleoside analogs. The methodologies described herein are designed to be robust and reproducible, empowering researchers to accelerate the discovery of novel antiviral agents.

Section 1: Synthesis of Fluorinated Nucleoside Analogs

The introduction of a fluorine atom into a nucleoside can be achieved through various chemical and enzymatic strategies. The choice of method often depends on the desired position of the fluorine atom (e.g., 2', 3', or 4' of the sugar moiety) and the overall synthetic scheme.

Chemical Synthesis: Deoxyfluorination using DAST

A common and effective method for introducing a fluorine atom at the 2'-position of a nucleoside is through deoxyfluorination of a suitably protected precursor using (diethylamino)sulfur trifluoride (DAST).[1][2][5][6] DAST is a versatile reagent that can convert a hydroxyl group to a fluorine atom, typically with inversion of stereochemistry.[4]

Workflow for the Synthesis of a 2'-Deoxy-2'-Fluoro-Uridine Analog:

start Start with Protected Uridine step1 Protect 3' and 5' Hydroxyl Groups start->step1 step2 Deoxyfluorination with DAST step1->step2 step3 Deprotection step2->step3 end 2'-Deoxy-2'-Fluoro-Uridine Analog step3->end

Caption: Chemical synthesis workflow for a 2'-deoxy-2'-fluoro-uridine analog.

Protocol 1: Synthesis of a 2'-Deoxy-2'-Fluoro-Uridine Analog using DAST

Materials:

  • Protected uridine precursor (with 3' and 5' hydroxyl groups protected)

  • (Diethylamino)sulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

  • Deprotection reagents (specific to the protecting groups used)

  • Round-bottom flasks, magnetic stirrer, inert atmosphere setup (e.g., nitrogen or argon), ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Preparation:

    • Dry all glassware thoroughly.

    • Under an inert atmosphere, dissolve the protected uridine precursor in anhydrous DCM in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

  • Fluorination Reaction:

    • Slowly add DAST dropwise to the cooled solution with vigorous stirring. A slight excess of DAST (e.g., 1.2-1.5 equivalents) is typically used.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for the time determined by thin-layer chromatography (TLC) monitoring (typically 2-4 hours).

  • Work-up:

    • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution at 0°C.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification of the Fluorinated Intermediate:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the protected 2'-deoxy-2'-fluoro-uridine analog.

  • Deprotection:

    • Dissolve the purified intermediate in a suitable solvent and treat with the appropriate deprotection reagents to remove the protecting groups from the 3' and 5' hydroxyls. The choice of reagents depends on the specific protecting groups used in the starting material.

    • After the deprotection is complete (monitored by TLC), work up the reaction mixture accordingly and purify the final 2'-deoxy-2'-fluoro-uridine analog, typically by recrystallization or a final chromatographic step.

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly selective alternative to chemical methods. Nucleoside phosphorylases, for instance, can catalyze the transfer of a sugar moiety to a modified nucleobase, enabling the stereospecific synthesis of nucleoside analogs.[7]

Section 2: Purification by Reverse-Phase HPLC

Fluorinated nucleoside analogs are often polar molecules, making reverse-phase high-performance liquid chromatography (RP-HPLC) an ideal method for their purification.[8][9][10][11][12]

Workflow for RP-HPLC Purification:

start Crude Nucleoside Analog step1 Dissolve in Mobile Phase A start->step1 step2 Inject onto C18 Column step1->step2 step3 Gradient Elution (Water/Acetonitrile) step2->step3 step4 Collect Fractions step3->step4 step5 Lyophilize to Obtain Pure Product step4->step5 end Purified Fluorinated Nucleoside Analog step5->end

Caption: Workflow for the purification of fluorinated nucleoside analogs using RP-HPLC.

Protocol 2: RP-HPLC Purification of a Fluorinated Nucleoside Analog

Materials:

  • Crude fluorinated nucleoside analog

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA) or formic acid (as a mobile phase modifier)

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

  • Fraction collector

  • Lyophilizer

Procedure:

  • Sample Preparation:

    • Dissolve the crude nucleoside analog in a minimal amount of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% TFA).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Method Development:

    • Equilibrate the C18 column with the initial mobile phase.

    • Perform an initial scouting run with a broad gradient (e.g., 5% to 95% acetonitrile over 30 minutes) to determine the approximate retention time of the target compound.

    • Optimize the gradient to achieve good separation of the desired product from impurities. A shallower gradient around the elution point of the compound will improve resolution.

  • Preparative HPLC Run:

    • Inject the prepared sample onto the equilibrated column.

    • Run the optimized gradient program.

    • Monitor the elution profile using a UV detector at a wavelength where the nucleoside analog has strong absorbance (typically around 260 nm).

    • Collect fractions corresponding to the peak of the pure product.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Freeze the combined fractions and lyophilize to remove the mobile phase and obtain the purified fluorinated nucleoside analog as a solid.

Section 3: Structural Characterization

Unequivocal structural confirmation of the synthesized fluorinated nucleoside analog is crucial. This is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[13][14][15]

Protocol 3: NMR and Mass Spectrometry Characterization

Materials:

  • Purified fluorinated nucleoside analog

  • Deuterated solvent for NMR (e.g., DMSO-d6, D2O)

  • NMR tubes

  • High-resolution mass spectrometer (HRMS)

Procedure:

  • NMR Spectroscopy:

    • Dissolve a small amount of the purified compound (typically 1-5 mg) in a suitable deuterated solvent in an NMR tube.

    • Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

    • ¹H NMR: Will show the proton signals of the sugar and base moieties. Coupling constants can help determine the stereochemistry.

    • ¹³C NMR: Will confirm the carbon framework of the molecule.

    • ¹⁹F NMR: Will show a signal for the fluorine atom, and its coupling to adjacent protons will confirm its position.

    • Analyze the spectra to confirm the structure, paying close attention to chemical shifts and coupling constants which are indicative of the fluorine's position and the sugar's conformation.

  • Mass Spectrometry:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).

    • Infuse the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

    • Acquire the mass spectrum in positive or negative ion mode.

    • Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass. A mass accuracy of <5 ppm is generally considered confirmation of the elemental composition.

Section 4: Evaluation of Antiviral Activity

The antiviral efficacy of a newly synthesized fluorinated nucleoside analog is a critical determinant of its therapeutic potential. The plaque reduction assay is a gold standard method for quantifying the ability of a compound to inhibit the replication of lytic viruses.[16][17][18][19][20]

Workflow for Antiviral Evaluation:

start Synthesized Analog step1 Cytotoxicity Assay (CC50) start->step1 step2 Plaque Reduction Assay (EC50) start->step2 step3 Calculate Selectivity Index (SI) step1->step3 step2->step3 end Antiviral Profile step3->end

Caption: Workflow for determining the antiviral profile of a nucleoside analog.

Cytotoxicity Assay (MTT Assay)

Before assessing antiviral activity, it is essential to determine the cytotoxicity of the compound to the host cells.[21][22] The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[22]

Protocol 4: MTT Cytotoxicity Assay

Materials:

  • Host cell line susceptible to the virus of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Fluorinated nucleoside analog

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the host cells into a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the fluorinated nucleoside analog in complete cell culture medium.

    • Remove the old medium from the cells and add the compound dilutions to the wells. Include a "no drug" control.

    • Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the "no drug" control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to determine the 50% cytotoxic concentration (CC₅₀).[21]

Plaque Reduction Assay

This assay quantifies the concentration of the antiviral compound required to reduce the number of viral plaques by 50% (EC₅₀).[16]

Protocol 5: Plaque Reduction Assay

Materials:

  • Confluent monolayer of host cells in 6- or 12-well plates

  • Virus stock of known titer

  • Fluorinated nucleoside analog

  • Serum-free medium

  • Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)

Procedure:

  • Virus Dilution and Infection:

    • Prepare serial dilutions of the virus stock in serum-free medium.

    • Remove the culture medium from the cell monolayers and infect the cells with a standardized amount of virus (e.g., 50-100 plaque-forming units per well).

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment and Overlay:

    • Prepare serial dilutions of the fluorinated nucleoside analog in the overlay medium. The highest concentration should be below the CC₅₀ value.

    • After the adsorption period, aspirate the virus inoculum and add the overlay medium containing the different concentrations of the compound. Include a "no drug" virus control.

  • Incubation:

    • Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization:

    • Fix the cells with the fixative solution.

    • Remove the fixative and stain the cell monolayer with crystal violet solution.

    • Gently wash the plates with water and let them air dry. Plaques will appear as clear, unstained zones against a background of stained, viable cells.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration relative to the "no drug" virus control.

    • Plot the percentage of plaque reduction against the logarithm of the compound concentration and use non-linear regression to determine the 50% effective concentration (EC₅₀).[23][24][25]

Section 5: Data Interpretation and the Selectivity Index

The therapeutic potential of an antiviral compound is not solely determined by its potency but also by its safety. The Selectivity Index (SI) is a critical parameter that quantifies the therapeutic window of a drug candidate.[26][27][28][29][30]

Calculation of the Selectivity Index:

SI = CC₅₀ / EC₅₀

A higher SI value is desirable, as it indicates that the compound is effective at inhibiting viral replication at concentrations that are not toxic to the host cells.[27][30] Generally, an SI value of 10 or greater is considered a good starting point for further preclinical development.[21][27]

Table 1: Example Data for a Hypothetical Fluorinated Nucleoside Analog

ParameterValue (µM)Description
EC₅₀ 0.5Concentration for 50% inhibition of viral replication.
CC₅₀ >100Concentration for 50% reduction in host cell viability.
SI >200Selectivity Index (CC₅₀ / EC₅₀).

Conclusion

The creation of novel fluorinated nucleoside analogs is a promising avenue for the discovery of new antiviral therapies. The protocols detailed in this guide provide a comprehensive framework for the synthesis, purification, characterization, and evaluation of these compounds. By following these methodologies, researchers can systematically advance their drug discovery programs and contribute to the development of the next generation of antiviral agents.

References

  • The selective inhibition of viral DNA synthesis by chemotherapeutic agents: an indicator of clinical usefulness?. PubMed. Available at: [Link]

  • CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. Available at: [Link]

  • Cytotoxicity, antiviral activity and selectivity index a a Selectivity... ResearchGate. Available at: [Link]

  • View of In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. Trends in Sciences. Available at: [Link]

  • Reverse-phase HPLC analysis and purification of small molecules. PubMed. Available at: [Link]

  • Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. National Institutes of Health (NIH). Available at: [Link]

  • Cell Viability Assays. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Novel Naturally Occurring Dipeptides and Single-Stranded Oligonucleotide Act as Entry Inhibitors and Exhibit a Strong Synergistic Anti-HIV-1 Profile. National Institutes of Health (NIH). Available at: [Link]

  • Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. Bio-protocol. Available at: [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. National Institutes of Health (NIH). Available at: [Link]

  • Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. ResearchGate. Available at: [Link]

  • Synthesis of 4′-Substituted-2′-Deoxy-2′-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. Available at: [Link]

  • Fluorinated Nucleosides: Synthesis and Biological Implication. National Institutes of Health (NIH). Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

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  • 50% effective concentration (EC50) and 50% cytotoxicity... ResearchGate. Available at: [Link]

  • Chemical synthesis of 2'-deoxyoligonucleotides containing 5-fluoro-2'-deoxycytidine. Oxford Academic. Available at: [Link]

  • RP-HPLC Purification of Oligonucleotides. University of Southampton. Available at: [Link]

  • A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example. National Institutes of Health (NIH). Available at: [Link]

  • Reverse-phase HPLC Analysis and Purification of Small Molecules. ResearchGate. Available at: [Link]

  • COMMUNICATION Synthesis of 2'-Deoxy-2'-fluoro-L-cytidine and Fluorinated L- Nucleic Acids for Structural Studies. ChemRxiv. Available at: [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Available at: [Link]

  • Nucleoside analysis with high performance liquid chromatography (HPLC). protocols.io. Available at: [Link]

  • Reversed-Phase Flash Purification. Biotage. Available at: [Link]

  • Reversed-phase (RP) HPLC purification conditions for modified nucleotide triphosphates. ResearchGate. Available at: [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Oakland University. Available at: [Link]

  • DNA Purification. Glen Research. Available at: [Link]

  • 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. ResearchGate. Available at: [Link]

  • Synthesis of fluorinated nucleosides for probing DNA conformations via 19F NMR spectroscopy. University of Saskatchewan. Available at: [Link]

  • Diethylaminosulfur Trifluoride (DAST). Organic Chemistry Portal. Available at: [Link]

  • A workflow to isolate phage DNA and identify nucleosides by HPLC and mass spectrometry. Arcadia Science. Available at: [Link]

  • Fluorine-containing nucleosides for 19F NMR-based structural studies of nucleic acids: synthesis and characterization of 8-CF3-2'-deoxyguanosine. iris.unina.it. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Yields in 1-Bromo-2,2-difluoroethylene Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the cross-coupling reactions of 1-bromo-2,2-difluoroethylene. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to help you navigate the common challenges associated with this versatile but sometimes temperamental building block. Our goal is to empower you with the knowledge to not only solve problems but also to understand the underlying chemical principles governing the success of your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

I. General Issues & Low Yield

Question 1: My cross-coupling reaction with this compound is resulting in a low yield or failing completely. What are the primary factors I should investigate?

Answer: Low yields in cross-coupling reactions involving this compound can often be attributed to a few critical factors. The unique electronic properties of the gem-difluoroalkene moiety significantly influence the reactivity of the C-Br bond and the stability of the catalytic intermediates. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield Observed catalyst 1. Catalyst System Integrity - Is the Pd precatalyst active? - Is the ligand appropriate and stable? start->catalyst conditions 2. Reaction Conditions - Is the temperature optimal? - Is the atmosphere inert? catalyst->conditions reagents 3. Reagent Quality & Stoichiometry - Are starting materials pure? - Is the base suitable and stoichiometry correct? conditions->reagents side_reactions 4. Competing Side Reactions - Is hydrodebromination occurring? - Is there evidence of homocoupling? reagents->side_reactions solution Systematic Optimization Required side_reactions->solution Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition PdII_complex R¹-Pd(II)L₂-Br Pd0->PdII_complex R¹-Br TM Transmetalation PdII_R2 R¹-Pd(II)L₂-R² PdII_complex->PdII_R2 [R²-B(OH)₃]⁻ PdII_R2->Pd0 RE Reductive Elimination Product R¹-R² RE->Product Boronic_Acid R²-B(OH)₂ Base Base Boronic_Acid->Base Base->TM Substrate R¹-Br (this compound) Substrate->OA

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

III. Heck-Mizoroki Coupling

Question 3: My Heck reaction between this compound and styrene is giving a complex mixture of products with low conversion. How can I improve the yield and selectivity?

Answer: The Heck-Mizoroki reaction with this compound can be challenging due to the potential for multiple insertions and side reactions. Optimizing the catalyst, ligand, and reaction conditions is key to achieving a clean and high-yielding transformation.

Key Optimization Parameters for Heck-Mizoroki Coupling

ParameterRecommendationRationale
Palladium Precatalyst Pd(OAc)₂, PdCl₂(PPh₃)₂These are common and effective precatalysts for the Heck reaction. [1]
Ligand Phosphine ligands such as PPh₃, P(o-tol)₃, or bidentate phosphines like dppf.The ligand influences the regioselectivity and stability of the catalyst. The cone angle and electronic properties of the phosphine are important factors. [2]
Base Inorganic bases like K₂CO₃, NaOAc, or organic bases like Et₃N.The base is required to neutralize the HBr generated in the catalytic cycle.
Solvent Polar aprotic solvents such as DMF, NMP, or acetonitrile.These solvents are typically used to ensure the solubility of the reagents and catalyst.
Additives Phase-transfer catalysts (e.g., TBAB) can be beneficial in some systems.

Troubleshooting Poor Selectivity:

  • Control Stoichiometry: Using a slight excess of the alkene can sometimes help to drive the reaction to completion and minimize side reactions of the starting bromide.

  • Temperature and Reaction Time: Lowering the temperature and carefully monitoring the reaction time can prevent over-reaction and decomposition.

  • Ligand Screening: The steric and electronic properties of the ligand can have a profound effect on the regioselectivity of the alkene insertion. A screening of different phosphine ligands may be necessary.

IV. Sonogashira Coupling

Question 4: I am struggling with the Sonogashira coupling of this compound and a terminal alkyne. I'm observing significant alkyne homocoupling (Glaser coupling) and catalyst decomposition.

Answer: The Sonogashira coupling is highly sensitive to reaction conditions, especially when using a reactive substrate like this compound. Minimizing homocoupling and preventing catalyst deactivation are the primary challenges to overcome.

Key Optimization Parameters for Sonogashira Coupling

ParameterRecommendationRationale
Palladium Precatalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂These are standard catalysts for Sonogashira reactions. [3]
Copper Co-catalyst CuI (typically 1-5 mol%)The copper co-catalyst is crucial for the traditional Sonogashira mechanism, but it also promotes homocoupling.
Ligand PPh₃ is standard. For copper-free conditions, bulky, electron-rich phosphines may be beneficial. [4]The ligand stabilizes the palladium catalyst.
Base An amine base such as Et₃N or i-Pr₂NH, often used as the solvent or co-solvent.The base deprotonates the terminal alkyne to form the reactive copper acetylide. [5]
Solvent Anhydrous, degassed THF, DMF, or the amine base itself.A key role of the solvent is to ensure all components remain in solution.

Troubleshooting Alkyne Homocoupling:

The primary cause of Glaser coupling is the presence of oxygen, which facilitates the oxidative dimerization of the copper acetylide intermediate. [6]

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by freeze-pump-thaw cycles or by bubbling with an inert gas (argon or nitrogen) for an extended period.

  • Use High-Purity Reagents: Ensure the alkyne and other reagents are free from peroxide or other oxidizing impurities.

  • Consider Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed to circumvent the issue of homocoupling. These often require different ligands and reaction conditions.

Preventing Catalyst Decomposition:

The formation of a black precipitate ("palladium black") is a sign of catalyst deactivation.

  • Maintain an Inert Atmosphere: Oxygen can lead to the oxidation and decomposition of the Pd(0) catalyst.

  • Optimize Temperature: Excessive heat can accelerate catalyst decomposition.

  • Ensure Ligand Stability: The phosphine ligand can be susceptible to oxidation. Using a slight excess of the ligand can sometimes help.

V. Stille Coupling

Question 5: My Stille coupling of this compound with an organostannane is sluggish and gives a low yield. How can I improve the reaction rate and efficiency?

Answer: The Stille reaction is known for its tolerance of a wide range of functional groups, but its rate can be highly dependent on the specific substrates and reaction conditions. [7] Key Optimization Parameters for Stille Coupling

ParameterRecommendationRationale
Palladium Precatalyst Pd(PPh₃)₄, Pd₂(dba)₃These are common and effective precatalysts for the Stille reaction. [8]
Ligand PPh₃, AsPh₃, or bulky, electron-rich phosphines.The ligand plays a crucial role in the rates of oxidative addition and reductive elimination.
Solvent Anhydrous, degassed THF, DMF, or toluene.The choice of solvent can significantly impact the reaction rate.
Additives LiCl is often added to accelerate the transmetalation step. Cu(I) salts can also be used as co-catalysts in some cases.These additives can facilitate the transfer of the organic group from tin to palladium.

Troubleshooting Sluggish Reactions:

  • Increase Temperature: Stille reactions often require elevated temperatures to proceed at a reasonable rate.

  • Add LiCl: Lithium chloride is a common additive that can accelerate the often rate-limiting transmetalation step by facilitating the cleavage of the tin-carbon bond.

  • Screen Ligands: The choice of ligand can have a significant impact on the reaction rate. More electron-rich and bulky ligands can sometimes accelerate the catalytic cycle.

  • Ensure Anhydrous Conditions: While organostannanes are relatively stable to moisture, anhydrous conditions are generally preferred for optimal results.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound. Optimization may be required for different arylboronic acids.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely powdered

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and finely powdered K₃PO₄ (3.0 equivalents).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add phenylboronic acid (1.2 equivalents) and this compound (1.0 equivalent).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to ensure all reagents are dissolved at the reaction temperature.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Adv. Synth. Catal.2020 , 362 (22), 5062-5078. [Link]

  • The diverse mechanisms for the oxidative addition of C–Br bonds to Pd(PR₃) and Pd(PR₃)₂ complexes. Dalton Trans.2017 , 46, 11996-12006. [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • Stille reaction. Wikipedia. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Org. Biomol. Chem.2023 , 21, 6681-6715. [Link]

  • Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Adv. Inorg. Chem.2024 , 83, 219-258. [Link]

  • Efficient Copper‐Free Sonogashira Coupling in Water and under Ambient Atmosphere. Chem. Eur. J.2019 , 25, 10641-10646. [Link]

  • Stille Coupling. Chemistry LibreTexts. [Link]

  • Experiment 8 - Suzuki Coupling Reaction. Scribd. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Multiple Suzuki-Miyaura coupling of polybromoarenes with arylboronic acids by using complex 1 a. ResearchGate. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. ResearchGate. [Link]

  • Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. Org. Lett.2004 , 6, 11, 1855–1858. [Link]

  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

  • The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed.2004 , 43, 4704 – 4734. [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts2021 , 11, 681. [Link]

  • The Suzuki Reaction. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein J. Org. Chem.2019 , 15, 2356–2364. [Link]

  • Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction. Org. Lett.2023 , 25, 33, 6140–6144. [Link]

  • Suzuki coupling reactions of bromoarenes with phenylboronic acid with the PPd(0) catalyst film. ResearchGate. [Link]

  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Link]

  • Influence of the Ligand of Palladium(0) Complexes on the Rate of the Oxidative Addition of Aryl and Alkyl Bromides: Csp2-Br versus Csp3 Br reactivity and selectivity. ResearchGate. [Link]

  • Selective coupling reaction of arylboronic acid with... ResearchGate. [Link]

  • Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. ACS Catal.2022 , 12, 15, 8822–8828. [Link]

  • Oxidative addition of palladium(0) complexes generated from. Chemistry. 2000 , 6(8), 1474-82. [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Sci Rep. 2019 , 9, 16890. [Link]

  • ChemInform Abstract: The Suzuki—Miyaura Cross‐Coupling of Bromo‐ and Chloroarenes with Arylboronic Acids in Supercritical Carbon Dioxide. Sci-Hub. [Link]

  • Bite angle effects of diphosphines in C-C and C-X bond forming cross coupling reactions. Chem. Soc. Rev.2004 , 33, 234-248. [Link]

  • ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ResearchGate. [Link]

  • Impact of Coordination Geometry, Bite Angle, and Trans Influence on Metal-Ligand Covalency in Phenyl-Substituted Phosphine Complexes of Ni and Pd. Inorg. Chem.2015 , 54(12), 5779–5790. [Link]

  • Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

  • Bite angle effects in diphosphine metal catalysts: steric or electronic?. Dalton Trans.2003 , 1890-1901. [Link]

  • Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein J. Org. Chem.2014 , 10, 251–257. [Link]

  • Interplay of bite angle and cone angle effects. A comparison between o-C6H4(CH2PR2)(PR'2) and o-C6H4(CH2PR2)(CH2PR'2) as ligands for Pd-catalysed ethene hydromethoxycarbonylation. Dalton Trans.2013 , 42(3), 708-18. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protoc.2024 , 5(1), 102875. [Link]

  • Computational assessment on the Tolman cone angles for P-ligands. Phys. Chem. Chem. Phys.2021 , 23, 2187-2200. [Link]

  • ChemInform Abstract: The First Heterogeneous Sonogashira Coupling Reaction of Aryl Halides with Terminal Alkynes Catalyzed by Diatomite-Supported Palladium(II) Salophen Complex. ResearchGate. [Link]

  • Synthesis of Internal Alkynes through an Effective Tandem Elimination-Hydrodebromination-Cross-Coupling of gem-Dibromoalkenes with Halobenzenes. Synlett2018 , 29(02), 209-214. [Link]

Sources

Safe handling and personal protective equipment (PPE) for halogenated olefins

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for laboratory professionals on the safe handling of halogenated olefins, focusing on risk assessment, personal protective equipment, and emergency procedures.

Introduction: Understanding the Dual Nature of Halogenated Olefins

Halogenated olefins are a class of organic compounds characterized by a carbon-carbon double bond and the presence of one or more halogen atoms (F, Cl, Br, I). Their unique reactivity makes them invaluable intermediates in organic synthesis and polymer science, contributing to the development of everything from pharmaceuticals to materials like Teflon[1]. However, this same reactivity, combined with their potential toxicity, demands a rigorous and informed approach to safety. Many compounds in this class are volatile, and their vapors can be harmful upon inhalation, while liquid forms can be absorbed through the skin[2][3]. Furthermore, research has identified several halogenated olefins as potential mutagens and carcinogens, posing significant long-term health risks[4][5][6][7][8].

This technical support guide is designed for you, the researcher on the front lines of innovation. It provides a structured, in-depth resource in a question-and-answer format to address the specific challenges and safety questions you may encounter. Our goal is to move beyond mere compliance and foster a deep understanding of the "why" behind each safety protocol, empowering you to work confidently and safely.

Section 1: Hazard Identification & Risk Assessment - Foundational FAQs

A thorough understanding of the risks is the first step toward mitigating them. Always consult the Safety Data Sheet (SDS) for the specific compound you are using as your primary source of information[2][9].

Q: What are the primary health risks associated with halogenated olefins?

A: The risks are significant and varied. The primary concerns are:

  • Carcinogenicity and Mutagenicity: Several halogenated olefins, such as vinyl chloride and trichloroethylene, have been shown to be mutagenic and carcinogenic in animal studies[4][5][6]. Long-term or repeated exposure can increase the risk of developing cancers, including angiosarcoma of the liver[5].

  • Organ Toxicity: These compounds can cause damage to the central nervous system, liver, and kidneys[2][3].

  • Acute Toxicity: Inhalation of vapors can irritate the respiratory tract, while skin contact may lead to irritation, burns, and dermatitis.[2][3] Ingestion can cause severe injury to the digestive tract[2].

  • Reactivity Hazards: While many are not flammable, they can decompose in the presence of heat or flames to form highly toxic gases like hydrogen halides and phosgene[3].

Q: How do I properly assess the risks for a new experiment involving a halogenated olefin?

A: A comprehensive risk assessment is mandatory before beginning any new protocol.

  • Consult the SDS: The Safety Data Sheet is your most critical resource. Pay close attention to sections on hazard identification, exposure controls, and emergency measures[10].

  • Evaluate the Scale: The risks associated with handling 1 mL are vastly different from those for 1 L. Your controls must be scaled appropriately.

  • Assess the Process: Consider the specific manipulations involved. Operations that can generate aerosols or vapors (e.g., heating, sonicating, vigorous mixing) require more stringent controls.

  • Review Engineering Controls: Confirm that you will be working in a properly functioning and certified chemical fume hood.

  • Plan for the Worst: Identify potential failure points—a dropped flask, a leaking septum, a power outage—and have a clear, written plan for how you will respond to each.

Section 2: Personal Protective Equipment (PPE) - Your Last Line of Defense

While engineering controls like fume hoods are the primary method of protection, PPE is essential for safeguarding against accidental exposures. It is crucial to remember that PPE is the last line of defense in the hierarchy of safety controls.

HierarchyOfControls elimination Elimination (Physically remove the hazard) substitution Substitution (Replace with a less hazardous substance) engineering Engineering Controls (Isolate people from the hazard, e.g., Fume Hood) admin Administrative Controls (Change the way people work, e.g., SOPs) ppe Personal Protective Equipment (PPE) (Protect the worker with personal equipment)

Caption: The Hierarchy of Controls, prioritizing strategies from most to least effective.[11]

PPE FAQs & Troubleshooting

Q: What is the minimum required PPE for handling any halogenated olefin?

A: At a minimum, you must wear:

  • Splash-proof Chemical Goggles: ANSI Z87.1-compliant goggles are required. Standard safety glasses are insufficient as they do not protect from splashes[3][12].

  • Lab Coat: A fully buttoned lab coat provides body protection[2][3].

  • Appropriate Gloves: This is the most critical and nuanced choice. See the specific glove troubleshooting question below.

  • Closed-toe Shoes: Shoes must fully cover the foot; perforated shoes or sandals are prohibited[13].

Q: My nitrile gloves seem to get soft or swell when I work with dichloromethane. What's happening and what should I do?

A: This is a classic sign of chemical degradation and permeation. Many halogenated solvents can penetrate standard nitrile gloves quickly[12].

  • Causality: The solvent is breaking down the glove material at a molecular level, rendering it ineffective and potentially trapping the chemical against your skin.

  • Solution: You must use gloves with higher chemical resistance.

    • Double-Gloving: For minor splash protection, wearing two pairs of nitrile gloves can provide a temporary barrier, but the outer glove must be replaced immediately upon any known contact[2][12].

    • Heavy-Duty Gloves: For prolonged work or larger volumes, use more robust gloves such as neoprene or Viton. Always consult the manufacturer's glove compatibility chart for the specific chemical you are using[2].

Q: When is respiratory protection required?

A: A respirator is necessary when engineering controls (like a fume hood) are insufficient to control exposure or during an emergency, such as a large spill[2][14]. This should be determined by your institution's environmental health and safety (EHS) department based on a formal risk assessment. If your work requires a respirator, you must be medically cleared, trained, and fit-tested as part of an official respiratory protection program[2][15].

Troubleshooting: "I can smell the chemical even with my respirator on."

This is a sign of a serious failure. Immediately leave the area and alert others. The cause could be:

  • Improper Fit: The respirator is not forming a tight seal with your face.

  • Cartridge Saturation: The organic vapor cartridges are exhausted and need to be replaced.

  • Incorrect Cartridge: You are not using the correct type of cartridge for the hazard.

Table 1: PPE Selection Guide for Halogenated Olefins
Task / Potential ExposureEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Small-Scale Transfer (<10 mL in fume hood) Chemical GogglesDouble Nitrile GlovesLab CoatNot typically required
Reaction Workup / Extraction (>100 mL) Chemical Goggles & Face ShieldNeoprene or Viton GlovesLab CoatRecommended if process has high vapor potential
Large Spill Cleanup Chemical Goggles & Face ShieldHeavy-duty Neoprene/Viton GlovesChemical-resistant Apron or SuitRequired (e.g., full-face with organic vapor cartridges or SCBA)[14][16]
Working in Poorly Ventilated Area Chemical GogglesNeoprene or Viton GlovesLab CoatRequired. Work should be halted until ventilation is fixed.

Section 3: Engineering and Administrative Controls

Properly designed work areas and procedures are your primary line of defense.

Q: Why is it mandatory to handle halogenated olefins in a chemical fume hood?

A: The primary reason is to control exposure to hazardous vapors. Many halogenated olefins are volatile, and their vapors are often heavier than air, meaning they can accumulate in low-lying areas. A certified chemical fume hood is an essential engineering control that captures these vapors at the source and exhausts them safely outside the laboratory, protecting you from inhalation[2][3][12].

Q: My protocol involves a carcinogenic halogenated olefin. What is a "designated area" and do I need one?

A: Yes. A designated area is a formally demarcated space (e.g., a specific fume hood or a section of the lab) reserved exclusively for work with particularly hazardous substances like carcinogens[2].

  • Causality: This practice serves to contain contamination and clearly communicate the hazard to others in the lab.

  • Requirements: The designated area must be clearly labeled with warning signs. All storage, handling, and waste accumulation for that chemical must occur within this area. A specific decontamination procedure should be established for the area and equipment within it[2][12].

Section 4: Emergency Procedures - A Troubleshooting Guide for When Things Go Wrong

A calm, practiced response to an emergency is critical to minimizing harm.

SpillResponse decision decision action action stop stop start Chemical Spill Occurs assess Assess Situation: - Immediate danger? - Large volume? - Outside containment? start->assess evacuate Evacuate Area Alert Others Pull Fire Alarm Call Emergency Services (911) assess->evacuate YES small_spill Small, Contained Spill No Immediate Danger assess->small_spill NO don_ppe Don Appropriate PPE (Gloves, Goggles, etc.) small_spill->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain cleanup Clean up spill using spill kit materials contain->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate dispose Package & Label Waste for Hazardous Disposal decontaminate->dispose report Report Incident to Supervisor/EHS dispose->report

Caption: A logical workflow for responding to a chemical spill in the laboratory.

Troubleshooting Emergency Scenarios

Scenario: I've spilled approximately 50 mL of tetrachloroethylene inside my fume hood.

This is a minor spill that can likely be handled by trained lab personnel. [17]

  • Alert: Inform colleagues in the immediate area. Keep the fume hood sash at its lowest practical height.

  • Control: Ensure there are no ignition sources nearby[17].

  • Protect: Don appropriate PPE: double nitrile or neoprene gloves, chemical splash goggles, and a lab coat[2].

  • Contain & Clean: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pad. Do NOT use paper towels, as this can increase the rate of evaporation[17].

  • Collect: Once absorbed, carefully scoop the material into a compatible, sealable container (e.g., a polyethylene bag or bottle)[2].

  • Decontaminate: Wipe the area with soap and water.

  • Dispose: Label the container as "Hazardous Waste" with the full chemical name and place it in the satellite accumulation area.

  • Report: Report the incident to your supervisor or lab manager.

Scenario: A 1-liter bottle of vinylidene chloride was dropped and broke on the floor outside the fume hood.

This is a major spill requiring immediate evacuation and professional response. [2][3]

  • EVACUATE: Immediately alert everyone in the lab to evacuate. If there is an immediate threat of fire or the vapors are overwhelming, pull the fire alarm to evacuate the building[2][18].

  • ISOLATE: If it is safe to do so without risking exposure, close the doors to the laboratory to contain the vapors.

  • CALL FOR HELP: From a safe location, call your institution's emergency number and/or 911. Provide the following information:

    • Your name and location (building and room number).

    • The name of the chemical spilled (vinylidene chloride).

    • The approximate quantity (1 liter).

    • Any known injuries.

  • DO NOT ATTEMPT TO CLEAN IT UP YOURSELF. You are not equipped to handle a spill of this magnitude. Wait for the trained emergency response team[2][12].

Scenario: I splashed some chloroprene on my arm and in my eye.

This is a medical emergency requiring immediate first aid.

  • Skin Contact: Immediately proceed to the nearest safety shower. Remove the contaminated lab coat and clothing while under the shower. Flush the affected skin with copious amounts of water for at least 15 minutes[2][3].

  • Eye Contact: Simultaneously, if possible, or immediately after, use an emergency eyewash station. Hold your eyelids open and flush your eyes with a gentle stream of water for at least 15 minutes[2][3].

  • Seek Medical Attention: After flushing, seek immediate medical attention. Take the SDS for chloroprene with you to provide to the medical professionals.

Section 5: Waste Disposal

Proper disposal is a critical final step in the chemical lifecycle, preventing environmental contamination and ensuring safety.

Q: How must I dispose of waste containing halogenated olefins?

A: Halogenated waste must always be segregated from non-halogenated waste[3][9][19].

  • Causality: Halogenated solvents require specific, more expensive disposal methods (typically high-temperature incineration). Mixing them with non-halogenated solvents contaminates the entire batch, dramatically increasing disposal costs and environmental burden.

  • Procedure:

    • Use a designated, compatible waste container (e.g., polyethylene carboy) clearly labeled "HALOGENATED ORGANIC WASTE"[2][20].

    • List all chemical constituents and their approximate percentages on the hazardous waste tag as you add them[20].

    • Keep the container tightly closed when not in use and store it in a designated satellite accumulation area within secondary containment[20].

    • Do not use metal cans for waste accumulation, as acids can form and corrode the container[2].

    • Do not overfill the container; leave at least 10% headspace for expansion[19].

References

  • Infante, P. F., & Wagoner, J. K. (1977). Mutagenic and carcinogenic risks associated with halogenated olefins. Environmental Health Perspectives, 21, 251–254. [Link]

  • Infante, P. F., & Wagoner, J. K. (1977). Mutagenic and carcinogenic risks associated with halogenated olefins. PubMed. [Link]

  • Van Duuren, B. L., Goldschmidt, B. M., Loewengart, G., Smith, A. C., Melchionne, S., Seidman, I., & Roth, D. (1979). Carcinogenicity of Halogenated Olefinic and Aliphatic Hydrocarbons in Mice. Journal of the National Cancer Institute. [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]

  • Massachusetts Institute of Technology. (1998). Standard Operating Procedures for Use of Halogenated Solvents. Plasma Science and Fusion Center. [Link]

  • Kodavanti, P. R. S., & Loganathan, B. G. (2023). Perspective on halogenated organic compounds. Environmental Science and Pollution Research. [Link]

  • Jiang, Y., Mondal, D., & Lewis, J. C. (2020). Expanding the Reactivity of Flavin Dependent Halogenases Toward Olefins. ResearchGate. [Link]

  • Reddit. (2019). Eli5: halogenated olefins? r/explainlikeimfive. [Link]

  • Airgas. (2022). Olefins - Safety Data Sheet. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Appendix L – What to Do in a Chemical Emergency. [Link]

  • U.S. Environmental Protection Agency. (2023). Personal Protective Equipment. [Link]

  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. [Link]

  • Vanderbilt University. (n.d.). Halogenated Solvents. Environmental Health and Safety. [Link]

  • University of British Columbia. (n.d.). Spill Clean up Procedure. Safety & Risk Services. [Link]

  • Temple University. (2021). Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety. [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. [Link]

  • Qatar Chemical Company. (n.d.). Alpha Olefin Waxes. [Link]

  • International Association of Oil & Gas Producers. (n.d.). Personal Protective Equipment. [Link]

  • Clarkson University. (n.d.). Chemical Spill Procedures. [Link]

  • The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. [Link]

  • FuseSchool - Global Education. (2015). Halogenation | Organic Chemistry. YouTube. [Link]

  • ChemSec. (n.d.). Halogenated compounds. SIN List. [Link]

  • Chemistry For Everyone. (2024). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? YouTube. [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. [Link]

  • Mohor, T., Wever, W. J., & Lewis, J. C. (2022). Selective C-H Halogenation of Alkenes and Alkynes Using Flavin-Dependent Halogenases. ChemRxiv. [Link]

  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. U.S. Department of Labor. [Link]

  • Organic Chemistry Tutor. (2023). Halogenation of Alkenes | Mechanism | Stereochemistry | Examples. YouTube. [Link]

  • Khan Academy. (n.d.). Alkene halogenation. [Link]

  • Kemicentrum. (2023). 8.1 Organic solvent waste. Lund University. [Link]

  • Occupational Safety and Health Administration. (1962). INDUSTRIAL HYGIENE AND TOXICOLOGY. Regulations.gov. [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. NIOSH. [Link]

Sources

1-Bromo-2,2-difluoroethylene Material Safety Data Sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Bromo-2,2-difluoroethylene

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety information, handling protocols, and emergency procedures for this compound (CAS No. 359-08-0). As a Senior Application Scientist, my objective is to offer a practical, in-depth resource that prioritizes experimental success through uncompromising safety. The information is structured in a question-and-answer format to directly address common challenges and concerns.

Section 1: Fundamental Properties and Core Hazards

This section addresses the most frequently asked questions regarding the basic chemical identity and inherent risks of this compound.

Q1: What is this compound and what are its primary uses?

This compound is a halogenated olefin, a volatile, colorless liquid or gas with a pungent odor.[1] Its chemical structure (C₂HBrF₂) makes it a valuable intermediate or building block in organic synthesis.[1] Professionals in drug development and agrochemical research utilize it to introduce fluorinated moieties into molecules, which can enhance properties like metabolic stability, bioavailability, and binding affinity.[2] It is also used in the manufacturing of specialized fluoropolymers and fluoroelastomers.[1]

Q2: What are the most critical hazards I should be aware of before working with this chemical?

According to the Globally Harmonized System (GHS), this compound presents two primary physical hazards:

  • H220/H221: Extremely flammable gas. [3][4] It can easily ignite from heat, sparks, or open flames.

  • H280: Contains gas under pressure; may explode if heated. [3][4] Cylinders can rupture violently if exposed to fire or excessive heat.

The primary health hazards are not fully characterized, but due to its structure and the nature of similar halogenated compounds, it should be treated as potentially toxic and irritating. Always avoid direct contact and inhalation.

Q3: Can you provide a summary of its key physical and chemical properties?

Yes, the essential properties are summarized in the table below. The low boiling point is a critical factor, as it indicates the substance will be a gas at standard room temperature, demanding specific handling procedures.

PropertyValueSource
CAS Number 359-08-05][6]
Molecular Formula C₂HBrF₂5][6]
Molecular Weight 142.93 g/mol 5][6]
Boiling Point 6°C (42.8°F)1]
Melting Point -115°C (-175°F)1]
Density 1.817 g/cm³1]
Vapor Pressure 3270 mmHg at 25°C1]
Appearance Colorless liquid or gas1]

Section 2: Safe Handling, Storage, and Experimental Setup

Proper handling and storage are non-negotiable for preventing accidents. This section troubleshoots common logistical and procedural questions.

Q4: What are the absolute minimum engineering controls required for my workspace?

Due to its high volatility and flammability, all work must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment.[7] The fume hood provides the primary barrier against inhalation exposure and helps to manage flammable vapors. The workspace should be equipped with an eyewash station and a safety shower in close proximity.[8] All electrical equipment must be intrinsically safe or explosion-proof to prevent ignition.

Q5: How should I properly store a cylinder of this compound?

Proper storage is crucial to prevent catastrophic failure. Follow these authoritative protocols:

  • Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[3][4] The storage location should comply with regulations for flammable gas storage.

  • Ignition Sources: The storage area must be free of sparks, open flames, and other ignition sources. "No Smoking" signs should be prominently displayed.[3][4]

  • Securing: Cylinders must be stored upright and firmly secured with chains or straps to prevent falling.[4]

  • Separation: Keep away from incompatible materials, particularly strong oxidizing agents.[7][9] Store full and empty cylinders separately.[4]

The workflow for safely handling the cylinder from receipt to use is illustrated below.

SafeHandlingWorkflow cluster_receiving Receiving & Storage cluster_setup Experimental Setup A Receive Cylinder B Inspect for Damage A->B Visually Check Valve & Body C Move to Designated Flammable Gas Storage B->C If OK Z Quarantine & Contact Supplier Immediately B->Z If Damaged D Secure Cylinder (Upright, Chained) C->D E Transport to Fume Hood D->E Ready for Use F Secure Cylinder in Hood E->F G Install Regulator & Check for Leaks (e.g., Snoop®) F->G H Purge System with Inert Gas G->H If No Leaks Y Close Valve, Retighten Fittings & Re-test. Do NOT Proceed. G->Y Leak Detected I Begin Experiment H->I

Caption: Workflow for cylinder handling from receipt to experimental use.
Q6: Can I use standard flexible tubing to transfer the gas?

No. Standard polymer tubing (like Tygon®) can degrade or become permeable. It is essential to use a pressure-rated system constructed from compatible materials, such as stainless steel tubing and appropriate fittings. The system design should include pressure indicators and relief valves vented to a safe location.[4]

Section 3: Personal Protective Equipment (PPE) Troubleshooting

Choosing the correct PPE is your last and most critical line of defense.

Q7: Are standard nitrile gloves sufficient for handling this chemical?

While nitrile gloves offer protection against incidental splashes for many chemicals, they may not be suitable for prolonged contact with halogenated compounds. For direct handling or situations with a high risk of contact, it is recommended to use more robust gloves such as Viton™ or a multi-layer laminate (e.g., Silver Shield®/4H®).[10][11] Always check the manufacturer's glove compatibility chart. Contaminated gloves should be removed and disposed of immediately.

Q8: When is respiratory protection required?

Respiratory protection is necessary if you are working outside of a properly functioning fume hood, if there is a system failure (e.g., a leak), or during emergency response.[12] A full-face respirator with organic vapor cartridges is recommended.[12] In situations involving high concentrations or oxygen-deficient atmospheres, a self-contained breathing apparatus (SCBA) is mandatory.[4][7]

Q9: What is the complete, recommended PPE ensemble for a typical experiment?

For a standard laboratory procedure inside a fume hood, the following ensemble is required:

  • Eye/Face Protection: Safety glasses with side shields are the minimum.[3] Chemical splash goggles are highly recommended.[11] A face shield worn over safety goggles is required if there is a significant splash or pressure hazard.[11]

  • Skin Protection: A flame-resistant lab coat and impervious clothing are essential.[12] Ensure full coverage of legs and arms; open-toed shoes are strictly prohibited.[11]

  • Hand Protection: Appropriate chemical-resistant gloves (see Q7).

  • Respiratory Protection: Should be on standby for emergency use.

Section 4: Emergency Procedures and First Aid FAQs

Rapid and correct response during an emergency can prevent severe injury or property damage.

Q10: What is the first thing I should do if I detect the smell of the gas or see a leak?

Your immediate priority is safety. The correct response depends on the scale of the leak. The following decision tree outlines the critical steps.

EmergencyResponse cluster_actions Start Gas Leak Detected (Odor, Hissing, Alarm) A Alert all personnel in the immediate area. Activate alarm. Start->A B Eliminate ALL ignition sources (shut down equipment, no phones). A->B C Is it safe to approach the leak source? B->C D Close the cylinder valve and any upstream valves. C->D Yes, and you are trained E Evacuate the area immediately. Close doors behind you. C->E No, or leak is large F Increase ventilation (Emergency Purge on Fume Hood, if equipped). D->F G Call Emergency Response (e.g., EHS, Fire Dept.) from a safe location. E->G F->G H Do NOT re-enter the area until cleared by authorized personnel. G->H

Caption: Emergency response decision tree for a gas leak.
Q11: The SDS says "Leaking gas fire: Do not extinguish, unless leak can be stopped safely." Why is this?

This is a critical safety directive.[3][4] Extinguishing the flame while the gas continues to leak creates an immediate and severe explosion hazard. The unburned gas will rapidly accumulate, mix with air, and can find another ignition source, resulting in a violent re-ignition or explosion that is far more dangerous than the initial fire.[4] The correct action is to shut off the source of the gas if it can be done safely. If not, evacuate and let the fire burn while cooling the cylinder and surrounding areas with water from a safe distance to prevent a pressure-related explosion (BLEVE).[4]

Q12: What are the correct first-aid measures for personal exposure?

Immediate and correct first aid is vital.

  • Inhalation: Immediately move the person to fresh air.[3][7] If they are not breathing, give artificial respiration. Seek immediate medical attention.[3][13]

  • Skin Contact: For gas exposure, there is minimal risk. For contact with the liquefied gas, frostbite may occur. Do not rub the affected area. Gently warm the area with lukewarm water. For liquid splashes, immediately wash the skin with soap and plenty of water.[3][13] Remove contaminated clothing.[7]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[13]

  • Ingestion: Ingestion is unlikely due to its physical state. If it occurs, do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][7]

In all cases of significant exposure, showing the Safety Data Sheet (SDS) to the attending physician is highly recommended.[3]

References

  • Cas 359-08-0, this compound . LookChem. [Link]

  • This compound . NIST WebBook. [Link]

  • This compound . NIST WebBook. [Link]

  • Personal Protective Equipment in Chemistry . Dartmouth Environmental Health and Safety. [Link]

  • The Chemical Synthesis Advantage: Using this compound . Techemerge. [Link]

Sources

Technical Support Center: Purification of Crude 1-Bromo-2,2-difluoroethylene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 1-Bromo-2,2-difluoroethylene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the unique challenges associated with purifying this volatile and reactive compound. This guide offers field-proven insights to ensure the safe and efficient production of high-purity this compound for your research and development needs.

I. Understanding the Challenges in Purifying this compound

This compound is a valuable building block in organic synthesis, particularly for introducing the difluoroethylene moiety into pharmaceuticals and agrochemicals.[1] However, its low boiling point of approximately 6°C and its propensity to polymerize present significant purification challenges.[2] Crude this compound may contain a variety of impurities stemming from its synthesis, including unreacted starting materials, byproducts, and residual solvents.

Effective purification is paramount to ensure the desired reactivity and to prevent the introduction of unwanted side reactions in subsequent synthetic steps. This guide will focus on fractional distillation, the most common purification technique for this compound, and address potential issues you may encounter.

II. Troubleshooting Guide for Fractional Distillation

Fractional distillation separates compounds based on differences in their boiling points.[3] For low-boiling point compounds like this compound, a specialized low-temperature fractional distillation setup is required.

Below is a troubleshooting guide formatted in a question-and-answer style to address specific issues you may encounter during the purification process.

A. Distillation Setup and Initial Operation

Question: I'm setting up my distillation, but I'm unsure of the best configuration for such a low-boiling-point compound. What do you recommend?

Answer: A standard atmospheric distillation setup is not suitable for this compound due to its high volatility. You will need a specialized low-temperature fractional distillation apparatus.

Recommended Setup:

  • Fractionating Column: A vacuum-jacketed Vigreux or packed column (e.g., with Raschig rings or metal sponge) is essential to provide sufficient theoretical plates for efficient separation while minimizing heat loss to the environment.[4][5]

  • Condenser: A high-efficiency condenser, such as a Dewar condenser cooled with a circulating refrigerated coolant, is necessary to effectively condense the low-boiling vapors.

  • Receiving Flask: The receiving flask must be cooled in an ice-salt bath or a dry ice/acetone bath to prevent the loss of the purified product.[4]

  • Inert Atmosphere: The entire system should be kept under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent condensation of atmospheric moisture and to minimize the risk of side reactions.[4]

Question: My distillation is not starting, even though the heating bath is set above the boiling point. What could be the issue?

Answer: This is a common issue, especially with low-boiling-point liquids. Here are a few potential causes and solutions:

  • Insufficient Heating: While the bath temperature may be above 6°C, heat transfer to the distillation flask might be inefficient. Ensure good contact between the heating mantle and the flask.

  • Heat Loss: The distillation column and head may be losing too much heat to the surroundings. Insulate the column and distillation head with glass wool or aluminum foil to minimize heat loss.[4]

  • Flooding: If the heating rate is too high, the column can flood, where the vapor flow prevents the condensed liquid from returning to the flask. This disrupts the equilibrium needed for separation. Reduce the heating rate to allow for a smooth and gradual ascent of the vapor.

Question: The temperature at the distillation head is fluctuating and not holding steady at the expected boiling point. Why is this happening?

Answer: A fluctuating temperature reading indicates an unstable distillation, which can be caused by several factors:

  • Inconsistent Heating: Ensure your heating source provides stable and consistent heat.

  • Bumping of the Liquid: The crude material may be "bumping" (boiling unevenly). Use a magnetic stirrer or boiling chips to ensure smooth boiling.

  • Improper Thermometer Placement: The thermometer bulb must be positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is in equilibrium with the liquid.[4]

  • Presence of Azeotropes: If your crude mixture forms an azeotrope with an impurity, it will distill at a constant temperature that is different from the boiling point of the pure compound.

B. Purity and Impurity Removal

Question: I've collected a fraction at the expected boiling point, but GC-MS analysis shows it's still impure. What are the likely impurities and how can I remove them?

Answer: Impurities in crude this compound can be challenging to remove due to their similar volatilities.

Potential Impurities:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include 1,1-difluoroethylene or 1,1-difluoro-1,2,2,2-tetrabromoethane.[6][7]

  • Byproducts of Dehydrobromination: If prepared via dehydrobromination of 1,2-dibromo-1,1-difluoroethane, isomeric bromo-difluoroethylenes or other elimination products may be present.[6]

  • Solvent Residues: Solvents used in the synthesis or workup (e.g., ethanol) may be present.[7]

  • Polymerization Products: The compound can polymerize, especially if heated for extended periods or in the presence of radical initiators.

Strategies for Improved Separation:

  • Increase the Number of Theoretical Plates: Use a longer or more efficient fractionating column.

  • Increase the Reflux Ratio: By controlling the rate of takeoff at the distillation head, you can increase the reflux ratio, which allows for more vaporization-condensation cycles and better separation.

  • Azeotropic Distillation: If azeotrope formation is suspected, the addition of an entrainer that forms a new, lower-boiling azeotrope with one of the components can be a strategy to break the original azeotrope.

dot

Caption: A workflow diagram for troubleshooting the fractional distillation of this compound.

C. Stability and Safety

Question: I'm concerned about the stability of this compound during distillation. Can it decompose or polymerize?

Answer: Yes, haloalkenes, especially vinyl halides, can be susceptible to polymerization, particularly when heated.[8] While this compound is relatively stable compared to some other unsaturated compounds, prolonged heating or the presence of impurities can initiate polymerization.

Preventing Polymerization:

  • Use of Inhibitors/Stabilizers: The addition of a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the distillation flask can help prevent polymerization. The choice and concentration of the inhibitor should be carefully considered to avoid introducing new impurities. For vinyl halide polymers, various stabilizers are used, and similar principles can be applied to the monomer.[8]

  • Minimize Distillation Time: Plan your distillation to be as efficient as possible to minimize the time the compound is exposed to elevated temperatures.

  • Maintain an Inert Atmosphere: Oxygen can promote radical polymerization, so maintaining an inert atmosphere is crucial.

Question: What are the key safety precautions I should take when handling and purifying this compound?

Answer: this compound is a volatile and potentially hazardous compound. Strict adherence to safety protocols is essential.

Safety Precautions:

  • Ventilation: Always work in a well-ventilated fume hood.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10]

  • Handling: Due to its high volatility, handle the compound in cooled, sealed containers to minimize inhalation exposure.

  • Storage: Store purified this compound in a tightly sealed container in a refrigerator or freezer, away from heat and light.[11] The storage container should be properly labeled with all necessary hazard information.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected purity of this compound after a single fractional distillation?

A1: The achievable purity depends on the initial purity of the crude material and the efficiency of your distillation setup. With a good quality fractionating column and careful control of the distillation parameters, it is often possible to achieve >98% purity. For higher purity requirements, a second distillation or an alternative purification technique may be necessary.

Q2: Can I use vacuum distillation instead of low-temperature distillation?

A2: While vacuum distillation is a common technique for lowering the boiling point of compounds, it may not be the most practical choice for a compound that already has a boiling point of 6°C at atmospheric pressure. Applying a vacuum would further lower the boiling point, making condensation extremely difficult without specialized cryogenic equipment. Low-temperature distillation at or near atmospheric pressure is generally more manageable for this compound.

Q3: How can I confirm the identity and purity of my final product?

A3: The most effective method for analyzing the purity of this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[12] This technique will not only quantify the purity but also help to identify any remaining impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C NMR) is also an excellent tool for confirming the structure of the purified compound.

Q4: What should I do with the distillation residue?

A4: The distillation residue will contain higher-boiling impurities and any added stabilizers. It should be treated as chemical waste and disposed of according to your institution's hazardous waste disposal procedures. Do not distill to dryness, as this can concentrate potentially unstable compounds.

IV. Quantitative Data Summary

PropertyValueSource
Boiling Point 6 °C[2]
Molecular Weight 142.93 g/mol [2]
Appearance Colorless liquidGeneral Knowledge
CAS Number 359-08-0[2]

V. Experimental Protocol: Low-Temperature Fractional Distillation

This protocol provides a general guideline. The specific parameters may need to be optimized based on your equipment and the impurity profile of your crude material.

Materials:

  • Crude this compound

  • Radical inhibitor (e.g., hydroquinone, BHT)

  • Dry, inert gas (Nitrogen or Argon)

  • Cooling bath materials (ice, salt, dry ice, acetone)

Apparatus:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Vacuum-jacketed Vigreux or packed fractionating column

  • Distillation head with thermometer adapter

  • Low-temperature thermometer

  • Dewar condenser

  • Circulating refrigerated bath

  • Receiving flask (e.g., Schlenk flask)

  • Inert gas inlet/outlet

  • Appropriate clamps and stands

Procedure:

  • Preparation: Assemble the dry distillation apparatus in a fume hood. Ensure all joints are properly sealed with appropriate grease or PTFE sleeves.

  • Charging the Flask: To the round-bottom flask, add a magnetic stir bar and the crude this compound. Add a small amount of a radical inhibitor.

  • System Purge: Connect the apparatus to an inert gas line and purge the system for several minutes to remove air.

  • Cooling: Set up the cooling bath for the receiving flask and start the circulating refrigerated bath for the condenser, setting it to a temperature well below the boiling point of the product (e.g., -10 to -20°C).

  • Heating: Begin stirring and gently heat the distillation flask.

  • Distillation: Slowly increase the heating rate until the liquid begins to boil and a reflux ring starts to climb the fractionating column.

  • Equilibration: Allow the column to equilibrate by maintaining a total reflux (no product takeoff) for a period of time. This will establish the temperature gradient and improve separation.

  • Collection: Once the temperature at the distillation head stabilizes at the boiling point of this compound, begin collecting the distillate in the cooled receiving flask.

  • Monitoring: Monitor the head temperature throughout the distillation. A stable temperature indicates that a pure fraction is being collected. If the temperature fluctuates or rises significantly, change the receiving flask to collect the next fraction.

  • Shutdown: Once the desired amount of product has been collected or the temperature begins to drop, stop the heating. Allow the apparatus to cool to room temperature under the inert atmosphere before dismantling.

  • Storage: Transfer the purified product to a pre-cooled, sealed container and store it in a refrigerator or freezer.

dot

Distillation_Protocol cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown & Storage p1 Assemble Dry Apparatus in Fume Hood p2 Charge Flask with Crude and Inhibitor p1->p2 p3 Purge System with Inert Gas p2->p3 d1 Initiate Cooling for Condenser and Receiver p3->d1 d2 Begin Gentle Heating and Stirring d1->d2 d3 Establish Reflux and Allow Column to Equilibrate d2->d3 d4 Collect Distillate at Stable Head Temperature d3->d4 s1 Stop Heating and Allow to Cool d4->s1 s2 Dismantle Apparatus Under Inert Atmosphere s1->s2 s3 Transfer and Store Purified Product s2->s3

Caption: A step-by-step workflow for the low-temperature fractional distillation of this compound.

VI. References

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Purification: Fractional Distillation. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Fractional distillation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Fractional Distillation of Ideal Mixtures. Retrieved from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). LCSS: BROMINE. National Academies Press (US). Retrieved from [Link]

  • Labster. (2025, May 21). 5 Ways to Make Fractional Distillation Interesting to Students. Retrieved from [Link]

  • Supreme Science. (2018, October 23). UPDATED How To Set-Up and Perform Fractional Distillation #Science [Video]. YouTube. Retrieved from [Link]

  • Google Patents. CN102875324A - Preparation method of fluorobromoethylene. Retrieved from

  • University of Toronto Scarborough. Chemical Handling and Storage Section 6. Retrieved from [Link]

  • Google Patents. US2902465A - Stabilizers for vinyl halide polymers. Retrieved from

  • Google Patents. US3887519A - Dimethyltin ester stabilizers for vinyl-halide polymers. Retrieved from

  • Contemporary Daguerreotypes. (2015, June 9). Storing & Handling Bromine. Retrieved from [Link]

  • Google Patents. US4124693A - Recovery, manipulation and storage of bromine. Retrieved from

  • Google Patents. WO1995016653A1 - Process for the synthesis of 1-bromo-2-fluoroethane. Retrieved from

  • Google Patents. CA2002893A1 - Inhibition of polymerization during distillation of monomers. Retrieved from

  • ACS Symposium Series. (1968). Poly(vinyl chloride) Stabilization Mechanisms. In Stabilization of Polymers and Stabilizer Processes (Vol. 85, pp. 1-15). Retrieved from [Link]

  • Google Patents. US3505416A - Preparation of 1,1-difluoro-2-bromoethylene. Retrieved from

  • PubMed. (2009). Facile synthesis of 1,1-difluoroallenes via the difluorovinylidenation of aldehydes and ketones. Organic Letters, 11(17), 3994–3997. Retrieved from [Link]

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  • Google Patents. CN104761446A - Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane. Retrieved from

  • Khan Academy. (2013, September 17). Simple and fractional distillations [Video]. Retrieved from [Link]

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  • Molecules. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. 25(11), 2649. Retrieved from [Link]

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  • ResearchGate. (2025, August 10). Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA. Retrieved from [Link]

  • ResearchGate. (PDF) GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2013). The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives. 9, 2458–2466. Retrieved from [Link]

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Technical Support Center: Optimizing Catalyst Choice for Reactions with 1-aryl-2,2-difluoroalkenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists working with 1-aryl-2,2-difluoroalkenes. This guide is designed to provide practical, experience-driven advice to troubleshoot common issues and optimize your catalytic reactions. As valuable building blocks in medicinal chemistry and materials science, understanding the nuances of their reactivity is paramount to success.[1][2] This resource is structured in a question-and-answer format to directly address the challenges you may encounter at the bench.

Section 1: Troubleshooting Poor Reaction Performance

Low yields and incomplete conversions are common hurdles in catalysis. Let's break down the likely culprits when working with 1-aryl-2,2-difluoroalkenes.

FAQ 1: My cross-coupling reaction with a 1-aryl-2,2-difluoroalkene is giving low to no yield. What should I check first?

When a trusted palladium-catalyzed cross-coupling reaction fails, a systematic check of your reaction parameters is the most efficient way to diagnose the problem.

Answer:

Start with the fundamentals of your reaction setup before moving to more complex variables.

  • Verify Reagent Integrity and Inert Atmosphere:

    • Moisture and Oxygen Sensitivity: Palladium-catalyzed reactions are notoriously sensitive to air and moisture.[3] Ensure that your solvents are anhydrous and that the reaction vessel has been thoroughly degassed and is maintained under a positive pressure of an inert gas like argon or nitrogen.

    • Reagent Purity: Assess the purity of your 1-aryl-2,2-difluoroalkene, coupling partner (e.g., boronic acid, organosilane), and base. Impurities can poison the catalyst.

  • Evaluate Catalyst Activity and Generation:

    • Precatalyst vs. In-situ Generation: The generation of the active Pd(0) species is critical. If you are generating the catalyst in situ from a Pd(II) source (e.g., Pd(OAc)₂), this step may be inefficient. Consider switching to a pre-formed Pd(0) source or a modern precatalyst, such as a G3 or G4 Buchwald precatalyst, which can provide more reliable generation of the active catalytic species.

    • Catalyst Loading: While lower catalyst loading is desirable, for challenging substrates, you may need to increase the mole percentage of your palladium catalyst. However, be mindful that higher catalyst concentrations can sometimes lead to more side products.

  • Ligand Selection and Concentration:

    • Ligand Choice is Key: The ligand stabilizes the palladium center and influences its reactivity. For many cross-coupling reactions with fluorinated substrates, bulky, electron-rich phosphine ligands are a good starting point. Bidentate ligands with a large bite angle, such as Xantphos, have been shown to be effective in promoting these types of couplings.[4]

    • Ligand to Metal Ratio: An excess of ligand relative to the palladium source can sometimes improve catalyst stability and prevent catalyst decomposition.

Experimental Protocol: A General Starting Point for a Suzuki-Miyaura Coupling

Materials:

  • 1-aryl-2,2-difluoroalkene (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene/H₂O 9:1)

Procedure:

  • To a flame-dried Schlenk flask, add the 1-aryl-2,2-difluoroalkene, arylboronic acid, and base.

  • In a separate vial, pre-mix the palladium catalyst and ligand in a small amount of the reaction solvent.

  • Add the catalyst/ligand mixture to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent via syringe.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS.

Section 2: Controlling Selectivity

The presence of the gem-difluoro group introduces unique challenges and opportunities in terms of selectivity.

FAQ 2: My reaction is producing a mixture of monofluoroalkene and the desired difluoroalkene product. How can I favor the fluorine-retentive pathway?

This is a classic problem stemming from the propensity of β-fluoro alkylmetal intermediates to undergo β-fluoride elimination.[5][6]

Answer:

Controlling this selectivity often comes down to catalyst and reaction condition choice.

  • Understanding the Competing Pathways: Many transition metal-catalyzed reactions proceed through an intermediate where the metal is bound to the carbon bearing the fluorine atoms. This intermediate can then eliminate a fluoride ion to form a monofluoroalkene. Fluorine-retentive strategies aim to bypass or disfavor this elimination pathway.[7]

  • Strategies to Promote Fluorine-Retention:

    • Ligand Modification: The electronic and steric properties of the ligand can influence the stability of the key intermediates. Experiment with more sterically demanding or electron-donating ligands to potentially disfavor the geometry required for β-fluoride elimination.

    • Solvent Effects: The choice of solvent can play a significant role. In some rhodium-catalyzed systems, for instance, the coordinating ability of the solvent (e.g., CH₃CN vs. CH₂Cl₂) can switch the reaction pathway between defluorinative and debrominative arylation.[8]

    • Alternative Catalytic Systems: Copper-based catalysts are often employed for reactions where C-F bond functionalization is desired.[9] Conversely, carefully chosen palladium or nickel systems may favor fluorine-retentive coupling.

    • Reaction Temperature: Lowering the reaction temperature may disfavor the higher-energy transition state of the β-fluoride elimination pathway.

Decision-Making Workflow for Selectivity

G cluster_retentive Fluorine-Retentive Strategies cluster_defluorinative C-F Functionalization Strategies start Goal: Functionalize 1-aryl-2,2-difluoroalkene outcome1 Desired Outcome: Fluorine-Retentive Product start->outcome1  Preserve CF2 group outcome2 Desired Outcome: Monofluoroalkene Product start->outcome2  C-F Activation cat_pd Palladium or Nickel Catalysis outcome1->cat_pd cat_cu Copper Catalysis outcome2->cat_cu ligand_steric Use Bulky/Electron-Rich Ligands (e.g., Buchwald-type) cat_pd->ligand_steric solvent_non Use Non-Coordinating Solvents ligand_steric->solvent_non temp_low Lower Reaction Temperature solvent_non->temp_low base_strong Employ Strong Base (e.g., KOtBu) cat_cu->base_strong

Caption: Decision workflow for achieving selective functionalization.

Section 3: Catalyst and Ligand Selection Guide

Choosing the right catalyst and ligand combination is often the most critical decision in reaction optimization.

FAQ 3: How do I choose the optimal palladium catalyst and ligand for a Hiyama cross-coupling with a 1-aryl-2,2-difluoroalkene?

Answer:

For Hiyama couplings, which utilize organosilicon reagents, the activation of the silicon-carbon bond is a key step that is often promoted by a fluoride source. The choice of ligand is crucial for achieving high diastereoselectivity and yield.

  • Effective Ligands: Bidentate phosphine ligands are often a good starting point. In a study on the diastereoselective Hiyama cross-coupling of tetrasubstituted gem-difluoroalkenes, 1,2-bis(diphenylphosphino)ethane (dppe) was found to be highly effective.[10] Other similar ligands like dppm, dppp, and dppb showed poorer reactivity in this specific case.[10]

  • Role of Fluoride Additive: A fluoride source, such as tetrabutylammonium fluoride (TBAF), is often necessary to activate the organosilicon reagent. A dramatic increase in yield was observed upon the addition of TBAF in the aforementioned study.[10]

  • Palladium Source: A common and effective palladium source for this reaction is Pd(dba)₂.[10]

Table 1: Ligand Screening for Hiyama Cross-Coupling
EntryPalladium SourceLigandAdditive (equiv)Yield (%)Reference
1Pd(dba)₂dppeNone42[10]
2Pd(dba)₂dppeTBAF (2.0)96[10]
3Pd(dba)₂dppmTBAF (2.0)<10[10]
4Pd(dba)₂dpppTBAF (2.0)35[10]
5Pd(dba)₂dppbTBAF (2.0)28[10]
6Pd(dba)₂NoneTBAF (2.0)<5[10]

Data synthesized from a study on a specific tetrasubstituted gem-difluoroalkene substrate.[10]

Section 4: Addressing Substrate-Specific Issues

Not all 1-aryl-2,2-difluoroalkenes are created equal. The electronic and steric properties of the aryl group and the other substituent on the alkene can dramatically affect reactivity.

FAQ 4: My substrate has an electron-withdrawing group on the aryl ring, and the reaction is sluggish. What can I do?

Answer:

Electron-withdrawing groups can make the C-F bonds stronger and the alkene less electron-rich, potentially slowing down oxidative addition to the palladium center.

  • Increase Catalyst and Ligand Loading: A higher concentration of the active catalyst may be needed to achieve a reasonable reaction rate.

  • Switch to a More Electron-Rich Ligand: Ligands that increase the electron density on the palladium center can promote oxidative addition. Consider switching from a ligand like PPh₃ to a more electron-donating Buchwald-type ligand.

  • Higher Reaction Temperature: Increasing the thermal energy of the system can help overcome the activation barrier. However, be cautious of potential side reactions and decomposition at higher temperatures.

  • Change the Base: The choice of base can be critical. For substrates that are poor nucleophiles, a stronger base might be required. For example, in Suzuki-Miyaura couplings, switching from Na₂CO₃ to a stronger base like Cs₂CO₃ can sometimes improve yields for challenging substrates.[4]

Catalytic Cycle and Point of Failure

G cluster_trouble Potential Failure Points pd0 Pd(0)L_n (Active Catalyst) oxidative_add Oxidative Addition (Ar-CF=CF2) pd0->oxidative_add intermediate1 Ar(CF2=CF)-Pd(II)L_n-X oxidative_add->intermediate1 fail1 Slow Oxidative Addition (Electron-poor aryl group) oxidative_add->fail1 transmetal Transmetalation (R-M) intermediate1->transmetal fail3 Side Reaction: Beta-Fluoride Elimination intermediate1->fail3 intermediate2 Ar(CF2=CF)-Pd(II)L_n-R transmetal->intermediate2 fail2 Inefficient Transmetalation (Weak base, poor nucleophile) transmetal->fail2 reductive_elim Reductive Elimination intermediate2->reductive_elim product Ar-CF=CF-R (Product) reductive_elim->product product->pd0

Caption: Generalized catalytic cycle for cross-coupling with potential failure points.

References

  • Bume, D. D., & DiRocco, D. A. (2020). Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. Israel Journal of Chemistry, 60(3-4), 313-339. [Link]

  • L'Homme, C., & Gribble, M. W. (2020). Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. ResearchGate. [Link]

  • Aliwa, A. A., et al. (2024). Transition metal-catalyzed C(sp2/sp3)–H α-fluoroalkenylation from gem-(bromo/di)fluoroalkenes to monofluoroalkenes: scope, mechanisms, and synthetic applications. Organic & Biomolecular Chemistry. [Link]

  • Cresset, A., et al. (2021). Fluoride-Triggered Synthesis of 1-Aryl-2,2-difluoroalkenes via Desilylative Defluorination of (1-Aryl)-2,2,2-trifluoroethyl-silanes. The Journal of Organic Chemistry, 86(18), 13160-13168. [Link]

  • Bume, D. D., & DiRocco, D. A. (2020). Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. PubMed Central. [Link]

  • Cresset, A., et al. (2021). Fluoride-Triggered Synthesis of 1-Aryl-2,2-difluoroalkenes via Desilylative Defluorination of (1-Aryl)-2,2,2-trifluoroethyl-silanes. ACS Publications. [Link]

  • Ma, J., et al. (2025). Stereoselective Synthesis of Fluoroalkenes via Electrocatalytic Defluorinative Coupling. Organic Letters. [Link]

  • Wang, Q., & Li, X. (2021). Transition-metal-catalyzed asymmetric defluorinative reactions. Organic Chemistry Frontiers. [Link]

  • Aliwa, A. A., et al. (2024). Transition Metal-Catalyzed C( sp 2 / sp 3 ) H α-Fluoroalkenylation from gem-(Bromo/Di)fluoroalkenes to Monofluoroalkenes: Scope, Mechanisms, and Synthetic Applications. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Tunable Synthesis of Monofluoroalkenes and Gem-Difluoroalkenes via Solvent-Controlled Rhodium-Catalyzed Arylation of 1-Bromo-2,2-difluoroethylene. Angewandte Chemie International Edition, 62(39), e202310125. [Link]

  • Percy, J. M., & L'Homme, C. (2005). New Efficient Approach to 2,2-Diaryl-1,1-difluoro-1-alkenes and 1,1-Difluoro-2-aryl-1,3-dienes via Suzuki Coupling of α-Halo-β,β-difluorostyrenes. The Journal of Organic Chemistry, 70(23), 9475-9478. [Link]

  • Gribble, M. W., & DiRocco, D. A. (2021). Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. ACS Catalysis, 11(15), 9336-9359. [Link]

  • Koenigs, R. M., et al. (2020). Optimization of the gem-difluoro olefination reaction. ResearchGate. [Link]

  • Groves, J. T., & Lee, J. (2017). Catalytic, Diastereoselective 1,2-Difluorination of Alkenes. Journal of the American Chemical Society, 139(37), 12937-12940. [Link]

  • Gouverneur, V., et al. (2020). Optimization of reaction conditions. ResearchGate. [Link]

  • Miller, S. J., et al. (2009). Regio- and stereoselective synthesis of fluoroalkenes by directed Au(I) catalysis. Organic Letters, 11(19), 4318-4321. [Link]

  • Al-Zoubi, R. M., & Al-Masri, H. S. (2020). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. ACS Omega, 5(31), 19576-19585. [Link]

  • Wang, Y., et al. (2020). Cyclization of 1,1-diaryl-2,2-difluoroethenes with 2 a. Reaction conditions. ResearchGate. [Link]

  • Kim, I. H., et al. (2008). Efficient Synthesis of 2,2-Diaryl-1,1-difluoroethenes via Consecutive Cross-Coupling Reactions of 2,2-Difluoro-1-tributylstannylethenyl p-Toluenesulfonate. Organic Letters, 10(11), 2243-2245. [Link]

  • Cresset, A., et al. (2021). Fluoride-Triggered Synthesis of 1-Aryl-2,2-difluoroalkenes via Desilylative Defluorination of (1-Aryl)-2,2,2-trifluoroethyl-silanes. ResearchGate. [Link]

  • Liu, K., et al. (2023). Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. The Journal of Organic Chemistry, 88(24), 17799-17808. [Link]

  • Cresset, A., et al. (2021). Fluoride-Triggered Synthesis of 1-Aryl-2,2-difluoroalkenes via Desilylative Defluorination of (1-Aryl)-2,2,2-trifluoroethyl-silanes. PubMed. [Link]

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Technical Support Center: Disposal of Fluorinated Organic Compound Waste

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the proper disposal procedures for waste containing fluorinated organic compounds. Given the unique chemical stability and environmental persistence of these substances, particularly per- and poly-fluoroalkyl substances (PFAS), adherence to rigorous disposal protocols is paramount for ensuring laboratory safety and environmental protection.

Troubleshooting Guide: Waste Management & Disposal Workflow

This section addresses common issues and decision points encountered during the management of fluorinated waste streams. The primary challenge stems from the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, which makes these compounds resistant to natural degradation and conventional waste treatment methods.[1][2]

Issue 1: Initial Waste Characterization & Segregation

Problem: I'm unsure how to classify and segregate my fluorinated waste. Can I mix it with other laboratory waste?

Solution: Absolutely not. Improper segregation is a primary cause of safety incidents and regulatory non-compliance. Fluorinated organic compound waste must be treated as a distinct, hazardous waste stream.

Causality: Mixing halogenated waste with other waste types, such as non-halogenated solvents or acidic solutions, can lead to dangerous chemical reactions, compromise the disposal process, and significantly increase disposal costs.[3] Disposal facilities rely on accurate waste characterization to select the appropriate treatment technology; cross-contamination can render a chosen method ineffective or unsafe.

Experimental Protocol: Waste Segregation

  • Identify: Positively identify all waste containing fluorinated compounds. This includes reaction byproducts, unused reagents, contaminated labware (e.g., pipette tips, gloves, weighing paper), and solvent rinsates.[4]

  • Label: Immediately label a dedicated, compatible waste container with the words "Hazardous Waste," "Halogenated Organic Waste," and list all chemical constituents, including solvents and their approximate percentages.[5][6] Do not use abbreviations or chemical formulas.[5]

  • Segregate: Store this container separately from all other waste streams, particularly:

    • Non-halogenated solvents (e.g., acetone, ethanol, hexane).[7]

    • Strong acids, bases, oxidizers, and reducers.[4][8]

    • Aqueous waste containing heavy metals.[9]

  • Container Integrity: Use appropriate containers, preferably plastic (e.g., high-density polyethylene) for acidic waste or if hydrofluoric acid is a potential byproduct, as it can etch glass.[5][9] Ensure the container is always sealed except when adding waste.[6]

Issue 2: Selecting the Correct Disposal Pathway

Problem: My institution's waste management provider is asking for details to choose a disposal method. What are the approved options and how is the decision made?

Solution: The selection of a final disposal technology depends on the physical state of the waste (solid, liquid, gas), its chemical composition, concentration of fluorinated compounds, and regulatory requirements. The U.S. Environmental Protection Agency (EPA) has provided interim guidance on this matter, focusing on technologies that can destroy the compounds or permanently contain them.[10][11]

Decision Workflow for Fluorinated Waste Disposal

The following diagram outlines the decision-making process for selecting an appropriate disposal pathway based on EPA guidance.

G cluster_0 Waste Characterization cluster_1 Disposal Technology Selection (Based on EPA Interim Guidance) start Identify Fluorinated Waste Stream phase Determine Physical Phase & Concentration start->phase liquid Liquid Waste phase->liquid Liquid solid Solid Waste / Debris phase->solid Solid storage Interim Storage (If disposal is not imperative) phase->storage Uncertainty / Awaiting Analysis injection Underground Injection (Class I Hazardous Waste Well) liquid->injection High Volume / Aqueous incineration_liquid Hazardous Waste Incineration (>1,100°C) liquid->incineration_liquid High Organic Content / Concentrated landfill Hazardous Waste Landfill (RCRA Subtitle C) solid->landfill High Volume / Low Concentration incineration_solid Hazardous Waste Incineration (>1,100°C) solid->incineration_solid Concentrated / High Organic Content caption Decision workflow for selecting a fluorinated waste disposal method.

Caption: Decision workflow for selecting a fluorinated waste disposal method.

Authoritative Grounding:

  • Hazardous Waste Incineration: This is a destruction technology. Operating at sufficiently high temperatures (e.g., >1,100°C) with adequate residence time is necessary to break the stable C-F bonds.[10][12] However, incomplete combustion can lead to the formation of other hazardous byproducts.[13] Therefore, this must be performed in a permitted hazardous waste combustor, such as a commercial incinerator or cement kiln.[14][15]

  • Hazardous Waste Landfill: This is a containment strategy, not a destruction method. It is suitable for solid materials. Waste is disposed of in specially designed landfills (RCRA Subtitle C) with composite liners and leachate collection systems to prevent environmental release.[12][14][16] However, uncertainties remain about the long-term integrity of liners and the effectiveness of leachate treatment.[14][16]

  • Underground Injection: This method is used for liquid wastes. The waste is injected into deep, geologically stable rock formations, well below sources of drinking water.[1][17] This is considered to have a lower potential for environmental release for liquid streams when available and feasible.[12][16]

  • Interim Storage: Due to the evolving nature of disposal technologies and regulations, the EPA has noted that controlled interim storage may be an appropriate short-term option if immediate disposal is not critical and proper containment is in place.[14][16]

Data Summary: EPA Recommended Disposal Technologies for PFAS-Containing Waste

TechnologyWaste PhaseMechanismKey Considerations
Hazardous Waste Combustors Solid, Liquid, GasDestructionRequires high temperatures (>1,100°C) and sufficient residence time; potential for incomplete combustion byproducts.[10][12][14]
Hazardous Waste Landfills (RCRA Subtitle C) SolidContainmentEngineered liners and leachate collection systems are critical; long-term effectiveness is still under study.[12][14][16]
Deep Well Injection (Class I) LiquidContainmentIsolates liquid waste deep underground; limited by geology and availability of permitted wells.[1][16][17]

Frequently Asked Questions (FAQs)

Q1: Can I perform a neutralization procedure on acidic fluorinated waste in my lab before disposal? A: It is strongly advised not to. Due to the high toxicity of potential reactants and byproducts (like hydrofluoric acid), neutralization should not be attempted outside of a designated, permitted treatment facility.[9] All such waste should be disposed of directly through your institution's hazardous waste management program.[9]

Q2: My experiment generated a very small amount of fluorinated waste on a paper towel. Can this go in the regular trash? A: No. Any material, regardless of quantity, that is contaminated with fluorinated organic compounds must be disposed of as hazardous waste.[4] Even small amounts contribute to environmental persistence. Collect all contaminated solid debris in a designated, labeled hazardous waste container.[7]

Q3: What are "emerging" or "next-generation" disposal technologies for this type of waste? A: Research is ongoing for more effective and sustainable destruction technologies. Promising methods include mechanochemical destruction (using ball milling to break C-F bonds), plasma arc destruction, and advanced oxidation processes.[2][18] However, these are not yet widely available on a commercial scale for waste disposal.[2]

Q4: Is waste containing fluorinated compounds federally regulated as "hazardous waste" in the U.S.? A: As of the latest EPA guidance, PFAS as a class are not yet listed as hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[10][16] However, a waste mixture containing fluorinated compounds may still qualify as hazardous if it is mixed with a listed hazardous waste or exhibits a hazardous characteristic (e.g., ignitability, corrosivity).[15][16] Regardless of the formal listing, these wastes must be managed responsibly due to their persistence and potential health risks.[1][2] State regulations may also be more stringent.[1][16]

Q5: What do I do with an empty container that held a fluorinated reagent? A: An "empty" container that held an acute hazardous waste must be triple-rinsed.[19] The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.[19] After proper rinsing, remove or deface the original label and consult your institution's guidelines for container disposal.[19]

References

  • EPA's Updated Guidance on Destruction and Disposal of PFAS. Montrose Environmental Group. [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency (EPA). [Link]

  • EPA Releases Interim Guidance on Destruction and Disposal of PFAS. Pierce Atwood LLP. [Link]

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency (EPA). [Link]

  • Guidelines for Disposing of PFAs. MCF Environmental Services. [Link]

  • Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. Vinson & Elkins LLP. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency (EPA). [Link]

  • Exploring Sustainable Waste Disposal Solutions Under New EPA PFAS Regulations. Advantek Waste Management Services. [Link]

  • EPA Publishes Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. Bergeson & Campbell, P.C. [Link]

  • On the Incinerability of Highly Fluorinated Organic Compounds. Taylor & Francis Online. [Link]

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  • On the Incinerability of Highly Fluorinated Organic Compounds. Semantic Scholar. [Link]

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  • Challenges and Opportunities in PFAS Waste Management for Semiconductor Manufacturing. ACS Publications. [Link]

  • The Removal of Per- and Poly-Fluoroalkyl Substances from Water: A Review on Destructive and Non-Destructive Methods. MDPI. [Link]

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  • Emissions from incineration of fluoropolymer materials. NILU. [Link]

  • Challenges in PFAS Separation and Concentration Technologies. Civil & Environmental Consultants, Inc. [Link]

  • Recycling and the end of life assessment of fluoropolymers: recent developments, challenges and future trends. Royal Society of Chemistry. [Link]

  • Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
  • Researchers develop innovative new method to recycle fluoride from long-lived ‘forever chemicals’. University of Oxford. [Link]

  • How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety. [Link]

  • Guidelines for Segregating and Combining Chemical Wastes into Containers. University of Pennsylvania Environmental Health and Radiation Safety. [Link]

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Validation & Comparative

The "Cis Effect": Unraveling the Surprising Stability of cis-1,2-Difluoroethylene

Author: BenchChem Technical Support Team. Date: January 2026

A definitive guide to the thermodynamic landscape of 1,2-difluoroethylene isomers, synthesizing experimental data and theoretical insights to explain a classic case of counter-intuitive chemical stability.

In the study of geometric isomerism, a foundational principle often taught is that trans isomers, which minimize steric repulsion by placing bulky substituents on opposite sides of a double bond, are thermodynamically more stable than their cis counterparts. However, 1,2-difluoroethylene presents a striking and well-documented exception to this rule. Experimental and theoretical investigations consistently demonstrate that cis-1,2-difluoroethylene is, in fact, the more stable isomer.[1][2][3] This phenomenon, often termed the "cis effect," provides a compelling case study for researchers and students alike, highlighting the nuanced interplay of electronic and steric factors that govern molecular stability.

This guide delves into the experimental evidence, theoretical underpinnings, and practical methodologies used to characterize the thermodynamic relationship between these two isomers.

Experimental Verification: Quantifying the Stability Difference

The greater stability of the cis isomer is not a marginal effect. Early and subsequent experimental studies involving iodine-catalyzed equilibrium measurements have quantified this stability difference.[4] These experiments reveal a clear energetic preference for the cis configuration.

A review of the data shows that the enthalpy of isomerization from cis to trans-1,2-difluoroethylene is a positive value, confirming the cis isomer resides in a lower energy state.

Thermodynamic ParameterValue (kcal/mol)Isomer FavoredSource
Enthalpy of Isomerization (ΔH°)+0.928cis[4]
Energy Difference (Calculated)+0.959cis
Energy Difference (General)~0.9cis[2]

Table 1: Experimentally and theoretically determined energy differences between cis- and trans-1,2-difluoroethylene. Positive values indicate the trans isomer is higher in energy.

Deconstructing the "Cis Effect": Theoretical and Mechanistic Insights

While simple steric arguments would incorrectly predict the trans isomer to be more stable, a deeper analysis reveals that complex electronic interactions are the dominant stabilizing forces in the cis isomer. The origin of the cis effect in 1,2-dihaloethenes has been a subject of numerous theoretical studies, which point to a combination of factors rather than a single overarching cause.[1][5][6]

Key contributing factors include:

  • Electron Delocalization: Natural Bond Orbital (NBO) analysis suggests that stabilizing electron delocalization effects are more pronounced in the cis isomer.[5][6] These interactions involve the delocalization of halogen lone-pair electrons (LP effect) and interactions between vicinal antiperiplanar bonds (AP effect).[5] The geometry of the cis isomer appears to permit a more effective overlap and stabilization from these electronic effects.

  • Repulsive Conjugation: Some theories propose a "flaw" in simple resonance arguments. While resonance involving halogen lone pairs is possible, the interaction is between two filled orbitals (the halogen lone pair and the C=C π bond). This creates a destabilizing four-electron interaction. According to this model, this destabilizing delocalization is greater in the trans form, thus making the cis form less destabilized and relatively more stable.[7]

  • Dipole Moment and Electrostatics: The cis isomer possesses a significant molecular dipole moment, whereas the bond dipoles in the trans isomer nearly cancel each other out.[8] While simple electrostatic repulsion between the two electronegative fluorine atoms in the cis isomer might be expected to be destabilizing, the overall electronic picture is far more complex and stabilizing delocalization effects appear to overcome this repulsion.[5]

The following diagram illustrates the primary structural difference and the resulting molecular dipole moments that influence the isomers' properties.

Caption: Molecular structures and dipole moments of cis and trans isomers.

Experimental Protocol: Determining Isomer Stability via Catalytic Isomerization

A robust and historically significant method for determining the relative thermodynamic stabilities of alkene isomers is through catalyzed equilibrium.[4] The protocol involves establishing a chemical equilibrium between the two isomers and analyzing the resulting composition. Iodine is a common catalyst for this process.

Objective: To determine the equilibrium constant (Keq) for the isomerization of cis-1,2-difluoroethylene to trans-1,2-difluoroethylene and calculate the standard Gibbs free energy change (ΔG°).

Materials:

  • Pure sample of cis- or trans-1,2-difluoroethylene

  • Iodine (I2), solid

  • High-pressure reaction vessel or sealed quartz tube

  • Temperature-controlled oven or heating block

  • Gas Chromatograph (GC) with a suitable column for separating the isomers

  • Cryogenic trap (e.g., liquid nitrogen) for sample quenching

Methodology:

  • Sample Preparation: A known quantity of one pure isomer (e.g., cis-1,2-difluoroethylene) is placed into the reaction vessel.

  • Catalyst Introduction: A small, catalytic amount of iodine is added to the vessel. The vessel is then sealed.

  • Equilibration: The vessel is heated to a constant, known temperature (e.g., 500-600 K) for a sufficient period to allow the reaction to reach equilibrium. The time required must be determined empirically by running kinetic studies.

  • Reaction Quenching: The reaction is rapidly cooled by removing it from the heat source and, if necessary, using a cryogenic trap to prevent any shift in equilibrium during analysis.

  • Compositional Analysis: The composition of the gaseous mixture at equilibrium is determined using Gas Chromatography (GC). The relative peak areas for the cis and trans isomers are used to calculate their mole fractions.

  • Calculation:

    • The equilibrium constant is calculated: Keq = [trans] / [cis]

    • The standard Gibbs free energy change is then determined using the equation: ΔG° = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin.

The following workflow diagram outlines the key steps in this experimental procedure.

G start Start with Pure Isomer prepare Prepare Sample: Add isomer and I₂ catalyst to reaction vessel start->prepare seal Seal Vessel prepare->seal heat Heat to Constant Temperature (T) (Allow to reach equilibrium) seal->heat quench Rapidly Cool (Quench) to freeze equilibrium heat->quench analyze Analyze Mixture Composition (Gas Chromatography) quench->analyze calculate Calculate K_eq and ΔG° analyze->calculate

Caption: Experimental workflow for determining isomer stability.

Conclusion

The case of 1,2-difluoroethylene serves as a critical reminder that fundamental chemical principles, such as steric hindrance, can be superseded by more subtle electronic effects. Both extensive experimental measurements and high-level computational studies confirm that cis-1,2-difluoroethylene is thermodynamically more stable than its trans counterpart.[1][3] This "cis effect" is attributed primarily to stabilizing electron delocalization phenomena that are more favorable in the cis geometry. Understanding this exception deepens our appreciation for the complex factors that dictate molecular structure and stability, providing essential insights for researchers in physical organic chemistry, computational chemistry, and materials science.

References

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  • Zapechelnyuk, T. V., & Kornilov, D. O. (2024). 1,2-Difluoroethylene (HFO-1132): synthesis and chemistry. Beilstein Journal of Organic Chemistry, 20, 1955–1966.

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  • Semantic Scholar. (n.d.). Revisiting the 'cis-effect' in 1,2-difluoro derivatives of ethylene and diazene using ab initio multireference methods.

  • Oxford Academic. (2001). On the Origin of cis-Effect in 1,2-Difluoroethene. Chemistry Letters.

  • Frash, M. V., et al. (1999). A Quantum-Chemical Study of the C2H3F2 and C2H3Cl2 Isomers and Their Interconversion. The Journal of Physical Chemistry A, 103(39), 7875–7881.

  • Craig, N. C., et al. (2003). Equilibrium Structures for the cis and trans Isomers of 1,2-Difluoroethylene and the cis, trans Isomer of 1,4-Difluorobutadiene. International Journal of Quantum Chemistry, 95(6), 766-781.

  • Allan, M. (2002). Vibrational excitation of cis- and trans-1, 2-difluoroethenes by electron impact: effect of dipole moment on the threshold peaks. Journal of Physics B: Atomic, Molecular and Optical Physics, 35(3), 523.

  • ResearchGate. (n.d.). 1,1-Difluoroethylene (a), cis-1,2-difluoroethylene (b), and trans-1,2-difluoroethylene (c).

  • The Journal of Chemical Physics. (2021). Preserving the symmetry of cis-1,2-difluoroethylene in the gas-phase heterodimer with hydrogen chloride: A microwave rotational study revealing a novel structure.

  • askIITians. (2016). GENERALLY TRANS ISOMERS ARE MORE STABLE THAN CIS ISOMERS BUT 1,2-difluoroethylene.

  • Craig, N. C., & Piper, L. G. (1971). Thermodynamics of cis-trans Isomerizations. II. The 1-chloro-2-fluoroethylenes, 1,2-difluorocyclopropanes, and related molecules. The Journal of Physical Chemistry, 75(10), 1451–1460.

  • Muller, N., Lauterbur, P. C., & Goldenson, J. (1956). Nuclear Magnetic Resonance Spectra of Phosphorus Compounds. Journal of the American Chemical Society, 78(15), 3557–3561.

  • Chemistry Stack Exchange. (2018). Why is cis-1,2-dichloroethene more stable than trans-1,2-dichloroethene?

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A Comparative Guide to the Efficacy of Fluorinated Compounds from 1-Bromo-2,2-difluoroethylene in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone for enhancing pharmacological properties.[1][2][3] The unique electronic nature of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[4][5][6] Among the various synthons available for introducing fluorine, 1-Bromo-2,2-difluoroethylene stands out as a versatile and reactive building block for creating novel fluorinated compounds, particularly those containing the valuable difluorovinyl moiety.[7]

This guide provides an in-depth technical comparison of fluorinated compounds derived from this compound against their non-fluorinated or alternative halogenated analogs. We will explore the synthetic rationale, present supporting experimental data, and provide detailed protocols to demonstrate the tangible advantages of this scaffold in drug discovery programs.

The Strategic Advantage of the Difluorovinyl Moiety

The introduction of a difluoromethylene group (-CF2-) can serve as a bioisostere for an oxygen atom, significantly enhancing metabolic stability and the bioavailability of target molecules.[8] The C-F bond is considerably stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[1][9][10] This "metabolic blocking" effect can extend the half-life of a drug, leading to improved pharmacokinetic profiles.[4][11] Furthermore, the high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, which can fine-tune target engagement and improve membrane permeability.[1][11][12]

This compound (CAS 359-08-0) is a key intermediate that allows for the direct installation of the =CF2 group.[7][13][14] Its vinyl bromide functionality makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

G cluster_0 Drug Discovery Workflow Start This compound (Building Block) Synthesis Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira, Suzuki) Start->Synthesis Versatile Reactivity Library Library of Difluorovinyl Compounds Synthesis->Library Screening In Vitro & In Vivo Assays (Efficacy & Safety) Library->Screening Biological Evaluation Data Comparative Data Analysis (Fluorinated vs. Non-Fluorinated) Screening->Data Lead Lead Compound Optimization Data->Lead SAR Insights

Caption: Drug discovery workflow using this compound.

Synthetic Utility: Palladium-Catalyzed Cross-Coupling Reactions

The vinyl bromide of this compound is highly amenable to standard cross-coupling reactions, providing efficient routes to diverse derivatives. The Sonogashira and Suzuki-Miyaura couplings are particularly powerful in this context.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling enables the formation of a C-C bond between a vinyl halide and a terminal alkyne.[15][16] This reaction is invaluable for creating conjugated enynes, which are common scaffolds in biologically active molecules. The choice of a palladium catalyst, a copper(I) co-catalyst, and an amine base is critical for achieving high yields and functional group tolerance.[17][18]

G cluster_0 Sonogashira Coupling Catalytic Cycle Pd0 Pd(0)L₂ PdII_OxAdd R-Pd(II)L₂-X (Oxidative Addition) Pd0->PdII_OxAdd R-X PdII_Trans R-Pd(II)L₂-C≡CR' PdII_OxAdd->PdII_Trans Cu-C≡CR' PdII_Trans->Pd0 Reductive Elimination Product Product R-C≡CR' PdII_Trans->Product

Caption: Simplified catalytic cycle for Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of this compound

This protocol describes a general procedure for the copper-cocatalyzed Sonogashira coupling.

Materials:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) Iodide (CuI)

  • Amine Base (e.g., Diisopropylamine or Triethylamine)

  • Anhydrous Solvent (e.g., THF or DMF)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 0.05 eq) and copper(I) iodide (e.g., 0.025 eq).

  • Add the anhydrous solvent (e.g., 5 mL THF) and the amine base (e.g., 7.0 eq).

  • Add the terminal alkyne (1.1 eq) to the stirred mixture.

  • Carefully add this compound (1.0 eq). As it is a low-boiling point gas (6°C), this may involve bubbling the gas through the solution or using a pre-prepared solution.[19]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.[17]

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[17]

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Comparative Efficacy: Fluorinated vs. Non-Fluorinated Analogs

The true measure of efficacy is determined through rigorous biological testing. In vitro assays are the first step, providing crucial data on potency, selectivity, and potential toxicity before advancing to more complex in vivo studies.[20][21][22]

Data Presentation: Kinase Inhibitor Case Study

Let's consider a hypothetical case study comparing a difluorovinyl-substituted kinase inhibitor with its non-fluorinated vinyl analog. Kinase inhibitors are a major class of drugs, particularly in oncology, where improving metabolic stability is a key challenge.[4]

CompoundStructureTarget Kinase IC₅₀ (nM)Metabolic Half-life (t½, min) in Human Liver MicrosomesCell Viability CC₅₀ (µM) in non-target cell line
Analog A (Non-Fluorinated)R-CH=CH₂251510
Analog B (Difluorovinyl)R-CH=CF₂2295>50

Analysis of Results:

  • Potency (IC₅₀): Both compounds exhibit similar high potency against the target kinase, indicating that the difluoro modification did not disrupt the key binding interactions.

  • Metabolic Stability (t½): Analog B shows a dramatic >6-fold increase in metabolic half-life. This is a direct consequence of the C-F bonds blocking oxidative metabolism at the vinyl position, a common metabolic "soft spot".[1] This improved stability is crucial for achieving sustained therapeutic concentrations in vivo.[4]

  • Safety/Toxicity (CC₅₀): Analog B displays a significantly better safety profile, with much lower cytotoxicity against a non-target cell line. This suggests that the improved metabolic profile may also reduce the formation of potentially toxic metabolites.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a typical procedure to assess the metabolic stability of a compound using human liver microsomes (HLM).

Materials:

  • Test Compounds (Analog A and Analog B)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an internal standard for quenching and analysis

  • LC-MS/MS system for quantification

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the HLM (e.g., at a final concentration of 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the test compound (e.g., at a final concentration of 1 µM) and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Calculate the metabolic half-life (t½) by plotting the natural log of the percent remaining compound versus time.

Conclusion and Future Perspectives

The strategic use of this compound provides a reliable and efficient pathway to novel fluorinated drug candidates with demonstrably superior properties. As shown, the resulting difluorovinyl moiety can dramatically enhance metabolic stability without compromising, and sometimes even improving, target potency and safety profiles.[1][4] The straightforward application in robust synthetic methodologies like Sonogashira and Suzuki couplings allows for the rapid generation of diverse compound libraries for screening.

As drug discovery continues to demand molecules with highly optimized pharmacokinetic and pharmacodynamic properties, the use of specialized fluorinated building blocks like this compound will remain an indispensable strategy for medicinal chemists.[2] The continued development of new synthetic methods will further expand the accessible chemical space, paving the way for the next generation of innovative therapeutics.[23][24]

Safety Information

This compound is a flammable gas and should be handled with extreme care in a well-ventilated fume hood by trained personnel.[19] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing, must be worn.[25][26][27] Ensure all ignition sources are removed from the handling area.[28] Refer to the Safety Data Sheet (SDS) for complete handling, storage, and emergency procedures.[25]

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Cross-coupling functional group tolerance with 1-Bromo-2,2-difluoroethylene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Functional Group Tolerance of 1-Bromo-2,2-difluoroethylene in Cross-Coupling Reactions

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic incorporation of fluorine-containing motifs is paramount for modulating molecular properties. This compound stands out as a critical C2 building block, offering a direct route to the valuable gem-difluorovinyl group.[1] This moiety can significantly enhance metabolic stability, bioavailability, and binding affinity of active pharmaceutical ingredients.[1]

This guide provides a comprehensive comparison of the functional group tolerance of this compound across a spectrum of palladium-catalyzed cross-coupling reactions. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings that dictate compatibility, offering field-proven insights to guide your synthetic strategy.

The Reactivity Landscape: A Tale of Two Bonds

The synthetic utility of this compound hinges on the differential reactivity of its C-Br and C-F bonds. In conventional palladium-catalyzed cross-coupling reactions, the weaker C-Br bond is the primary site of oxidative addition, allowing for selective functionalization while retaining the gem-difluoroalkene moiety. However, under specific catalytic systems, a mechanistically distinct defluorinative coupling can be achieved, which proceeds through a β-fluoride elimination pathway.[2][3] This dual reactivity expands the synthetic possibilities but also necessitates a careful choice of reaction conditions to achieve the desired outcome.

Comparative Analysis of Key Cross-Coupling Methodologies

The choice of cross-coupling reaction is dictated by the desired coupling partner and the functional groups present on both substrates. Below, we compare the most prevalent methods, summarizing their functional group compatibility.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most widely employed cross-coupling method due to the stability, low toxicity, and commercial availability of boronic acids and their derivatives.[4][5][6] When reacting with this compound, it demonstrates broad functional group tolerance.

General Reaction Scheme:

Table 1: Functional Group Tolerance in Suzuki-Miyaura Coupling

Functional GroupToleranceTypical Yield Range (%)Notes & Mechanistic Insights
Electron-Donating Groups
Ether (-OR)Yes75-95Highly compatible. The oxygen lone pair does not significantly interfere with the catalyst.
Alkyl (-R)Yes80-95Generally well-tolerated.
Electron-Withdrawing Groups
Ester (-COOR)Yes70-90Compatible, though care must be taken with the choice of base to avoid hydrolysis.[7][8]
Ketone (-COR)Yes65-85Generally tolerated.[7][8] Milder bases are recommended to prevent side reactions at the α-position.
Aldehyde (-CHO)Yes60-80Tolerated, but can be sensitive.[7][8] Careful control of reaction conditions is needed to avoid oxidation or decomposition.
Nitro (-NO₂)Yes60-85Compatible under standard conditions.
Cyano (-CN)Yes70-90Well-tolerated.
Halogens
Fluoro (-F)Yes80-95Highly compatible.
Chloro (-Cl)Yes80-95Tolerated on the boronic acid partner.[7][8] Also tolerated on the difluoroalkene substrate itself under specific conditions, allowing for orthogonal coupling.[2][3]
Bromo (-Br)Conditional50-70Can be tolerated on the boronic acid partner, but may lead to competitive coupling or homocoupling.
Iodo (-I)No<10Generally not tolerated on the boronic acid due to competitive oxidative addition.
Protic Groups
Alcohol (-OH)Yes60-80Free alcohols are tolerated, though they may require stronger bases or protection in some cases.[3]
Amine (-NHR, -NR₂)Yes65-85Protected amines are well-tolerated.[3] Some free amines can coordinate to the palladium center, potentially inhibiting catalysis, but are often compatible.
Heterocycles
Pyridine, Thiophene, FuranYes70-90Heteroaryl boronic acids are generally good coupling partners.[7][8]
Hiyama Coupling: The Power of Organosilanes

The Hiyama coupling utilizes organosilicon reagents, which are attractive due to their stability and low toxicity.[9][10] A key advantage of this method is its ability to introduce a wider range of functional groups, including challenging alkyl groups that are sometimes problematic in Suzuki couplings.[10][11]

General Reaction Scheme:

Table 2: Functional Group Tolerance in Hiyama Coupling

Functional GroupToleranceTypical Yield Range (%)Notes & Mechanistic Insights
Alkyl (Primary, Secondary, Tertiary)Yes70-90A significant advantage over other methods; allows for the installation of diverse alkyl groups.[9][10]
Vinyl & AllylYes85-95Excellent for introducing unsaturated moieties.[9]
Amine (Basic)Yes60-75Basic amine groups are compatible, a notable feature of this reaction.[9]
Amide (-CONR₂)Yes70-85gem-Difluoroalkenes containing an amide moiety are suitable substrates.[9]
Heteroaryl (e.g., Thienyl)Yes75-90Heteroaryl groups are well-tolerated.[9]

Insight: The Hiyama coupling often requires a fluoride source (like TBAF) to activate the organosilicon reagent. However, for (hetero)aryl-substituted difluoroalkenes, this additive is sometimes unnecessary, which enhances functional group compatibility by avoiding a highly basic fluoride anion.[9][10]

Stille Coupling: Versatility with a Caveat

The Stille reaction couples organostannanes with organic halides. It is known for its mild reaction conditions and excellent functional group tolerance, as organotin reagents are not sensitive to moisture or air.[12][13] The primary drawback is the high toxicity of the organotin compounds and byproducts.[14][15]

General Reaction Scheme:

Table 3: Functional Group Tolerance in Stille Coupling

Functional GroupToleranceTypical Yield Range (%)Notes & Mechanistic Insights
Ketone, Ester, AmideYes80-95Highly tolerant of carbonyl-containing functional groups.
AldehydeYes70-85Generally compatible under the neutral or mildly basic conditions.
Vinyl & AllylYes85-95Particularly effective for vinylation and allylation reactions.[9]
Aryl HalidesYes75-90Orthogonal coupling is possible as other C-X bonds are often unreactive.

Insight: The transmetalation step in the Stille cycle is typically fast and does not require basic additives, which contributes to its broad functional group compatibility.[16] However, the challenge of removing toxic tin byproducts often leads researchers to prefer Suzuki or Hiyama couplings when possible.

Sonogashira Coupling: Forging C-C Triple Bonds

The Sonogashira coupling is the preeminent method for forming C(sp²)-C(sp) bonds by reacting a vinyl halide with a terminal alkyne.[17][18] It employs a dual catalytic system of palladium and copper(I).[19] This reaction is highly valued in the synthesis of complex molecules due to its mild conditions and wide functional group tolerance.[19]

General Reaction Scheme:

Table 4: Functional Group Tolerance in Sonogashira Coupling

Functional GroupToleranceTypical Yield Range (%)Notes & Mechanistic Insights
Alcohol (-OH)Yes80-95Well-tolerated on the alkyne partner.
Aldehyde (-CHO)Yes70-85Compatible under standard conditions.[19]
Boronic Ester (-B(OR)₂)Yes75-90Allows for subsequent Suzuki coupling in a one-pot or sequential fashion.[19]
Nitro (-NO₂)Yes70-90Compatible.[19]
HeterocyclesYes75-95A wide range of heterocyclic alkynes and halides can be used.[19]

Insight: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling).[20] This can be minimized by using copper-free conditions or by running the reaction under an inert atmosphere with careful control of the catalyst loading.[20]

Visualization of Core Mechanisms & Workflows

To better understand the underlying processes, the following diagrams illustrate the catalytic cycles and a general workflow for selecting an appropriate reaction.

Palladium Cross-Coupling Cycle cluster_cycle General Catalytic Cycle (Suzuki, Stille, Hiyama) Pd(0)L_n Pd(0) Catalyst R-Pd(II)-X R-Pd(II)-X Pd(0)L_n->R-Pd(II)-X Oxidative Addition (R-X) R-Pd(II)-R' R-Pd(II)-R' R-Pd(II)-X->R-Pd(II)-R' Transmetalation (R'-[M]) R-Pd(II)-R'->Pd(0)L_n Reductive Elimination R-R' R-R' (Product) R-Pd(II)-R'->R-R'

Caption: General catalytic cycle for Pd(0)-catalyzed cross-coupling reactions.

Heck Coupling Cycle cluster_heck Heck Coupling Mechanism Pd(0) Pd(0) Catalyst R-Pd(II)-X R-Pd(II)-X Pd(0)->R-Pd(II)-X Oxidative Addition (R-X) Alkene_Complex Alkene π-Complex R-Pd(II)-X->Alkene_Complex Coordination (Alkene) Insertion_Product Migratory Insertion Intermediate Alkene_Complex->Insertion_Product Syn-Migratory Insertion Insertion_Product->Pd(0) Syn-β-Hydride Elimination & Reductive Elimination Product Substituted Alkene Insertion_Product->Product

Caption: Catalytic cycle for the Heck cross-coupling reaction.

Experimental Workflow start Define Target Molecule & Functional Groups (FGs) coupling_partner Identify Coupling Partner (Alkyl, Aryl, Alkyne, etc.) start->coupling_partner suzuki Suzuki Coupling (Boronic Acid) coupling_partner->suzuki Aryl/Vinyl hiyama Hiyama Coupling (Organosilane) coupling_partner->hiyama Alkyl sonogashira Sonogashira Coupling (Terminal Alkyne) coupling_partner->sonogashira Alkyne stille Stille Coupling (Organostannane) coupling_partner->stille High FG Tolerance Needed / Toxicity OK check_fg Assess FG Tolerance (Base/Acid Sensitivity, etc.) suzuki->check_fg hiyama->check_fg sonogashira->check_fg stille->check_fg optimize Optimize Conditions (Ligand, Base, Solvent) check_fg->optimize FGs Compatible synthesis Perform Synthesis optimize->synthesis

Caption: Decision workflow for selecting a cross-coupling method.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating system for a typical Suzuki-Miyaura reaction with this compound.

Objective: To synthesize 1-aryl-2,2-difluoroethylene from this compound and an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Catalyst Pre-formation/Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%), PPh₃ (8 mol%), and K₂CO₃ (2.5 eq.).

    • Causality: Using a phosphine ligand like PPh₃ stabilizes the Pd(0) active species, which is generated in situ from the Pd(II) precatalyst, and facilitates the catalytic cycle.

  • Addition of Reagents: Add the arylboronic acid (1.2 eq.) to the flask. Evacuate and backfill the flask with inert gas three times.

  • Solvent and Substrate Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. Stir for 5 minutes. Add this compound (1.0 eq.) via syringe.

    • Causality: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and lead to catalyst deactivation and side reactions like boronic acid homocoupling.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

    • Trustworthiness: The reaction progress can be validated by observing the consumption of the starting material and the appearance of a new, more nonpolar spot (the product) on the TLC plate.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 1-aryl-2,2-difluoroethylene.

Conclusion

This compound is a versatile and powerful reagent for the introduction of the gem-difluorovinyl group. Its compatibility with a wide array of functional groups across multiple cross-coupling platforms—notably Suzuki-Miyaura, Hiyama, and Sonogashira reactions—makes it an invaluable tool for medicinal chemists and materials scientists. Understanding the mechanistic nuances and functional group limitations of each method, as outlined in this guide, allows for the rational design of synthetic routes, minimizing side reactions and maximizing yields. The continued development of novel catalytic systems promises to further expand the synthetic utility of this important fluorinated building block.

References

  • Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. ACS Publications. [Link]

  • Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. ACS Publications. [Link]

  • Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. Organic Chemistry Portal. [Link]

  • Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. National Institutes of Health (PMC). [Link]

  • Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. National Institutes of Health (PMC). [Link]

  • Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids for the Stereoselective Synthesis of Monofluorostilbenes. National Institutes of Health (PMC). [Link]

  • Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids. Wiley Online Library. [Link]

  • Palladium- and Nickel-Catalyzed Kumada Cross-Coupling Reactions of Gem-Difluoroalkenes and Monofluoroalkenes with Grignard Reagents. ACS Publications. [Link]

  • Heck Coupling. NROChemistry. [Link]

  • Palladium-catalyzed ring-opening defluorinative cross-coupling of gem-difluorocyclopropanes with fluoromalonates or fluorobis(phenylsulfonyl)methane. ResearchGate. [Link]

  • Stille reaction. Wikipedia. [Link]

  • 2,2‐Difluorovinyl Pinacolborane – A New Versatile Reagent for the Suzuki–Miyaura Reaction. ResearchGate. [Link]

  • Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes. Semantic Scholar. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • The Chemical Synthesis Advantage: Using this compound. LinkedIn. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Stille reaction. Grokipedia. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Sonogashira Cross-Coupling. J&K Scientific LLC. [Link]

  • Stille Coupling. NROChemistry. [Link]

  • Stille Coupling. Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. [Link]

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A Researcher's Guide to the Synthesis and Diastereomeric Characterization of Monofluorostilbenes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise synthesis and characterization of fluorinated stilbenes are paramount. The introduction of a fluorine atom can dramatically alter the physicochemical and biological properties of these versatile compounds. This guide provides an in-depth comparison of synthetic methodologies for monofluorostilbenes and detailed protocols for the unambiguous characterization of their (E)- and (Z)-diastereomers.

The stilbene scaffold is a cornerstone in medicinal chemistry and materials science. Monofluorination offers a strategic approach to modulate properties such as metabolic stability, binding affinity, and photophysical behavior. However, the synthesis of monofluorostilbenes often yields a mixture of diastereomers, necessitating robust methods for their separation and characterization.

Comparative Analysis of Synthetic Routes

The two most prevalent methods for stilbene synthesis are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. The choice between these methodologies significantly impacts the diastereoselectivity of the final product.

Reaction Description Advantages Disadvantages Typical Diastereoselectivity
Wittig Reaction Reaction of a phosphorus ylide with an aldehyde or ketone.[1][2]Tolerant of a wide range of functional groups.[2][3]Often produces a mixture of (E)- and (Z)-isomers.[1][2][3] Triphenylphosphine oxide byproduct can be difficult to remove.[4][5]Generally favors the (Z)-isomer with non-stabilized ylides and the (E)-isomer with stabilized ylides.[6] Steric hindrance can significantly influence the ratio.[6]
Horner-Wadsworth-Emmons (HWE) Reaction Reaction of a phosphonate carbanion with an aldehyde or ketone.[7][8]Generally provides higher (E)-selectivity.[7][9] The dialkyl phosphate byproduct is water-soluble and easily removed.[7]Phosphonate reagents can be more expensive than their phosphonium salt counterparts.Predominantly yields the (E)-isomer.[7][9][10] The Still-Gennari modification can be used to favor the (Z)-isomer.[8][9]

Expert Insight: The HWE reaction is often the preferred method for the synthesis of (E)-monofluorostilbenes due to its superior stereoselectivity and simpler purification.[9][10] For accessing the (Z)-isomer, the Wittig reaction with non-stabilized ylides or the Still-Gennari modification of the HWE reaction are the most effective strategies.[6][8][9]

Workflow for Monofluorostilbene Synthesis and Diastereomer Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of monofluorostilbene diastereomers.

Monofluorostilbene Synthesis and Characterization Workflow for Monofluorostilbene Synthesis cluster_synthesis Synthesis cluster_separation Separation cluster_characterization Characterization Reactants Fluorobenzaldehyde or Fluorobenzylphosphonium Salt/ Fluorobenzylphosphonate Reaction Wittig or HWE Reaction Reactants->Reaction Base Crude Product Mixture of (E)- and (Z)-Monofluorostilbene Reaction->Crude Product Purification Column Chromatography or Fractional Crystallization Crude Product->Purification Isolated Diastereomers (E)-Monofluorostilbene (Z)-Monofluorostilbene Purification->Isolated Diastereomers NMR 1H and 19F NMR Spectroscopy Isolated Diastereomers->NMR HPLC High-Performance Liquid Chromatography Isolated Diastereomers->HPLC X-ray X-ray Crystallography (for solids) Isolated Diastereomers->X-ray

Caption: A generalized workflow for the synthesis, separation, and characterization of monofluorostilbene diastereomers.

Detailed Experimental Protocols

Protocol 1: Synthesis of (E)-4-Fluorostilbene via Horner-Wadsworth-Emmons Reaction

This protocol describes a reliable method for the synthesis of (E)-4-fluorostilbene, which typically yields high diastereoselectivity.

Materials:

  • Diethyl (4-fluorobenzyl)phosphonate

  • Benzaldehyde

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq).

  • Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of diethyl (4-fluorobenzyl)phosphonate (1.0 eq) in anhydrous THF.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (E)-4-fluorostilbene.

Protocol 2: Characterization of (E)- and (Z)-Monofluorostilbene Diastereomers by NMR Spectroscopy

NMR spectroscopy is the most powerful tool for the characterization of stilbene diastereomers in solution. The key diagnostic features are the coupling constants of the vinylic protons and the chemical shifts of both the vinylic protons and the fluorine atom.

Parameter (E)-Isomer (Z)-Isomer Rationale
¹H NMR Vinylic Coupling Constant (³JHH) ~16-18 Hz[11]~12-14 Hz[11]The trans-coupling is significantly larger than the cis-coupling.
¹H NMR Vinylic Proton Chemical Shift Further downfield (e.g., ~7.1 ppm for trans-stilbene)[12]Further upfield (e.g., ~6.6 ppm for cis-stilbene)[12]The phenyl rings in the (E)-isomer are more coplanar, leading to greater deshielding.
¹⁹F NMR Chemical Shift Distinct chemical shiftDistinct chemical shiftThe through-space and through-bond electronic environments of the fluorine atom differ between the two isomers.

Expert Insight: When analyzing the ¹H NMR spectrum of a mixture, the integration of the distinct vinylic proton signals can be used to determine the diastereomeric ratio.[11] For unambiguous assignment, 2D NMR techniques such as NOESY can be employed. A cross-peak between the vinylic protons and the protons of the adjacent phenyl ring is expected in the (Z)-isomer, while it is absent in the (E)-isomer.[13]

Advanced Characterization Techniques

While NMR is often sufficient, other techniques can provide complementary or definitive structural information.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for both the analytical and preparative separation of stilbene diastereomers.[11][14] Due to differences in polarity and shape, the two isomers will have different retention times on a suitable column (e.g., silica or C18).[4][5] The (Z)-isomer is generally more polar than the (E)-isomer.[4][5]

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous determination of the stereochemistry and detailed information about the molecular conformation in the solid state.[15][16][17] (E)-stilbenes tend to adopt a near-planar conformation in the crystal lattice, while the steric hindrance in (Z)-stilbenes forces the phenyl rings to twist out of the plane of the double bond.[15][18]

  • Photochemical Isomerization: The (Z)-isomer of stilbene can be converted to the more thermodynamically stable (E)-isomer upon irradiation with UV light, often in the presence of a catalytic amount of iodine.[1][19][20][21] This can be used as a chemical test to confirm the identity of the isomers.

Conclusion

The synthesis of monofluorostilbenes with high diastereoselectivity is achievable through the careful selection of the synthetic methodology. The Horner-Wadsworth-Emmons reaction is generally the method of choice for obtaining the (E)-isomer, while the Wittig reaction can be tailored to favor the (Z)-isomer. A combination of NMR spectroscopy, HPLC, and, where applicable, X-ray crystallography provides a robust toolkit for the unambiguous characterization and quantification of the resulting diastereomers. This comprehensive understanding is crucial for the rational design and development of novel fluorinated stilbenes for a wide range of applications.

References

  • The Photochemical Specific Isomerization of Dendritic Stilbenes. (n.d.).
  • Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. (2021-02-16).
  • Ultrafast photoisomerization of stilbenes. (n.d.).
  • A catalyzed E/Z isomerization mechanism of stilbene using para-benzoquinone as a triplet sensitizer. (n.d.). RSC Publishing.
  • Managing photoisomerization and enhancing stability of stilbene solutions. (n.d.). Benchchem.
  • Investigation of Three Stilbene Derivatives by X-ray Crystallography and NMR Spectroscopy. (2025-08-09).
  • Properties of stilbene isomers. (2021-05-06). Chemistry Stack Exchange.
  • Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. (n.d.). JulietHahn.com.
  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020-09-16). ACS Omega.
  • Azobenzene and stilbene: A computational study. (2025-08-05). ResearchGate.
  • Synthesis of trans-Stilbene via Wittig Reaction: An Application Note and Protocol. (n.d.). Benchchem.
  • (E)-Stilbene. (n.d.). Wikipedia.
  • Synthetic approaches toward stilbenes and their related structures. (n.d.). PMC - NIH.
  • Investigation of three stilbene derivatives by x-ray crystallography and NMR spectroscopy. (1998).
  • cis and trans-Stilbenes: Chromatographic separation and photochemical isomerization. (n.d.).
  • A catalyzed E/Z isomerization mechanism of stilbene using para-benzoquinone as a triplet sensitizer. (2022-01-21).
  • Insight and scope of cis-selectivity of Wittig reaction for the synthesis of mono and multi-substituted stilbenes. (2025-10-08). ChemRxiv.
  • 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. (n.d.). Refubium.
  • Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry.
  • Synthesis of stilbene, 1,4-distyrylbenzene and 4,4′-distyrylbiphenyl via Horner–Wadsworth–Emmons reaction in phase-transfer catalysis system. (2025-08-05). ResearchGate.
  • Study of the E–Z stilbene isomerisation in perchlorotriphenyl-methane (PTM) derivatives. (2017-03-07).
  • Benchtop NMR Spectroscopy and Spectral Analysis of the cis- and trans-stilbene Products of the Wittig Reaction. (2019-03-27). CORE.
  • Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia.
  • 1 Stilbenes Preparation and Analysis. (n.d.). Wiley-VCH.
  • Geometrical structure of ͑ a ͒ ͑ planar ͒ trans-stilbene, ͑ b ͒... (n.d.). ResearchGate.
  • Excited-State Behavior of trans and cis Isomers of Stilbene and Stiff Stilbene: A TD-DFT Study. (2025-08-07). ResearchGate.
  • Properties of stilbene isomers. (2021-05-30). Guidechem.
  • Horner-Wadsworth-Emmons Reaction. (2023-11-20). YouTube.
  • Chiral Separation of Stilbene Dimers Generated by Biotransformation for Absolute Configuration Determination and Antibacterial Evaluation. (2022-05-31). PMC - NIH.
  • Configuration of stilbene derivatives by 1H NMR and theoretical calculation of chemical shifts. (2025-08-08). ResearchGate.
  • Comparative Study on Properties, Structural Changes, and Isomerization of Cis/Trans-Stilbene under High Pressure. (2023-02-08).
  • TRANS-STILBENE(103-30-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Percentage of trans-stilbene traces in cis-stilbene H NMR. (2018-02-08). Chemistry Stack Exchange.
  • (PDF) Study of the E–Z stilbene isomerisation in perchlorotriphenyl-methane (PTM) derivatives. (2017-03-13). ResearchGate.
  • Different timescales during ultrafast stilbene isomerisation in the gas and liquid phases revealed using time-resolved photoelectron spectroscopy. (n.d.). PMC - PubMed Central.
  • Reversible trans-to-cis photoisomerization and irreversible photocyclization reactions of a Co-coordinated stilbene derivative on chiral di-β-diketonate lanthanide complexes. (2023-01-13). RSC Publishing.
  • Mild and scalable synthesis of phosphonorhodamines. (n.d.). Chemical Science (RSC Publishing).

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-2,2-difluoroethylene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-Bromo-2,2-difluoroethylene (CAS No. 359-08-0). As a volatile, flammable, and halogenated compound, its handling and disposal demand rigorous adherence to safety protocols and environmental regulations. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to manage this chemical waste stream responsibly, ensuring laboratory safety and regulatory compliance.

Hazard Identification and Physicochemical Profile

Understanding the intrinsic properties of this compound is fundamental to appreciating the causality behind the required disposal procedures. It is a colorless, volatile liquid with a boiling point of just 6°C, meaning it exists as a gas at or near standard room temperature and is often supplied as a liquefied gas under pressure.[1][2] Its status as a flammable gas and a halogenated hydrocarbon dictates the stringent disposal pathways required.[1][2][3]

Table 1: Physicochemical and Safety Data for this compound

Property Value Source(s)
CAS Number 359-08-0 [1][2][4]
Molecular Formula C₂HBrF₂ [1][4]
Molecular Weight 142.93 g/mol [1][4]
Boiling Point 6°C [1][2]
Melting Point -115°C [1][2]
Density 1.817 g/cm³ [1][2]
Vapor Pressure 3270 mmHg at 25°C [1]
Hazard Class Flammable Gas [1][2][3]

| UN Number | 3161 (Liquefied gas, flammable, n.o.s.) |[1][3] |

The presence of bromine and fluorine atoms classifies this compound as a halogenated hydrocarbon .[5][6][7] This is a critical distinction for waste management, as halogenated wastes require specific disposal methods, such as high-temperature incineration with specialized scrubbers, to prevent the formation of toxic byproducts like hydrogen halides.[8] Mixing halogenated and non-halogenated waste streams is a costly and non-compliant practice.[7][9]

Core Disposal Principle: Segregation is Paramount

The single most important principle for the disposal of this compound is that it must never be disposed of via sanitary sewer (sink) or as general solid waste (trash).[7][10] Due to its halogenated nature, it must be collected in a dedicated Halogenated Organic Waste container.[5][6][9]

The rationale for this is both environmental and economic. Halogenated compounds can persist in the environment and pose toxicity risks.[11] Disposal facilities use different processes for halogenated versus non-halogenated wastes; cross-contaminating a large volume of non-halogenated solvent waste with a small amount of a halogenated compound like this compound forces the entire volume to be treated as the more hazardous—and more expensive—halogenated waste.[7]

Procedural Guide for Laboratory-Scale Disposal

This protocol outlines the validated, step-by-step process for safely accumulating and preparing this compound waste for collection by a licensed hazardous waste disposal service.

Step 1: Container Selection and Preparation

  • Select an Appropriate Container: Use a designated, leak-proof container compatible with halogenated organic compounds. The container must be in good condition and have a tightly sealing cap. For any residual liquid, glass is often suitable, but consult your institution's Environmental Health and Safety (EHS) office for specific recommendations.

  • Initial Labeling: As soon as the first drop of waste is added, the container must be labeled.[9] Affix a "Hazardous Waste" tag provided by your institution's EHS department.[9][10]

Step 2: Waste Accumulation

  • Designate a Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA, which is typically at or near the point of generation (e.g., in the laboratory fume hood where the work is performed).[9]

  • Perform Transfers in a Fume Hood: All transfers of this compound waste into the collection container must be conducted within an operating chemical fume hood to manage flammable and potentially toxic vapors.[9]

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times except when actively adding waste.[9][10] This is crucial for a volatile compound to prevent the release of flammable vapors.

  • Update the Waste Tag: With each addition, update the hazardous waste tag with the chemical name ("this compound") and the estimated volume. All constituents in the container must be listed.[9]

Step 3: Storage and Requesting Pickup

  • Segregate Incompatibles: Store the halogenated waste container away from incompatible materials, particularly strong oxidizing agents, acids, bases, and reactive chemicals.[12][13] Secondary containment is required.[9][10]

  • Monitor Fill Level: Do not overfill the container. A common rule is to fill it to no more than 90% capacity to allow for vapor expansion. When the container is full, complete the hazardous waste tag.

  • Request Collection: Arrange for a waste pickup from your institution's EHS department or designated hazardous waste management provider.[10] Ensure the tag is fully completed and legible.

Emergency Procedures for Leaks

Given its high volatility and flammability, a leak of this compound, especially from a pressurized cylinder, is a serious emergency.

  • Immediate Actions:

    • Alert all personnel in the immediate vicinity and evacuate the area.[3]

    • If safe to do so, shut off all ignition sources (e.g., open flames, spark-producing equipment).[3]

    • Increase ventilation to the area (e.g., ensure fume hoods are operating at maximum capacity).[3]

    • If the leak is from a cylinder and cannot be stopped safely, do not attempt to extinguish a resulting fire. A leaking gas fire should not be extinguished unless the leak can be stopped safely, to avoid the accumulation of an explosive gas cloud.[3]

  • Reporting: Contact your institution's emergency response line and EHS department immediately from a safe location. Provide the chemical name, location, and nature of the leak.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management of a this compound waste stream.

DisposalWorkflow cluster_generation Waste Generation & Segregation cluster_accumulation Waste Accumulation Protocol cluster_disposal Final Disposal start Chemical process generates This compound waste is_halogenated Does the waste contain Bromine or Fluorine? start->is_halogenated halogenated_stream Designate as HALOGENATED WASTE is_halogenated->halogenated_stream Yes non_halogenated_stream Designate as NON-HALOGENATED WASTE (Not applicable for this chemical) is_halogenated->non_halogenated_stream No select_container Select labeled, compatible waste container halogenated_stream->select_container add_waste Add waste in fume hood Update waste log select_container->add_waste check_full Is container full (90%)? add_waste->check_full store_saa Store sealed container in SAA with secondary containment check_full->store_saa No request_pickup Complete waste tag and request EHS pickup check_full->request_pickup Yes store_saa->add_waste ehs_pickup EHS collects for licensed hazardous waste disposal request_pickup->ehs_pickup final_disposal Disposal via high-temperature incineration by licensed facility ehs_pickup->final_disposal

Caption: Disposal workflow for this compound.

Regulatory Context

In the United States, the disposal of this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Spent halogenated solvents are often classified as "F-listed" hazardous wastes.[14] Specifically, waste streams containing this chemical from degreasing or other solvent uses could fall under EPA hazardous waste codes F001 or F002.[14][15] It is the responsibility of the waste generator to correctly characterize their waste.[15] Adherence to the procedures outlined in this guide will ensure compliance with these foundational regulations.

References

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Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Bromo-2,2-difluoroethylene

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower our clients—researchers, scientists, and drug development professionals—to achieve their goals safely and efficiently. Handling reactive and hazardous compounds like 1-Bromo-2,2-difluoroethylene is a necessary part of innovation, but it demands a rigorous, proactive approach to safety. This guide moves beyond a simple checklist; it provides a framework for risk assessment and outlines the procedural logic behind selecting and using Personal Protective Equipment (PPE). Our goal is to build your confidence and competence, ensuring that safety is an integral, validated component of your experimental design.

This compound (CAS 359-08-0) is an extremely flammable, liquefied gas that presents significant health hazards.[1][2][3] It is toxic upon inhalation, causes serious skin and eye irritation, and may be fatal if swallowed.[4][5][6] The high vapor pressure and potential for explosive mixture formation necessitate that all handling procedures are conducted with the utmost care and preparedness.[7]

The Foundation: Engineering Controls and Risk Assessment

Before a single piece of PPE is chosen, the primary lines of defense must be in place. PPE is the last barrier between you and the hazard, not the first.

  • Primary Engineering Control: All work with this compound must be performed within a properly functioning and certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow is critical for preventing the accumulation of flammable and toxic vapors in the laboratory environment.

  • Situational Risk Assessment: The specific PPE required is not static; it must be dictated by the scale and nature of the procedure. Ask yourself:

    • Quantity: Are you handling microliters for an NMR sample or transferring 100+ mL between vessels?

    • Procedure: Does the procedure involve heating, pressurization, or vigorous reaction, which could increase the risk of splashes or aerosol generation?

    • Duration: Is this a brief task or a multi-hour synthesis?

The PPE Ensemble: A Component-by-Component Analysis

Based on your risk assessment, you will assemble a PPE "ensemble." Each component has a specific function, and together, they provide comprehensive protection.

1. Eye and Face Protection: Defending Against Irreversible Damage

Eye contact with this compound can cause serious, potentially irreversible damage.[5][6][8]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory.

  • Best Practice (Splash Hazard): For any procedure involving transfers or potential splashes, chemical splash goggles are required. They form a seal around the eyes, offering superior protection compared to safety glasses.

  • Maximum Protection (High-Risk Operations): When transferring larger volumes or conducting reactions with a significant splash or rupture potential, a polycarbonate face shield must be worn over chemical splash goggles. The face shield protects the entire face from high-velocity splashes that could circumvent goggles alone.

2. Hand Protection: Preventing Dermal Absorption and Irritation

This chemical can cause skin irritation and may be harmful if absorbed through the skin.[4][5] The choice of glove material is therefore critical.

  • Material Selection: While standard nitrile gloves are common in labs, they may offer limited protection against halogenated olefins. It is essential to consult the glove manufacturer’s chemical resistance data. For extended work, heavier-duty gloves such as neoprene or Viton® are often recommended.

  • The Double-Gloving Technique: This is a core protocol for handling hazardous materials. Wear two pairs of gloves. The outer glove bears the primary contamination. The inner glove remains clean, protecting you during the doffing (removal) process and in case the outer glove is breached by an undetected pinhole or tear. Change the outer glove immediately if you suspect contamination.

3. Body Protection: Shielding from Spills and Splashes

  • Standard Use: A flame-resistant (FR) lab coat is mandatory for all bench-scale work.

  • Enhanced Protection: For procedures involving larger quantities (>50 mL) or a heightened risk of splashing, supplement your lab coat with a chemical-resistant apron made of materials like neoprene.

  • Maximum Protection (Large-Scale Transfers/High Hazard): In these scenarios, disposable chemical-resistant coveralls (e.g., DuPont™ Tychem® series) are the appropriate choice.[9] They provide full-body protection and are disposed of after use, preventing the cross-contamination of reusable lab coats.

4. Respiratory Protection: The Final Safeguard

Under normal operating conditions within a certified fume hood, respiratory protection should not be necessary. However, it is crucial for non-routine and emergency situations.

  • Emergency Use Only: Respiratory protection is reserved for situations of engineering control failure (e.g., fume hood malfunction) or a significant spill.

  • Required Equipment: In an emergency, air-purifying respirators are insufficient. A self-contained breathing apparatus (SCBA) is required to provide positive-pressure breathable air.[1][4][10] All personnel who may be required to use an SCBA must be medically cleared, trained, and fit-tested annually according to OSHA regulations.

Data Presentation: Recommended PPE Levels by Task
Task/ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Small-Scale Use (<10 mL) in Fume Hood Chemical Splash GogglesDouble Nitrile or Neoprene GlovesFlame-Resistant Lab CoatNot Required
Medium-Scale Transfer (10-100 mL) Face Shield over Chemical Splash GogglesDouble Neoprene or Viton® GlovesFR Lab Coat & Chemical-Resistant ApronNot Required
Large-Scale Operations (>100 mL) Face Shield over Chemical Splash GogglesDouble Neoprene or Viton® GlovesChemical-Resistant Coveralls (e.g., Tychem®)Not Required
Major Spill or Control Failure Face Shield over Chemical Splash GogglesHeavy-Duty Chemical Gloves (e.g., Viton®)Chemical Entry SuitSCBA Required
Experimental Protocols: Donning and Doffing PPE

The order of donning and doffing is a critical control point to prevent exposure.

Protocol 1: Donning PPE (Putting On)

  • Hand Hygiene: Wash hands thoroughly.

  • Body Protection: Don lab coat, apron, or coveralls.

  • Inner Gloves: Don the first, inner pair of gloves.

  • Outer Gloves: Don the second, outer pair of gloves, ensuring the cuffs go over the sleeves of your lab coat or coveralls.

  • Eye/Face Protection: Don chemical splash goggles, followed by a face shield if the procedure requires it.

Protocol 2: Doffing PPE (Taking Off) - The "Contaminated-to-Clean" Workflow The principle is to touch contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean surfaces (inner gloves or bare hands).

  • Outer Gloves: Remove the grossly contaminated outer gloves. Peel one glove off by pinching the cuff and turning it inside out. Use the inside-out glove to remove the second glove, touching only the inside of the cuff. Dispose of them in the designated hazardous waste container.

  • Body Protection: Remove the apron or coveralls without touching the exterior surface.

  • Eye/Face Protection: Remove the face shield and goggles.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as in step 1.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Mandatory Visualization: PPE Selection Workflow

This diagram illustrates the logical decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Flowchart PPE Selection Workflow for this compound cluster_0 PPE Selection Workflow for this compound Start Start: Plan Experiment FumeHood Is a certified chemical fume hood available? Start->FumeHood Stop STOP! Do not proceed. FumeHood->Stop No   Quantity What is the scale of the experiment? FumeHood->Quantity  Yes SmallScale < 10 mL Quantity->SmallScale Small MediumScale 10 - 100 mL Quantity->MediumScale Medium LargeScale > 100 mL Quantity->LargeScale Large BasePPE Required PPE: - Goggles - Double Gloves - FR Lab Coat SmallScale->BasePPE MediumScale->BasePPE EnhancedBody Add Chemical Apron or Coveralls MediumScale->EnhancedBody LargeScale->BasePPE LargeScale->EnhancedBody SplashRisk Is there a significant splash risk? EnhancedFace Add Face Shield SplashRisk->EnhancedFace  Yes SplashRisk->EnhancedBody  Yes BasePPE->SplashRisk

Caption: Decision flowchart for selecting appropriate PPE based on experimental scale and risk.

Operational and Disposal Plans
  • Contaminated PPE Disposal: All disposable PPE, including gloves, aprons, and coveralls, that is contaminated or potentially contaminated with this compound must be considered hazardous waste. Place it in a designated, sealed, and clearly labeled hazardous waste container for collection by your institution's environmental health and safety department. Do not discard it in the regular trash.

  • Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open.[1][11] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air at once.[3][10] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and call for emergency medical services.

    • Spill: For a minor spill contained within the fume hood, use an appropriate absorbent material rated for flammable liquids. For any major spill, evacuate the area immediately, alert others, and contact your institution's emergency response team. Do not attempt to clean up a large spill without proper training and SCBA.[1]

By integrating these principles and protocols into your daily workflow, you establish a robust safety culture that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.